Einecs 227-618-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
5908-95-2 |
|---|---|
Molecular Formula |
C24H29NO6 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3.C7H6O3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;8-6-4-2-1-3-5(6)7(9)10/h2-6,13-16,19H,7-11H2,1H3;1-4,8H,(H,9,10) |
InChI Key |
IZZLGHLOPJMTHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of Atropine Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine Salicylate, a salt combining the muscarinic antagonist atropine and the anti-inflammatory agent salicylic acid, presents a dual mechanism of action. This document provides a comprehensive technical overview of the distinct molecular pathways modulated by each component. Atropine exerts its effects through competitive, non-selective antagonism of all five muscarinic acetylcholine receptor subtypes (M1-M5), thereby inhibiting parasympathetic nerve stimulation. Salicylic acid's primary anti-inflammatory action is not through direct, potent inhibition of cyclooxygenase (COX) enzymes, but rather through the suppression of COX-2 gene transcription, a critical upstream event in the inflammatory cascade. This guide details the signaling pathways, quantitative pharmacological data, and experimental methodologies crucial for understanding and investigating the therapeutic potential of this compound.
Atropine: Competitive Antagonist of Muscarinic Acetylcholine Receptors
Atropine, a tropane alkaloid, functions as a potent, reversible, and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, atropine prevents acetylcholine (ACh) from eliciting its wide range of physiological effects mediated by the parasympathetic nervous system.
Muscarinic Receptor Subtype Binding Affinity
Atropine exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5). The binding affinities, represented by the inhibitor constant (Ki), are summarized in the table below. These values indicate the concentration of atropine required to occupy 50% of the receptors in the absence of the endogenous ligand.
| Receptor Subtype | Atropine Kᵢ (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
Signaling Pathways
The antagonism of mAChRs by atropine disrupts downstream signaling cascades. The five muscarinic receptor subtypes are coupled to different G proteins, leading to distinct cellular responses upon activation by acetylcholine. Atropine's blockade of these receptors prevents these signaling events from occurring.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Acetylcholine binding typically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Atropine's antagonism of these receptors inhibits this pathway, preventing cellular responses such as smooth muscle contraction and glandular secretion.[1]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects, for example, leading to an increase in heart rate by blocking the vagal tone on the sinoatrial node.[1]
Experimental Protocol: Radioligand Binding Assay for Atropine
This protocol describes a method to determine the binding affinity of atropine for muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
1. Membrane Preparation: a. Culture CHO cells stably expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5). b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors. d. Homogenize the cell suspension using a Dounce or Polytron homogenizer. e. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. f. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. g. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) to each well. b. Add increasing concentrations of unlabeled atropine to the wells. c. To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to a set of wells. d. Add the prepared cell membranes to each well to initiate the binding reaction. e. Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
4. Quantification and Data Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. b. Subtract the non-specific binding from the total binding to obtain the specific binding for each atropine concentration. c. Plot the specific binding as a function of the logarithm of the atropine concentration. d. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. e. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Salicylic Acid: Suppression of COX-2 Gene Transcription
The anti-inflammatory effects of salicylic acid, the active metabolite of aspirin, are primarily attributed to its ability to suppress the induction of the cyclooxygenase-2 (COX-2) enzyme at sites of inflammation. While it is a weak direct inhibitor of both COX-1 and COX-2 enzymes, its therapeutic efficacy is more closely linked to the modulation of gene expression.
Inhibition of COX Enzymes
Salicylic acid is a poor inhibitor of the enzymatic activity of both COX-1 and COX-2 in vitro.[2] The IC₅₀ values for direct enzyme inhibition are generally high and often not physiologically relevant.
| Enzyme | Salicylic Acid IC₅₀ |
| COX-1 | > 100 µg/mL |
| COX-2 | > 100 µg/mL[3][4] |
In contrast, salicylic acid has been shown to effectively suppress the induction of COX-2 protein expression with a much lower IC₅₀ value.
| Parameter | Salicylic Acid IC₅₀ |
| Inhibition of COX-2 Protein Expression | ≈ 5 µM[2] |
Signaling Pathways
1. COX Pathway and Prostaglandin Synthesis: Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins (e.g., PGE₂) and thromboxanes. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced by inflammatory stimuli. By suppressing the transcription of the COX-2 gene, salicylic acid reduces the amount of COX-2 enzyme available to produce these pro-inflammatory mediators.
2. NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the expression of pro-inflammatory genes, including COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Salicylic acid has been shown to inhibit the activation of NF-κB, which is a likely mechanism for its suppression of COX-2 gene expression.
Experimental Protocol: Inhibition of COX-2 Gene Expression
This protocol outlines a method to measure the inhibitory effect of salicylic acid on the expression of the COX-2 gene in cultured cells, such as human umbilical vein endothelial cells (HUVECs).
1. Cell Culture and Treatment: a. Culture HUVECs in appropriate growth medium. b. Seed cells in multi-well plates and grow to confluence. c. Pre-treat the cells with various concentrations of salicylic acid for a specified time (e.g., 1-2 hours). d. Induce COX-2 expression by adding an inflammatory stimulus, such as interleukin-1β (IL-1β) or phorbol 12-myristate 13-acetate (PMA), to the culture medium. e. Incubate the cells for a period sufficient to allow for COX-2 mRNA and protein expression (e.g., 4-6 hours for mRNA, 12-24 hours for protein).
2. RNA Isolation and Quantification (for mRNA analysis): a. Lyse the cells and isolate total RNA using a suitable kit or method (e.g., TRIzol reagent). b. Quantify the RNA concentration and assess its purity. c. Perform reverse transcription to synthesize complementary DNA (cDNA). d. Quantify the relative expression of COX-2 mRNA using quantitative real-time PCR (qPCR) with specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.
3. Protein Extraction and Quantification (for protein analysis): a. Lyse the cells in a suitable lysis buffer containing protease inhibitors. b. Centrifuge the lysate to remove cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate. d. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). e. Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blotting). f. Probe the membrane with a primary antibody specific for COX-2 and a loading control protein (e.g., β-actin). g. Incubate with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase). h. Detect the protein bands using a suitable detection reagent and imaging system. i. Quantify the band intensities to determine the relative levels of COX-2 protein.
4. Data Analysis: a. For qPCR data, calculate the relative COX-2 mRNA expression normalized to the housekeeping gene. b. For Western blot data, quantify the COX-2 band intensity and normalize it to the loading control. c. Plot the normalized expression levels as a function of the salicylic acid concentration. d. Determine the IC₅₀ value for the inhibition of COX-2 expression by fitting the data to a dose-response curve.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Atropine Salicylate: A Technical Overview of its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid, is a well-established competitive antagonist of muscarinic acetylcholine receptors. While commonly available as a sulfate salt, other salt forms, such as atropine salicylate, are also of interest in pharmaceutical development. Atropine salicylate is the salt formed from the basic alkaloid atropine and the acidic salicylic acid. This technical guide provides a comprehensive overview of the chemical properties and structure of atropine salicylate, drawing upon available data for its constituent components, atropine and salicylic acid. It also details relevant experimental protocols and the established signaling pathway of atropine's mechanism of action.
Chemical Structure
Atropine salicylate is an organic salt formed through the acid-base reaction between atropine, a tertiary amine, and salicylic acid, a carboxylic acid. The structure consists of the protonated atropine cation and the salicylate anion.
Caption: Molecular structures of atropine and salicylic acid, and the ionic nature of atropine salicylate.
Physicochemical Properties
Atropine Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₃ | [1] |
| Molar Mass | 289.37 g/mol | [1] |
| Melting Point | 114-116 °C | [2] |
| pKa | 9.8 | [2] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Solubility in PBS (pH 7.2) is approximately 10 mg/ml. | |
| Appearance | White crystalline powder | [2] |
Salicylic Acid Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [3] |
| Molar Mass | 138.12 g/mol | [3] |
| Melting Point | 158-161 °C | [4] |
| pKa | 2.97 | [1] |
| Solubility | Poorly soluble in water (2 g/L at 20 °C). Soluble in ethanol, ether, and chloroform.[4] | |
| Appearance | White crystalline powder | [4] |
Experimental Protocols
Detailed experimental protocols for the characterization of atropine salicylate are not explicitly found in the literature. However, standard methods for the analysis of organic salts can be applied. The following are generalized protocols adapted from methods used for atropine sulfate and other similar compounds.
Synthesis of Atropine Salicylate
A common method for the preparation of an amine salt is through direct reaction of the free base with the corresponding acid.
Caption: A generalized workflow for the synthesis of atropine salicylate.
Methodology:
-
Dissolution: Equimolar amounts of atropine free base and salicylic acid are dissolved separately in a minimal amount of a suitable organic solvent, such as ethanol or acetone.
-
Mixing: The two solutions are then mixed with stirring.
-
Precipitation: The atropine salicylate salt is expected to precipitate out of the solution. The process can be aided by cooling the mixture or by slow evaporation of the solvent.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.
Characterization Methods
Standard analytical techniques can be employed to confirm the identity and purity of the synthesized atropine salicylate.
-
Melting Point Determination: The melting point of the synthesized salt would be determined using a standard melting point apparatus. A sharp melting point range would be indicative of a pure compound.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: An IR spectrum of the salt would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum should show characteristic peaks for both the atropine and salicylate moieties. Key features to look for include the disappearance of the carboxylic acid O-H stretch from salicylic acid and the appearance of carboxylate (COO⁻) stretches, as well as the presence of the ester C=O stretch and other characteristic bands from the atropine structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectra would show signals corresponding to the protons and carbons of both the atropine and salicylate ions. The chemical shifts of protons near the tertiary amine in atropine and the carboxylic acid in salicylic acid would be expected to change upon salt formation.
-
Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weights of the atropine cation and the salicylate anion.
-
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the synthesized salt. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically done using a UV detector.
Mechanism of Action and Signaling Pathway
The pharmacological activity of atropine salicylate is attributed to the atropine moiety. Atropine is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[5] It binds to these receptors and prevents the neurotransmitter acetylcholine (ACh) from binding and eliciting its effects. This blockade of the parasympathetic nervous system leads to a variety of physiological responses.
The signaling pathway involves the inhibition of G-protein coupled muscarinic receptors. For instance, at the sinoatrial node of the heart, M2 receptors are coupled to Gi proteins.[6] Acetylcholine binding to M2 receptors normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the cell and slows the heart rate.[6] Atropine, by blocking this interaction, prevents these effects, leading to an increased heart rate.
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors, inhibiting downstream signaling.
Conclusion
Atropine salicylate, as a salt of the well-characterized drug atropine, is expected to exhibit the pharmacological effects of its active moiety. While specific physicochemical data for this salt is sparse in publicly available literature, its properties can be inferred from its constituent components, and its identity and purity can be confirmed using standard analytical techniques. The established mechanism of action of atropine as a non-selective muscarinic antagonist provides a solid foundation for understanding the biological activity of atropine salicylate. This guide provides a framework for researchers and drug development professionals to approach the synthesis, characterization, and biological evaluation of atropine salicylate.
References
- 1. researchgate.net [researchgate.net]
- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salicylic acid | 69-72-7 [chemicalbook.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
Atropine Salicylate vs. Atropine Sulfate: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is a cornerstone in both clinical practice and pharmacological research. While the active moiety is the atropine molecule itself, it is most commonly formulated as a salt to enhance its physicochemical properties. The sulfate salt of atropine is ubiquitously used, whereas atropine salicylate is notably absent from mainstream research and clinical applications. This technical guide provides an in-depth comparison of atropine sulfate and a theoretical exploration of atropine salicylate, offering insights into the principles of salt selection in drug development and the likely reasons for the predominance of the sulfate form.
Introduction to Pharmaceutical Salts
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The choice of a counter-ion can significantly influence a drug's solubility, stability, bioavailability, and manufacturability.[1][2][3] While the pharmacological effect resides in the API, the salt form dictates its delivery and performance. Key considerations for salt selection include the pKa of the API and the counter-ion, desired solubility, stability of the resulting salt, and potential toxicity of the counter-ion.[1][4]
Atropine is a weak base, making it a suitable candidate for salt formation with an acid to improve its aqueous solubility and stability.
Atropine Sulfate: The Gold Standard
Atropine sulfate is the most widely used and extensively studied salt of atropine.[5][6][7][8][9][10] Its prevalence is due to a favorable combination of high water solubility, good stability in aqueous solutions (particularly at acidic pH), and a well-established safety profile.[3][6][11][12]
Physicochemical Properties of Atropine Sulfate
A summary of the key physicochemical properties of atropine sulfate is presented in Table 1.
| Property | Value | References |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [13] |
| Molecular Weight | 676.82 g/mol (anhydrous) | [13] |
| Appearance | Colorless crystals or white crystalline powder | [3][11] |
| Melting Point | ~190-194 °C (with decomposition) | [13] |
| Solubility | Freely soluble in water (1 g in 0.5 mL) | [11] |
| Soluble in ethanol (1 g in 5 mL) | [11] | |
| Soluble in glycerol | [11] | |
| pKa | ~9.8 | |
| Stability | Aqueous solutions are most stable at pH 3-5. Sensitive to light. | [3] |
Research Applications of Atropine Sulfate
Atropine sulfate is a versatile tool in a wide array of research applications, primarily due to its function as a non-selective muscarinic receptor antagonist. Key research areas include:
-
Neuroscience: Investigating the role of the parasympathetic nervous system in various physiological and pathological processes.
-
Cardiovascular Research: Studying the regulation of heart rate and atrioventricular conduction.
-
Ophthalmology: As a mydriatic and cycloplegic agent in studies of eye function and disease.
-
Toxicology: As an antidote in research on organophosphate and nerve agent poisoning.
-
Gastrointestinal Research: Examining the role of muscarinic receptors in gut motility and secretion.
Atropine Salicylate: A Theoretical and Comparative Analysis
Direct experimental data on the physicochemical properties and research applications of atropine salicylate is conspicuously absent in publicly available scientific literature, including major chemical and pharmaceutical databases. This strongly suggests that it is not a commonly prepared or utilized salt of atropine. However, we can deduce its likely properties and potential drawbacks based on the known characteristics of atropine and salicylic acid.
Predicted Physicochemical Properties of Atropine Salicylate
By considering the properties of atropine and salicylic acid, we can predict the likely characteristics of atropine salicylate, as outlined in Table 2.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₂₃NO₃·C₇H₆O₃ | Based on 1:1 salt formation. |
| Molecular Weight | ~427.49 g/mol | Sum of atropine and salicylic acid molecular weights. |
| Appearance | Likely a crystalline solid. | Typical for organic salts. |
| Melting Point | Expected to be lower than Atropine Sulfate. | Salicylic acid has a lower melting point (~159 °C) than sulfuric acid. |
| Solubility | Predicted to have lower water solubility than Atropine Sulfate. | Salicylic acid is only slightly soluble in water (0.2 g/100 mL). While salt formation with atropine would increase solubility compared to the free base, it is unlikely to match the high solubility imparted by the sulfate ion.[14][15][16] |
| pKa | The pKa of atropine (~9.8) and salicylic acid (~2.97) would influence the pH and buffering capacity of solutions. | [14] |
| Stability | Potentially less stable than Atropine Sulfate, especially in solution. | The ester linkage in atropine is susceptible to hydrolysis, and the presence of the salicylate moiety could introduce additional degradation pathways. The optimal pH for atropine stability (around 4) might not be ideal for salicylate stability. |
Potential Reasons for the Limited Use of Atropine Salicylate
The predominance of atropine sulfate can be attributed to several factors that likely make atropine salicylate a less favorable choice for pharmaceutical development and research:
-
Lower Solubility: The predicted lower aqueous solubility of atropine salicylate would be a significant disadvantage, particularly for preparing concentrated stock solutions for in vitro experiments or for formulations requiring rapid and complete dissolution.
-
Stability Concerns: The stability of atropine salicylate in solution is a major unknown. The potential for complex degradation pathways could lead to a shorter shelf-life and the generation of impurities that could confound experimental results.
-
Pharmacological Activity of the Counter-ion: Salicylates are not inert and possess their own pharmacological and toxicological profiles, most notably anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[16] This could introduce confounding variables in research settings where the specific effects of muscarinic receptor blockade are being investigated.
-
Manufacturing and Purification Challenges: The synthesis and purification of a highly stable and pure crystalline form of atropine salicylate may present more challenges compared to the well-established and optimized processes for atropine sulfate.
Mechanism of Action: Muscarinic Acetylcholine Receptor Blockade
Both atropine sulfate and atropine salicylate deliver the same active atropine molecule. Atropine functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[7] By binding to these receptors, atropine prevents acetylcholine from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.
Experimental Protocols and Workflows
While specific experimental protocols for atropine salicylate are not available, a general workflow for comparing the effects of different atropine salts in a research setting can be outlined.
Hypothetical Experimental Workflow: Comparing Atropine Salts on Smooth Muscle Contraction
This workflow outlines the steps to compare the potency of Atropine Sulfate and a hypothetical Atropine Salicylate preparation on acetylcholine-induced smooth muscle contraction in an isolated tissue bath.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Atropine sulfate | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Atropine Sulfate - Atropine sulfate salt monohydrate, α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester [sigmaaldrich.com]
- 13. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 14. ulprospector.com [ulprospector.com]
- 15. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Salicylic acid - Wikipedia [en.wikipedia.org]
Synthesis and purification of Atropine Salicylate for laboratory use
An In-depth Technical Guide to the Synthesis and Purification of Atropine Salicylate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Atropine Salicylate. The synthesis is based on a direct acid-base reaction between atropine and salicylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow visualizations to ensure clarity and reproducibility for research and development applications.
Introduction
Atropine is a tropane alkaloid known for its activity as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] It is a core medicine on the World Health Organization's "Essential Drugs List" and is widely used for various medical purposes.[1] While commonly available as a sulfate salt, preparing other salt forms, such as the salicylate, can be advantageous for specific research applications, including solubility modification, formulation development, or exploring different physicochemical properties.
This guide details a straightforward method for synthesizing atropine salicylate by reacting atropine base with salicylic acid. The subsequent purification via recrystallization is also described to yield a product of high purity suitable for laboratory use.
Physicochemical Properties of Reactants
A thorough understanding of the starting materials is crucial for a successful synthesis. The key properties of atropine and salicylic acid are summarized below.
| Property | Atropine | Salicylic Acid |
| IUPAC Name | (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate[1] | 2-Hydroxybenzoic acid |
| Molecular Formula | C₁₇H₂₃NO₃ | C₇H₆O₃[2] |
| Molecular Weight | 289.4 g/mol | 138.12 g/mol [2] |
| Melting Point | 118.5 °C[3] | 158-161 °C |
| Appearance | White crystalline solid[3] | White crystalline solid |
| Solubility | Soluble in ethanol (~16 mg/ml), DMSO (~10 mg/ml). | Sparingly soluble in cold water, but soluble in hot water and ethanol.[2][4] |
| pKa | 9.43[3] | 2.97 (carboxyl group) |
Synthesis of Atropine Salicylate
The synthesis of atropine salicylate is achieved through a direct acid-base neutralization reaction. The basic tertiary amine group of the atropine molecule reacts with the acidic carboxylic acid group of salicylic acid in a 1:1 molar ratio to form the corresponding salt.
Synthesis Pathway Diagram
Caption: Acid-base synthesis of Atropine Salicylate from its precursors.
Experimental Protocol: Synthesis
This protocol is based on established methods for the formation of other alkaloid salts.[5]
-
Preparation of Reactant Solutions:
-
In a 250 mL Erlenmeyer flask, dissolve 2.89 g (0.01 mol) of atropine base in 50 mL of absolute ethanol. Gently warm the mixture in a water bath (not exceeding 60°C) to facilitate dissolution.
-
In a separate 100 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 30 mL of absolute ethanol.
-
-
Reaction:
-
While stirring the atropine solution, slowly add the salicylic acid solution dropwise over 10-15 minutes at room temperature.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
-
-
Crystallization and Isolation of Crude Product:
-
Reduce the volume of the solvent to approximately 40 mL using a rotary evaporator or by gentle heating in a fume hood.
-
Cover the flask and allow it to cool slowly to room temperature. The formation of a white precipitate (crude atropine salicylate) should be observed.
-
To maximize the yield, place the flask in an ice bath for 1-2 hours.[6]
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (10-15 mL) of ice-cold ethanol to remove any soluble impurities.
-
Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Reaction Parameters and Expected Results
| Parameter | Value / Description |
| Molar Ratio (Atropine:Salicylic Acid) | 1:1 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Room Temperature |
| Expected Yield | >90% (based on similar alkaloid salt formations)[5] |
| Appearance of Product | White crystalline solid |
| Theoretical Purity (Crude) | >95% |
Purification of Atropine Salicylate
Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and impurities in a solvent at varying temperatures.[2] The crude atropine salicylate is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure salt crystallizes out, leaving impurities behind in the solution.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of Atropine Salicylate.
Experimental Protocol: Purification
-
Solvent Selection: An ethanol-water or ethanol-acetone mixture can be effective.[2][7] The protocol below uses ethanol.
-
Dissolution: Transfer the crude atropine salicylate to a clean Erlenmeyer flask. Add a minimal amount of hot absolute ethanol in portions while heating gently in a water bath. Continue adding solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.[6]
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals sparingly with a small volume of ice-cold ethanol.
-
Dry the purified atropine salicylate in a vacuum oven at 50-60°C to a constant weight.
-
Characterization of Final Product
To confirm the identity and purity of the synthesized atropine salicylate, the following analytical methods are recommended:
-
Melting Point Determination: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically depress and broaden the melting point range.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to determine the purity of the compound and quantify any impurities. A validated UHPLC method can offer rapid and accurate analysis.[8][9]
-
Infrared (IR) Spectroscopy: An IR spectrum can be used to confirm the presence of key functional groups from both the atropine and salicylate moieties, confirming salt formation.
-
Potentiometric Titration: As described in various pharmacopoeias for atropine sulfate, titration with perchloric acid in a non-aqueous solvent can be used to assay the final product.[10]
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. uoanbar.edu.iq [uoanbar.edu.iq]
- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. WO2013019825A1 - Stepwise process for the production of alkaloid salts - Google Patents [patents.google.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. CN117003746A - Atropine sulfate crystal form and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. studylib.net [studylib.net]
Atropine Salicylate Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of atropine and its salts in various organic solvents. Due to a lack of specific public-domain data for atropine salicylate, this document focuses on the solubility of atropine base and atropine sulfate, offering this information as a valuable proxy for researchers and formulation scientists. The principles of solubility, experimental methodologies, and the underlying biochemical pathways of atropine are also detailed to provide a thorough understanding for drug development applications.
Introduction to Atropine and its Salts
Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is widely used in medicine for its anticholinergic properties, with applications ranging from ophthalmology to cardiology and as an antidote for organophosphate poisoning. Atropine is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active form.
In pharmaceutical formulations, atropine is often used as a salt to enhance its stability and solubility. The most common salt is atropine sulfate. Atropine salicylate, while less common, is another salt form. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. The choice of salt can significantly impact the solubility profile of a drug.
Solubility of Atropine and Atropine Sulfate in Organic Solvents
The following tables summarize the available quantitative and qualitative solubility data for atropine and atropine sulfate in a range of common organic solvents. It is important to note that the solubility of atropine salicylate may differ from the values presented below due to the influence of the salicylate counter-ion. Generally, the salicylate salt of a basic drug like atropine would be expected to have different solubility characteristics compared to the sulfate salt or the free base, influenced by factors such as lattice energy and solvation properties of the salt and the specific solvent.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature | Reference |
| Atropine | Ethanol | 16 mg/mL | Not Specified | |
| Atropine | Ethanol | 500 mg/mL | Not Specified | |
| Atropine | Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | |
| Atropine | Dimethylformamide (DMF) | 2 mg/mL | Not Specified | |
| Atropine Sulfate | Alcohol | 200 mg/mL | Not Specified | |
| Atropine Sulfate | Glycerol | 400 mg/mL | Not Specified | |
| Atropine Sulfate | DMSO | 18 mg/mL | 25°C |
Qualitative Solubility Data
| Compound | Solvent | Solubility Description | Reference |
| Atropine | Ethanol | Very soluble | [1] |
| Atropine | Chloroform | Slightly soluble | [1] |
| Atropine | Chloroform | 1 g in 1 mL | [1] |
| Atropine | Ether | Insoluble | [1] |
| Atropine | Ether | 1 g in 25 mL | [1] |
| Atropine | Benzene | Soluble | [1] |
| Atropine Sulfate | Alcohol | Freely soluble (1 g in 5 mL) | |
| Atropine Sulfate | Chloroform | Very slightly soluble | [1] |
| Atropine Sulfate | Ether | Insoluble | [1] |
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. Several methods can be employed, ranging from simple qualitative assessments to more complex quantitative analyses. The choice of method often depends on the stage of drug development, the amount of substance available, and the required precision.
Thermodynamic (Equilibrium) Solubility Method (Shake-Flask)
The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation: An excess amount of the solid drug is added to a vial containing the organic solvent of interest.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of the drug in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility Method
Kinetic solubility is a high-throughput method often used in the early stages of drug discovery. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO).
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of the drug is prepared in a highly solubilizing solvent like DMSO.
-
Serial Dilution: The stock solution is serially diluted in the organic solvent of interest in a multi-well plate.
-
Precipitation Induction: The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation.
-
Detection: The presence of precipitate is detected using various methods, such as nephelometry (light scattering), turbidimetry, or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is reported as the concentration at which the first signs of precipitation are observed.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Atropine Signaling Pathway
Caption: Atropine's mechanism of action as a muscarinic antagonist.
Conclusion
This technical guide has summarized the available solubility data for atropine and atropine sulfate in various organic solvents, provided detailed experimental protocols for solubility determination, and illustrated the relevant experimental workflow and signaling pathway. While specific data for atropine salicylate remains elusive in the public domain, the information presented here serves as a crucial starting point for researchers and formulation scientists. The provided methodologies can be directly applied to determine the solubility of atropine salicylate, and the compiled data for related compounds offers valuable insights for solvent selection and formulation development. Further investigation into the specific physicochemical properties of atropine salicylate is recommended for any new drug development program involving this salt form.
References
In-depth Technical Guide to the Crystalline Structure of Atropine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Crystalline State of Pharmaceutical Salts
The crystalline structure of an active pharmaceutical ingredient (API) and its salts, such as Atropine Salicylate, is of paramount importance in drug development. The arrangement of molecules in a crystal lattice dictates several key physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For Atropine Salicylate, a salt formed from the basic alkaloid atropine and the acidic salicylate, understanding its crystal packing and intermolecular interactions is crucial for ensuring product quality and therapeutic efficacy.
Atropine is a tropane alkaloid, and salicylic acid is a simple organic acid. The formation of the salicylate salt of atropine is expected to involve proton transfer from the carboxylic acid group of salicylic acid to the tertiary amine of the tropane ring in atropine, resulting in an ionic pair. The crystal lattice would then be formed by the regular arrangement of these atropinium and salicylate ions, stabilized by a network of intermolecular forces.
Hypothetical Crystalline Structure and Intermolecular Interactions
Based on the functional groups present in the atropine and salicylate ions, a network of hydrogen bonds is expected to be the primary directing force in the crystal packing. The hydroxyl group and the carboxylate group of the salicylate ion are potent hydrogen bond donors and acceptors. The atropinium ion possesses a hydroxyl group and an ester carbonyl group that can also participate in hydrogen bonding.
Key Expected Intermolecular Interactions:
-
Hydrogen Bonding: Strong charge-assisted hydrogen bonds are anticipated between the protonated tertiary amine of the atropinium cation and the carboxylate group of the salicylate anion. Additionally, hydrogen bonds are likely to form between the hydroxyl groups of both the atropinium and salicylate ions, and between the hydroxyl group of salicylate and the ester carbonyl of atropine.
-
Van der Waals Forces: Dispersion forces will contribute to the overall stability of the crystal lattice, arising from the interactions between the aromatic ring of salicylate and the phenyl and tropane rings of atropine.
-
Ionic Interactions: The primary electrostatic attraction between the positively charged atropinium ion and the negatively charged salicylate ion will be a major contributor to the lattice energy.
Caption: Potential intermolecular interactions in the Atropine Salicylate crystal.
Experimental Protocols for Crystal Structure Determination
The definitive method for elucidating the crystalline structure of a compound is single-crystal X-ray diffraction. The following outlines a detailed, albeit generalized, experimental protocol.
Crystallization
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find suitable conditions for growing single crystals of Atropine Salicylate. Common solvents include ethanol, methanol, acetone, acetonitrile, and water.
-
Crystallization Method:
-
Slow Evaporation: A saturated solution of Atropine Salicylate is prepared in a selected solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a precipitant solvent in which the compound is less soluble. The precipitant vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
-
Data Collection
-
Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by systematically rotating the crystal through a series of angles.
Structure Solution and Refinement
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. The systematic absences in the diffraction pattern are used to assign the space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.
Data Presentation
As no experimental crystallographic data for Atropine Salicylate has been published, the following table is presented as a template for the type of data that would be obtained from a single-crystal X-ray diffraction study.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₇H₂₄NO₃⁺ · C₇H₅O₃⁻ |
| Formula Weight | 427.48 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| R-factor (%) | To be determined |
Workflow for Crystallographic Analysis
The process of determining a crystal structure follows a logical and systematic workflow, from sample preparation to the final validated structure.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Conclusion
While the specific crystal structure of Atropine Salicylate remains to be experimentally determined and reported, this guide provides a robust framework for its investigation. The anticipated structure is likely to be a complex three-dimensional network stabilized by a combination of strong ionic interactions, extensive hydrogen bonding, and van der Waals forces. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to successfully elucidate the crystalline structure of Atropine Salicylate, thereby contributing vital knowledge to its pharmaceutical development. The determination of its crystal structure will be a critical step in understanding its solid-state properties and ensuring the development of a safe, stable, and effective drug product.
An In-depth Technical Guide to the Pharmacological Profiles of Atropine and Salicylate
An important introductory note: The term "Atropine Salicylate" does not refer to a standard, commercially available pharmaceutical salt or compound. This guide will therefore provide a comprehensive pharmacological profile for atropine and salicylate as separate entities. This approach is intended to offer clarity to researchers, scientists, and drug development professionals who may be investigating the properties of these two distinct and widely studied pharmacological agents.
Part 1: The Pharmacological Profile of Atropine
Atropine is a naturally occurring tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is a racemic mixture of d- and l-hyoscyamine, with the l-hyoscyamine enantiomer being the pharmacologically active form.[3]
Mechanism of Action
Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] It binds reversibly to these receptors, preventing acetylcholine from binding and eliciting its characteristic effects.[1] This blockade of the parasympathetic nervous system leads to a variety of physiological responses.[1]
Pharmacodynamics
The pharmacodynamic effects of atropine are a direct result of its muscarinic receptor antagonism in various organ systems:
-
Cardiovascular: Atropine causes an increase in heart rate (tachycardia) by blocking M2 receptors on the sinoatrial node, which counteracts the heart rate-slowing effects of the vagus nerve.[1][4]
-
Gastrointestinal: It reduces gastrointestinal motility and secretions by blocking M3 receptors in the gut.[5]
-
Ocular: Atropine induces mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) by blocking M3 receptors in the eye.[1]
-
Secretions: It markedly decreases secretions from salivary, bronchial, and sweat glands.[1][5]
-
Central Nervous System (CNS): Atropine can cross the blood-brain barrier and may cause CNS effects ranging from stimulation at lower doses to delirium and hallucinations at toxic doses.[5]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of atropine is well-characterized.
| Parameter | Value | Route of Administration |
| Bioavailability | ~50% | Intramuscular |
| Time to Peak (Tmax) | 3-60 minutes | Intramuscular |
| Maximum Concentration (Cmax) | 9.6 ng/mL (for a 1.67 mg dose) | Intramuscular |
| Volume of Distribution (Vd) | 1.0 - 1.7 L/kg | Intravenous |
| Protein Binding | 14% - 44% | - |
| Half-life (t½) | 2 - 4 hours (longer in geriatric patients) | Intravenous/Intramuscular |
| Metabolism | Hepatic enzymatic hydrolysis | - |
| Excretion | 13% - 50% unchanged in urine | - |
Data compiled from DrugBank Online and other sources.[6]
Quantitative Data: Receptor Binding Affinity
The binding affinity of atropine for the five human muscarinic receptor subtypes is summarized below. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors.
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
Data from APExBIO.[7]
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for muscarinic receptors.
-
Preparation of Cell Membranes: Cell lines expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (atropine).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway Diagram
Caption: Atropine competitively blocks acetylcholine binding to muscarinic receptors.
Part 2: The Pharmacological Profile of Salicylate
Salicylates, with the most well-known being acetylsalicylic acid (aspirin), are a class of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid is the primary active metabolite of aspirin.
Mechanism of Action
The principal mechanism of action of salicylates is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes. Other salicylates, like sodium salicylate, are reversible inhibitors.
Pharmacodynamics
The pharmacodynamic effects of salicylates are primarily related to the reduction of prostaglandin synthesis:
-
Anti-inflammatory: By inhibiting COX-2, salicylates reduce the production of prostaglandins involved in the inflammatory cascade.
-
Analgesic: They alleviate pain by preventing the sensitization of nociceptors by prostaglandins.
-
Antipyretic: Salicylates reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
-
Antiplatelet (Aspirin-specific): The irreversible inhibition of COX-1 in platelets by aspirin leads to a long-lasting reduction in the production of thromboxane A2, a potent platelet aggregator.
Pharmacokinetics
The pharmacokinetics of salicylates can be complex and dose-dependent.
| Parameter | Value (for Aspirin) |
| Bioavailability | Rapidly absorbed |
| Time to Peak (Tmax) | 1-2 hours |
| Maximum Concentration (Cmax) | Dose-dependent |
| Volume of Distribution (Vd) | ~10 L |
| Protein Binding | 80-90% (concentration-dependent) |
| Half-life (t½) | 15-20 minutes (for aspirin); 2-3 hours (for salicylate at low doses) |
| Metabolism | Rapidly hydrolyzed to salicylic acid; further metabolized in the liver |
| Excretion | Primarily renal |
Data compiled from various pharmacokinetic studies.
Quantitative Data: COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Aspirin | 1.67 | >100 |
| Sodium Salicylate | >100 | ~5 |
Note: IC50 values can vary significantly depending on the assay conditions. Data compiled from various in vitro studies.[1][3]
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.
-
Enzyme Source: Purified recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: The enzyme is incubated with a substrate (arachidonic acid) in the presence of various concentrations of the test compound (salicylate).
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagram
Caption: Salicylates inhibit COX enzymes, blocking prostaglandin synthesis.
This technical guide provides a detailed overview of the core pharmacological profiles of atropine and salicylate. For further in-depth study, researchers are encouraged to consult the primary literature cited and other specialized pharmacological resources.
References
- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. apexbt.com [apexbt.com]
- 8. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Salicylate for Cholinergic Blockade Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of atropine salicylate as a tool for cholinergic blockade studies. Atropine, a naturally occurring tertiary amine alkaloid, is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its utility in research and clinical settings stems from its ability to inhibit the physiological effects of acetylcholine and other muscarinic agonists.[1][3] This document details its mechanism of action, pharmacokinetic properties, and provides illustrative experimental workflows and data presentation for its use in a research context.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
Atropine functions by competitively binding to and blocking all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][4] This reversible antagonism prevents acetylcholine from binding to its receptor, thereby inhibiting the downstream signaling cascades initiated by parasympathetic nerve stimulation or exogenous muscarinic agonists.[1][3][5] The blockade is surmountable, meaning it can be overcome by increasing the local concentration of acetylcholine, for instance, through the administration of an acetylcholinesterase inhibitor like physostigmine.[1][3]
The physiological consequences of this blockade are widespread, affecting numerous organ systems:
-
Cardiovascular: Atropine blocks the vagal input to the sinoatrial node, leading to an increased heart rate (tachycardia).[1][3][4] At very low doses, a paradoxical transient slowing of the heart rate may be observed, potentially due to a central vagal stimulatory effect or blockade of presynaptic M2 autoreceptors that normally inhibit acetylcholine release.[3][6]
-
Secretory Glands: It markedly reduces secretions from salivary, lacrimal, bronchial, and sweat glands, leading to characteristic symptoms of dry mouth and skin.[2][3]
-
Smooth Muscle: Atropine causes relaxation of smooth muscles in the gastrointestinal tract, bronchi, and bladder.[2]
-
Ocular: In the eye, it blocks the parasympathetic stimulation of the iris sphincter muscle and the ciliary muscle, resulting in pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1][6]
-
Central Nervous System: As a tertiary amine, atropine can cross the blood-brain barrier and exert effects on the central nervous system, which can range from mild restlessness to delirium at toxic doses.[2][6]
Signaling Pathways Blocked by Atropine
The diagram below illustrates the general mechanism of atropine's antagonism at a muscarinic receptor. Muscarinic receptors are G-protein coupled receptors. M1, M3, and M5 receptors typically couple to Gq proteins, activating the phospholipase C (PLC) pathway, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels. Atropine blocks these initial binding and activation steps.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - WikiAnesthesia [wikianesthesia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Early Investigations into Atropine and Salicylate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the foundational research on the physiological effects of atropine and salicylic acid, two compounds that have independently played significant roles in the history of pharmacology. While the specific salt "atropine salicylate" does not feature prominently in early medical literature, a thorough understanding of the individual components provides a critical historical context for the development of autonomic and anti-inflammatory drugs. This document summarizes the key findings from early research, presents quantitative data in structured tables, details experimental protocols from seminal studies, and visualizes the understood mechanisms of action through signaling pathway diagrams.
The exploration of atropine's effects began in the 19th century, with its isolation from the belladonna plant.[1][2][3] Early experimenters quickly identified its potent anticholinergic properties, particularly its impact on the parasympathetic nervous system.[2][3] Salicylic acid, synthesized in the mid-19th century, and its derivatives, became cornerstones of pain and inflammation management. This guide will separately detail the early scientific understanding of these two important substances.
Atropine: Early Research and Physiological Effects
Atropine, a tropane alkaloid, was first isolated in a pure crystalline form in 1831 by the German pharmacist Heinrich F. G. Mein.[1][2][3] Its synthesis was later achieved by Richard Willstätter in 1901.[1][2][3] Early research focused on its profound and readily observable physiological effects.
Key Physiological Effects of Atropine (Late 19th and Early 20th Century)
| Effect | Organ System | Observed Action | Early Researchers/Observations |
| Mydriasis | Ocular | Dilation of the pupil | Used cosmetically for centuries; studied by Runge.[2][3] |
| Cycloplegia | Ocular | Paralysis of accommodation | Observed in conjunction with mydriasis. |
| Inhibition of Salivary Secretion | Gastrointestinal | Dryness of the mouth | Demonstrated by Heidenhain (1872) by stimulating the chorda tympani.[2][3] |
| Increased Heart Rate | Cardiovascular | Tachycardia | Observed to block the cardiac effects of vagal stimulation by Bezold and Bloebaum (1867).[3] |
| Reduced Bronchial Secretions | Respiratory | Drying of airways | Utilized to reduce secretions during surgery.[2] |
| Inhibition of Gastrointestinal Motility | Gastrointestinal | Antispasmodic effect | Used to treat conditions of hypermotility. |
Experimental Protocols: Early Atropine Research
A pivotal experimental method in early atropine research involved the stimulation of the chorda tympani nerve in animals to induce salivation.
Protocol for Demonstrating Atropine's Effect on Salivary Secretion (Based on Heidenhain's work, 1872):
-
Animal Model: A dog or cat was typically used.
-
Anesthesia: The animal was anesthetized, often with ether or chloroform.
-
Surgical Preparation: The chorda tympani nerve, which innervates the submandibular salivary gland, was surgically exposed.
-
Stimulation: The distal end of the transected chorda tympani was stimulated with an electrical current, leading to copious saliva secretion.
-
Data Collection: The volume or flow rate of saliva was measured.
-
Atropine Administration: A solution of atropine was administered intravenously or subcutaneously.
-
Post-Atropine Stimulation: The chorda tympani was stimulated again with the same electrical current.
-
Observation: A marked reduction or complete cessation of salivation was observed, demonstrating atropine's inhibitory effect.
Visualizing Atropine's Mechanism of Action (Early 20th Century Understanding)
The early understanding of atropine's action was centered on its antagonism of the effects of the parasympathetic nervous system.
Caption: Early 20th-century conceptualization of atropine's antagonistic action at muscarinic receptors.
Salicylic Acid: Early Research and Physiological Effects
The synthesis of salicylic acid in the mid-19th century paved the way for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs). Its primary early use was as an analgesic, antipyretic, and anti-inflammatory agent.
Key Physiological Effects of Salicylic Acid (Late 19th and Early 20th Century)
| Effect | Therapeutic Area | Observed Action |
| Analgesia | Pain Relief | Reduction of pain |
| Antipyresis | Fever Reduction | Lowering of elevated body temperature |
| Anti-inflammation | Inflammatory Conditions | Reduction of swelling and inflammation |
Experimental Protocols: Early Salicylate Research
Early research on salicylates often involved inducing inflammatory responses in animal models to test the efficacy of the compounds.
A General Protocol for Assessing Anti-inflammatory Effects:
-
Animal Model: Rabbits or rats were commonly used.
-
Induction of Inflammation: An inflammatory agent (e.g., carrageenan, mustard oil) was injected into a paw or other tissue to induce a measurable inflammatory response (swelling, redness).
-
Treatment Groups: Animals were divided into a control group (receiving a placebo) and a treatment group (receiving a salicylate).
-
Administration: The salicylate was administered orally or by injection.
-
Data Collection: The degree of swelling was measured over time using calipers or plethysmography.
-
Analysis: The reduction in inflammation in the treatment group compared to the control group was quantified.
Visualizing Salicylate's Understood Pathway (Conceptual)
While the precise molecular mechanisms were not understood in the early 20th century, the conceptual pathway involved the interruption of the inflammatory process.
Caption: A conceptual diagram of salicylate's inhibitory effect on the inflammatory process.
Conclusion
The early research into atropine and salicylic acid laid the groundwork for major advancements in pharmacology. The meticulous observations and experimental protocols of 19th and early 20th-century scientists elucidated the fundamental physiological effects of these compounds. While historical records do not indicate significant early research into the specific salt "atropine salicylate," the individual actions of atropine as a potent anticholinergic and salicylic acid as a foundational anti-inflammatory agent are well-documented and remain cornerstones of medical science. This guide provides a concise overview of this early knowledge for the modern researcher.
References
Atropine Salicylate's role as a competitive antagonist of muscarinic receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine, a tropane alkaloid, is a well-established and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of atropine salicylate, detailing its mechanism of action, binding affinities for the five muscarinic receptor subtypes (M1-M5), and its impact on their respective downstream signaling pathways. This document consolidates quantitative data from various studies into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a critical resource for professionals in pharmacology and drug development.
Introduction
Atropine is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[3][4] It is derived from plants of the Solanaceae family, such as Atropa belladonna.[5][6] As an antimuscarinic agent, atropine competitively inhibits the binding of the neurotransmitter acetylcholine (ACh) to its receptors on postganglionic parasympathetic nerve endings, as well as on smooth muscles, cardiac tissue, and exocrine glands.[7][8] This antagonism blocks the physiological effects of parasympathetic nerve stimulation, leading to a predominance of sympathetic tone.[2][5]
There are five genetically distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5.[9][10] These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are integral to a wide array of physiological functions.[11] Atropine acts as a non-selective antagonist, binding to all five subtypes with high affinity.[7]
Mechanism of Action
Atropine's primary mechanism of action is the competitive and reversible blockade of muscarinic acetylcholine receptors.[5][7] By binding to the same site as acetylcholine, atropine prevents the neurotransmitter from activating the receptor and initiating downstream signaling cascades.[1][12] This competitive antagonism can be overcome by increasing the local concentration of acetylcholine.[7] The binding of atropine to the muscarinic receptor destabilizes the receptor-G protein complex, preventing the conformational changes necessary for G protein activation.[13]
Muscarinic Receptor Subtypes and Atropine Binding Affinity
The five muscarinic receptor subtypes are broadly classified into two families based on their primary G protein coupling:
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.[11][14]
-
M2 and M4 receptors primarily couple to Gi/o proteins.[14][15]
Atropine exhibits high affinity for all five muscarinic receptor subtypes, although there are slight variations reported across different studies and experimental conditions. The binding affinity is typically quantified by the inhibition constant (Ki) or its logarithmic form (pKi).
Table 1: Binding Affinity of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) | Reference |
| M1 | 9.44 - 9.6 | 0.25 - 0.37 | [16] |
| M2 | ~8.9 - 9.7 | ~0.2 - 1.2 | [17] |
| M3 | 9.48 | 0.33 | [16] |
| M4 | ~8.9 - 9.7 | ~0.2 - 1.2 | [17] |
| M5 | Not explicitly found | Not explicitly found |
Note: Ki values are approximate and can vary based on the radioligand and experimental conditions used. A study on rat ventricular cardiomyocytes reported a pKi value of 8.89 for atropine in inhibiting carbachol-induced responses mediated by M3 receptors.[17] Another study on human colon smooth muscle reported pA2 values for atropine of 8.72 in circular muscle and 8.60 in longitudinal muscle.[18]
Downstream Signaling Pathways
The antagonism of muscarinic receptors by atropine directly inhibits their respective signaling cascades.
Gq/11-Coupled Receptors (M1, M3, M5)
Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[11] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[14] Atropine blocks these effects by preventing the initial receptor activation.
Caption: Gq-coupled muscarinic receptor signaling pathway and its inhibition by atropine.
Gi/o-Coupled Receptors (M2, M4)
The activation of M2 and M4 receptors by acetylcholine results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][19] Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as activating inwardly rectifying potassium (K+) channels, which leads to hyperpolarization of the cell membrane.[14][19] Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects.
Caption: Gi-coupled muscarinic receptor signaling pathway and its inhibition by atropine.
Experimental Protocols
The characterization of atropine's interaction with muscarinic receptors involves various in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of atropine for muscarinic receptors.[20][21]
Objective: To determine the equilibrium dissociation constant (Ki) of atropine salicylate for a specific muscarinic receptor subtype.
Materials:
-
Membrane preparation from cells or tissues expressing the muscarinic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]QNB).
-
Unlabeled atropine salicylate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[22]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled atropine salicylate.[22]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.[22]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[22]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the atropine concentration. Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[22]
Caption: Workflow for a radioligand binding assay to determine atropine's affinity.
Functional Assays
Functional assays measure the cellular response to receptor activation and its inhibition by an antagonist.
This assay is used to measure changes in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.[23][24]
Objective: To determine the potency of atropine salicylate in inhibiting agonist-induced calcium mobilization.
Materials:
-
Live cells expressing the Gq-coupled muscarinic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Atropine salicylate.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes, 96-well plates).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Agonist Stimulation: Add a muscarinic agonist and record the change in fluorescence over time, which corresponds to an increase in intracellular calcium.
-
Antagonist Inhibition: In separate experiments, pre-incubate the cells with varying concentrations of atropine salicylate before adding the agonist and record the fluorescence change.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration in the presence and absence of different concentrations of atropine. Determine the IC50 of atropine for inhibiting the agonist response.
This assay is used to measure changes in intracellular cAMP levels following the activation of Gi-coupled muscarinic receptors.[25]
Objective: To determine the potency of atropine salicylate in blocking the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the Gi-coupled muscarinic receptor subtype of interest.
-
Adenylyl cyclase activator (e.g., forskolin).
-
Muscarinic agonist (e.g., carbachol).
-
Atropine salicylate.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Treatment: Treat cells with forskolin to stimulate cAMP production.
-
Agonist and Antagonist Addition: Concurrently or sequentially, add the muscarinic agonist (to inhibit cAMP production) and varying concentrations of atropine salicylate.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of atropine. Determine the IC50 of atropine for reversing the agonist-induced inhibition of cAMP production.
Conclusion
Atropine salicylate serves as a potent, non-selective, and competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its ability to block both Gq- and Gi-mediated signaling pathways underlies its wide range of physiological effects and therapeutic applications. The experimental protocols detailed in this guide provide a framework for the continued investigation of atropine and the development of novel, subtype-selective muscarinic receptor modulators. A thorough understanding of atropine's pharmacology is essential for researchers and clinicians working to unravel the complexities of the cholinergic system and to design new therapeutic strategies targeting muscarinic receptors.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atropine | PPTX [slideshare.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Atropine training - ACLS Pharmacology video | ProACLS [proacls.com]
- 9. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. Atropine dissociates complexes of muscarinic acetylcholine receptor and guanine nucleotide-binding protein in heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Investigating the Antimuscarinic Activity of Atropine: A Technical Guide
Abstract: This technical guide provides a comprehensive examination of the antimuscarinic activity of atropine, a cornerstone antagonist of muscarinic acetylcholine receptors. Atropine functions as a non-selective, competitive antagonist, impacting all five muscarinic receptor subtypes (M1-M5) which are integral to the parasympathetic nervous system's function. This document details the molecular mechanisms of action, including the downstream G-protein coupled signaling pathways that are inhibited by atropine. It presents quantitative data on atropine's binding affinities (Ki) and functional potencies (IC50) for each receptor subtype. Furthermore, this guide provides detailed experimental protocols for characterizing antimuscarinic activity, including radioligand binding assays and in vitro functional organ bath studies. The physiological consequences of muscarinic blockade are summarized, linking them to specific receptor subtypes and organ systems. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacology of atropine.
Introduction
The neurotransmitter acetylcholine (ACh) is a critical signaling molecule in the human body, particularly within the parasympathetic nervous system, which governs "rest-and-digest" functions. ACh exerts its effects by binding to two main types of cholinergic receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological responses.[1]
There are five genetically distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), each with characteristic tissue distributions and signaling mechanisms.[2][3]
-
M1 Receptors: Predominantly found in the central nervous system (CNS) and autonomic ganglia.
-
M2 Receptors: Primarily located in the heart, where they mediate a decrease in heart rate, and on presynaptic nerve terminals.[2]
-
M3 Receptors: Found on smooth muscle, exocrine glands, and the eye, controlling processes like bronchoconstriction, salivation, and pupillary constriction.[2]
-
M4 and M5 Receptors: Mostly located in the CNS, with their functions still under extensive investigation.[4]
Atropine is a naturally occurring tropane alkaloid that acts as a potent and non-selective competitive antagonist at all five muscarinic receptor subtypes.[5][6] It functions by reversibly binding to the same site as acetylcholine, thereby preventing the neurotransmitter from activating the receptor and initiating a cellular response.[5][7] While the user specified "Atropine Salicylate," it is important to note that the pharmacologically active component is the atropine molecule. Atropine is most commonly formulated as a sulfate salt for clinical use. The principles and data discussed herein apply to the atropine moiety, irrespective of its salt form.
Mechanism of Action: Competitive Antagonism and Signal Transduction
Atropine's antimuscarinic activity is a direct result of its competitive and reversible antagonism of acetylcholine at muscarinic receptors.[5][6][7] It does not prevent the release of ACh but blocks its effects on effector cells.[4] The blockade can be surmounted by increasing the local concentration of acetylcholine.[7]
The five muscarinic receptor subtypes couple to different G-proteins to initiate their signaling cascades. Atropine blocks both major pathways.
2.1 Gq/11-Coupled Receptors (M1, M3, M5)
These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC). Atropine prevents this entire cascade by blocking the initial receptor activation.
2.2 Gi/o-Coupled Receptors (M2, M4)
These receptors couple to inhibitory G-proteins (Gi/o). When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ-subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and reduced excitability, which is the primary mechanism for slowing the heart rate in sinoatrial node cells.[8] Atropine's antagonism at M2 receptors prevents these inhibitory effects.
Quantitative Assessment of Antimuscarinic Activity
The potency of atropine at each muscarinic receptor subtype can be quantified using binding and functional assays, which yield key parameters such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50). Atropine demonstrates high affinity across all five subtypes, confirming its non-selective profile.
| Parameter | M1 | M2 | M3 | M4 | M5 | Source |
| Ki (nM) | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [9] |
| IC50 (nM) | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | [9] |
| Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of Atropine at Human Muscarinic Receptor Subtypes. |
Experimental Protocols for Characterization
The antimuscarinic activity of a compound like atropine is determined through a series of well-established in vitro assays.
Radioligand Binding Assays
These assays directly measure the affinity of a drug for a receptor. A competitive binding assay is used to determine the Ki of atropine by measuring its ability to displace a known high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine or [3H]-QNB) from the receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) are prepared via homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., PBS or Tris-HCl) is prepared.
-
Competition Reaction: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled atropine.
-
Incubation: The reaction is allowed to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Organ Bath)
Functional assays measure the effect of a drug on a physiological response. A classic method is the isolated organ bath preparation, which assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Isolation: A segment of smooth muscle tissue rich in muscarinic receptors (e.g., guinea pig ileum or bladder) is isolated and dissected.
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2). One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a small amount of tension.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to determine the maximal response.
-
Antagonist Incubation: The tissue is washed, allowed to recover, and then incubated with a fixed concentration of atropine for a set period (e.g., 30-60 minutes).
-
Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of atropine. This will cause a rightward shift in the curve.
-
Data Analysis: The experiment is repeated with several different concentrations of atropine. The magnitude of the rightward shift is used to construct a Schild plot, from which the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve) can be determined. The pA2 is a measure of antagonist potency.
Physiological Effects of Muscarinic Blockade by Atropine
By non-selectively blocking muscarinic receptors throughout the body, atropine produces a wide range of physiological effects. These effects are predictable based on the location of the receptor subtypes.
| Organ System | Physiological Effect | Primary Receptor(s) Involved |
| Cardiovascular | Tachycardia (increased heart rate) | M2 (on SA node)[2] |
| Ocular | Mydriasis (pupil dilation), Cycloplegia (paralysis of accommodation) | M3 (on pupillary sphincter and ciliary muscle)[5][6] |
| Gastrointestinal | Reduced salivation (dry mouth), Decreased gastric motility, Reduced gastric acid secretion | M3, M1[2] |
| Respiratory | Bronchodilation, Reduced bronchial secretions | M3[2][7] |
| Genitourinary | Urinary retention | M3 (on bladder detrusor muscle) |
| Exocrine Glands | Anhidrosis (decreased sweating) | M3 |
| Central Nervous System | Sedation, excitement, delirium (at high doses) | M1, M4, M5[2] |
| Table 2: Major Physiological Effects of Atropine-Induced Muscarinic Blockade. |
Conclusion
Atropine is a potent, non-selective, and competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its mechanism of action is well-characterized and involves the direct blockade of Gq- and Gi-coupled signaling pathways, preventing the physiological actions of acetylcholine. The affinity and potency of atropine can be precisely quantified using standard pharmacological techniques such as radioligand binding assays and in vitro functional studies. The widespread physiological effects, from tachycardia to reduced secretions, are a direct consequence of its non-selectivity. While clinically essential, the side-effect profile of atropine has driven research toward the development of subtype-selective muscarinic antagonists that can provide targeted therapeutic benefits with greater precision.[3]
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 3. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 9. apexbt.com [apexbt.com]
Atropine Salicylate's Impact on Smooth Muscle and Secretory Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological effects of atropine and salicylate on smooth muscle and secretory glands. Atropine, a competitive antagonist of muscarinic acetylcholine receptors, and salicylate, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis, exert distinct yet potentially interactive effects on these physiological systems. This document summarizes the individual mechanisms of action, presents available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways. While direct studies on a combined "atropine salicylate" formulation are limited, this guide synthesizes the existing knowledge to provide a comprehensive understanding of their potential combined impact, offering valuable insights for research and drug development.
Introduction
Atropine is a well-characterized anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle and a reduction in the activity of secretory glands.[1][2][3] Salicylates, including acetylsalicylic acid (aspirin), are widely used for their analgesic, anti-inflammatory, and antipyretic properties, which are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis.[4] Prostaglandins are known to modulate smooth muscle tone and glandular secretions.
The concurrent administration of atropine and a salicylate presents a complex pharmacological scenario. Understanding the interplay between the cholinergic and prostaglandin signaling pathways is crucial for predicting the net effect on smooth muscle contractility and glandular function. This guide aims to provide a detailed technical overview of the individual and potential combined effects of these two classes of drugs.
Atropine's Impact on Smooth Muscle and Secretory Glands
Mechanism of Action on Smooth Muscle
Atropine acts as a competitive, reversible antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5 subtypes).[2] In smooth muscle, particularly in the gastrointestinal tract, bronchioles, and urinary bladder, the predominant receptor subtype mediating contraction is the M3 receptor.[5][6] Acetylcholine released from parasympathetic nerve endings binds to these M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction. Atropine, by blocking these receptors, prevents acetylcholine from binding, thereby leading to smooth muscle relaxation.[7][8]
Mechanism of Action on Secretory Glands
Secretory glands, including salivary, bronchial, and gastric glands, are also primarily under the control of the parasympathetic nervous system via M3 muscarinic receptors.[8][9] Acetylcholine stimulation of these receptors triggers the secretion of fluids and other substances. Atropine's antagonism of M3 receptors effectively reduces these secretions, leading to effects such as dry mouth (xerostomia), reduced bronchial secretions, and decreased gastric acid production.[8][9][10]
Signaling Pathway of Atropine
The signaling pathway for atropine's action is fundamentally the blockade of the acetylcholine-mediated pathway.
Figure 1: Atropine's blockade of acetylcholine signaling.
Salicylate's Impact on Smooth Muscle and Secretory Glands
Mechanism of Action on Smooth Muscle
Salicylates, most notably aspirin, exert their primary effect by irreversibly inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[4] Prostaglandins, such as PGE2 and PGF2α, can have varied effects on smooth muscle depending on the tissue and the specific prostaglandin receptor subtype present. For instance, some prostaglandins are potent bronchoconstrictors, while others can be bronchodilators. By inhibiting prostaglandin synthesis, salicylates can modulate smooth muscle tone. For example, in airways, acetylcholine can induce the release of PGE2 from epithelial cells, which in turn causes smooth muscle relaxation; this effect can be attenuated by COX inhibitors.[1]
Mechanism of Action on Secretory Glands
Prostaglandins are also involved in regulating glandular secretions. For example, they play a role in the production of protective mucus in the stomach. Inhibition of prostaglandin synthesis by salicylates can therefore lead to a reduction in mucus secretion, which is a contributing factor to the gastrointestinal side effects associated with NSAIDs.[4] There is also evidence that acetylsalicylic acid can inhibit acetylcholine-stimulated tear secretion.
Signaling Pathway of Salicylate
The primary signaling pathway affected by salicylates is the prostaglandin synthesis pathway.
Figure 2: Salicylate's inhibition of prostaglandin synthesis.
Potential Combined Impact of Atropine and Salicylate
Direct experimental data on the combined effects of atropine and salicylate are scarce. However, based on their individual mechanisms of action, several potential interactions can be postulated.
-
Synergistic Relaxation of Smooth Muscle: In tissues where acetylcholine-induced contraction is partially mediated by the release of contractile prostaglandins, the combination of atropine (blocking the direct cholinergic contraction) and a salicylate (inhibiting the production of contractile prostaglandins) could lead to a more pronounced relaxation of smooth muscle than either agent alone.
-
Antagonistic Effects on Secretion: In the gastrointestinal tract, atropine's reduction of gastric acid secretion could be counteracted by the damaging effect of salicylates on the gastric mucosa due to prostaglandin inhibition.[11][12] However, one study suggests atropine may have a "cytoprotective effect" against aspirin-induced gastric damage, though the mechanism is not fully elucidated.[12]
-
Complex Interaction in Airways: In the airways, acetylcholine can cause both direct smooth muscle contraction and indirect relaxation via epithelial prostaglandin release.[1] Atropine would block the direct contraction, while a salicylate would inhibit the indirect relaxation. The net effect would depend on the relative dominance of these two pathways in a given physiological or pathological state.
Quantitative Data
Table 1: Atropine - Quantitative Data
| Parameter | Value | Tissue/System | Species | Reference |
| Ki (nM) | ||||
| M1 Receptor | 1.27 ± 0.36 | - | - | |
| M2 Receptor | 3.24 ± 1.16 | - | - | |
| M3 Receptor | 2.21 ± 0.53 | - | - | |
| M4 Receptor | 0.77 ± 0.43 | - | - | |
| M5 Receptor | 2.84 ± 0.84 | - | - | |
| Inhibition of Secretion | ||||
| Gastric Acid (vs. Acetylcholine) | Measurable inhibition at 1-3 µM; Complete block at 10 µM | Isolated Stomach | Rat | [13] |
| Salivary Flow (unstimulated) | 80.3% reduction in 90 mins (0.01 mg/kg, sublingual) | Salivary Glands | Human (children) | [14][15] |
| Salivary Flow (stimulated) | 79.4% reduction in 90 mins (0.01 mg/kg, sublingual) | Salivary Glands | Human (children) | [14][15] |
| Effect on GI Motility | ||||
| ID20 | - | Gastrointestinal Tract | Rat | [14] |
| ID50 | - | Gastrointestinal Tract | Rat | [14] |
Table 2: Salicylate - Quantitative Data
| Parameter | Value | Tissue/System | Species | Reference |
| Inhibition of Prostaglandin Synthesis | ||||
| PGE₂ Synthesis (IC50) | ~5 x 10⁻⁶ M (for suppression of COX-2 induction) | Human Foreskin Fibroblasts | Human | [7] |
| Effect on Secretion | ||||
| Acetylcholine-stimulated Tear Secretion | Significant decrease with 60 mg/kg ASA | Lacrimal Gland | Rat |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
This protocol can be adapted to study the effects of atropine, salicylate, and their combination on smooth muscle contractility.
Workflow:
Figure 3: Workflow for in vitro smooth muscle contraction assay.
Detailed Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., from trachea, ileum, or aorta) are carefully dissected from a euthanized animal (e.g., rat, guinea pig).
-
Mounting: The tissue is mounted in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) and gassed with 95% O₂ and 5% CO₂.
-
Equilibration: An optimal resting tension is applied, and the tissue is allowed to equilibrate for a set period.
-
Contraction Induction: A contractile agent such as acetylcholine or electrical field stimulation is added to the bath to induce a stable contraction.
-
Drug Administration: Once a stable contraction is achieved, atropine, salicylate, or a combination of both is added to the organ bath in a cumulative or non-cumulative manner.
-
Data Recording: Changes in muscle tension are recorded using an isometric or isotonic transducer connected to a data acquisition system.
-
Analysis: Dose-response curves are constructed, and parameters such as EC50 (for agonists) or IC50 (for antagonists) are calculated.
Glandular Secretion Assay (Salivary Gland Model)
This protocol can be used to quantify the effects of atropine, salicylate, and their combination on salivary secretion.
Workflow:
Figure 4: Workflow for in vivo salivary secretion assay.
Detailed Methodology:
-
Animal Preparation: An animal is anesthetized, and a salivary duct is cannulated for saliva collection.
-
Baseline Collection: Baseline saliva flow is collected for a defined period.
-
Drug Administration: Atropine, salicylate, or their combination is administered (e.g., intravenously or intraperitoneally).
-
Stimulation: A secretagogue such as pilocarpine or acetylcholine is administered to stimulate salivation.
-
Sample Collection: Saliva is collected at timed intervals.
-
Measurement: The volume of saliva is measured, and its composition (e.g., protein, electrolyte concentration) can be analyzed.
-
Analysis: The percentage inhibition of stimulated salivary flow is calculated.
Conclusion
Atropine and salicylates have well-defined, yet distinct, mechanisms of action on smooth muscle and secretory glands. Atropine acts as a direct antagonist of muscarinic acetylcholine receptors, leading to smooth muscle relaxation and inhibition of glandular secretion. Salicylates primarily act by inhibiting prostaglandin synthesis, which can indirectly modulate smooth muscle tone and glandular function.
While there is a lack of direct experimental evidence for the combined entity of "atropine salicylate," a thorough understanding of their individual pharmacological profiles allows for informed predictions about their potential interactions. The net effect of their concurrent use is likely to be complex and tissue-dependent, arising from the interplay between the cholinergic and prostaglandin signaling pathways. Further research is warranted to elucidate the precise nature of these interactions and to gather quantitative data on their combined effects. This knowledge will be invaluable for the rational design of therapeutic strategies and for anticipating the physiological consequences of co-administering these two important classes of drugs.
References
- 1. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. droracle.ai [droracle.ai]
- 10. Effect of atropine on sputum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis [frontiersin.org]
- 12. Experimental evidence for cytoprotective effect of atropine on the rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Atropine Salicylate in Ophthalmology Research: An In-depth Technical Guide
A Note on Atropine Salts in Ophthalmic Research: While the inquiry specifically requests information on atropine salicylate, a comprehensive review of foundational and current ophthalmology research indicates a predominant focus on atropine sulfate . The vast majority of clinical trials, mechanistic studies, and formulation development for myopia control and other ophthalmic applications have utilized the sulfate salt. This guide will, therefore, present the core foundational studies and technical data related to atropine in ophthalmology, primarily drawing from research on atropine sulfate, and will specify when the salt form is explicitly mentioned in the cited studies.
Introduction
Atropine, a non-selective muscarinic acetylcholine receptor antagonist, has been a subject of extensive research in ophthalmology for its mydriatic and cycloplegic properties.[1] More recently, low-dose atropine has emerged as a leading pharmacological intervention for controlling the progression of myopia in children.[2] This guide provides a technical overview of the foundational studies, experimental protocols, and mechanistic understanding of atropine's action in the eye, with a focus on its application in myopia research.
Mechanism of Action
The precise mechanism by which atropine controls myopia progression is not fully elucidated but is believed to be multifactorial, involving non-accommodative pathways in the retina, choroid, and sclera.[3][4]
Key proposed mechanisms include:
-
Retinal Pathway: Atropine may act on muscarinic receptors in the retina (specifically M1 and M4 receptors), potentially modulating the release of dopamine, a neurotransmitter known to inhibit eye growth.[3][4]
-
Choroidal Thickness: Studies have shown that atropine administration can lead to a transient thickening of the choroid, which may be linked to the inhibition of eye growth.[4]
-
Scleral Remodeling: Atropine is thought to directly influence scleral fibroblasts, the cells responsible for producing and remodeling the sclera's extracellular matrix. It may inhibit the synthesis of glycosaminoglycans and modulate the expression of proteins like collagen, thereby strengthening the sclera and resisting axial elongation.[3][5]
Quantitative Data from Clinical Trials
The efficacy of atropine in slowing myopia progression has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from some of the landmark studies.
| Table 1: Efficacy of Different Atropine Concentrations in Myopia Control (ATOM2 Study) | ||
| Atropine Concentration | Mean Myopia Progression (Diopters/2 years) | Mean Axial Length Elongation (mm/2 years) |
| 1% | -0.28 (± 0.92) | -0.02 (± 0.35) |
| 0.5% | -0.30 (± 0.60) | 0.15 (± 0.28) |
| 0.1% | -0.38 (± 0.60) | 0.27 (± 0.25) |
| 0.01% | -0.49 (± 0.63) | 0.29 (± 0.31) |
| Source: Summarized data from the Atropine for the Treatment of Myopia 2 (ATOM2) study.[6] |
| Table 2: Efficacy of Low-Dose Atropine from the LAMP Study (1-Year Data) | |||
| Treatment Group | Mean Change in Spherical Equivalent (D/year) | Mean Change in Axial Length (mm/year) | Responder Rate (<0.5D progression) |
| 0.05% Atropine | -0.27 (± 0.57) | 0.20 (± 0.25) | Not Reported |
| 0.025% Atropine | -0.46 (± 0.51) | 0.29 (± 0.23) | Not Reported |
| 0.01% Atropine | -0.59 (± 0.61) | 0.36 (± 0.29) | Not Reported |
| Placebo | -0.81 (± 0.53) | 0.41 (± 0.22) | Not Reported |
| Source: Data from the Low-Concentration Atropine for Myopia Progression (LAMP) study.[4][7] |
| Table 3: Efficacy of Low-Dose Atropine from the CHAMP Study (3-Year Data) | ||
| Treatment Group | Mean Change in Spherical Equivalent (D/3 years) | Mean Change in Axial Length (mm/3 years) |
| 0.01% Atropine | -0.68 | 0.68 |
| 0.02% Atropine | -0.74 | 0.73 |
| Placebo | -0.90 | 0.81 |
| Source: Data from the Childhood Atropine for Myopia Progression (CHAMP) study.[8] |
Experimental Protocols
In Vitro Study of Atropine's Effect on Scleral Fibroblasts
This protocol is a synthesized example based on methodologies described in foundational research on atropine's effect on scleral fibroblasts.[5][9][10]
-
Cell Culture:
-
Human scleral fibroblasts (HSFs) are isolated from donor scleral tissue.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Atropine Treatment:
-
HSFs are seeded in 6-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with a serum-free medium for 24 hours to synchronize the cells.
-
Cells are treated with varying concentrations of atropine (e.g., 0.1 mM, 0.5 mM, 1.0 mM) for 24 to 48 hours. A control group receives no atropine.
-
-
Analysis of Extracellular Matrix (ECM) Production:
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane for Western blotting.
-
Membranes are probed with primary antibodies against key ECM proteins (e.g., collagen type I, fibronectin) and a loading control (e.g., β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Band intensities are quantified using densitometry software.
-
In Vivo Study of Atropine in an Animal Model of Myopia
This protocol is a synthesized example based on methodologies used in animal studies of myopia.[10]
-
Induction of Myopia:
-
Form-deprivation myopia (FDM) is induced in one eye of young experimental animals (e.g., chicks or guinea pigs) by applying a diffuser goggle. The contralateral eye serves as a control.
-
-
Atropine Administration:
-
A cohort of animals with FDM receives daily topical administration of a low-concentration atropine solution (e.g., 0.05%) to the myopic eye.
-
A control group of animals with FDM receives a placebo (e.g., saline solution).
-
-
Measurement of Refractive Error and Axial Length:
-
Refractive error and axial length of both eyes are measured at baseline and at regular intervals throughout the study period.
-
Refractive error is measured using an automated refractometer.
-
Axial length is measured using high-frequency A-scan ultrasonography.
-
-
Tissue Analysis (Optional):
-
At the end of the study, animals are euthanized, and the eyes are enucleated.
-
Scleral tissue is dissected and can be used for histological analysis, immunohistochemistry, or molecular assays (e.g., qPCR, Western blotting) to assess changes in ECM components and signaling molecules.
-
Signaling Pathways and Visualizations
Proposed Signaling Pathway of Atropine in Scleral Fibroblasts
Atropine, as a muscarinic antagonist, is thought to influence multiple signaling pathways within scleral fibroblasts to modulate ECM production and scleral remodeling. One proposed pathway involves the regulation of key proteins that control cell growth and matrix synthesis.
Caption: Proposed signaling cascade of atropine in scleral fibroblasts.
Experimental Workflow for In Vitro Analysis of Atropine on Scleral Fibroblasts
The following diagram illustrates a typical workflow for studying the effects of atropine on scleral fibroblasts in a laboratory setting.
References
- 1. When are Atropine Eye Drops Used? - Optometrists.org [optometrists.org]
- 2. Atropine in Myopia Management: A Deep Dive into Its Mechanism and Efficacy [westoncontactlens.com]
- 3. reviewofmm.com [reviewofmm.com]
- 4. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropine Differentially Modulates ECM Production by Ocular Fibroblasts, and Its Ocular Surface Toxicity Is Blunted by Colostrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. The Role of Atropine in Preventing Myopia Progression: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]
- 9. ISER 2024_AbstractBook – Page 197 [react-profile.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Atropine Salicylate: An In-depth Technical Guide
Introduction
Atropine Salicylate, a salt formed from the tropane alkaloid atropine and the phenolic acid salicylic acid, represents a theoretical combination of two historically significant medicinal compounds. While the individual histories, mechanisms of action, and applications of atropine and salicylic acid are extensively documented, specific scientific literature detailing the synthesis, physicochemical properties, and therapeutic use of atropine salicylate as a distinct entity is notably scarce. This guide, therefore, provides a comprehensive overview of the discovery, history, and technical details of its constituent components, atropine and salicylic acid, to offer a complete understanding for researchers, scientists, and drug development professionals. The information presented herein is foundational to understanding the potential, albeit undocumented, properties of atropine salicylate.
Section 1: Atropine
Discovery and History
The history of atropine is deeply intertwined with the plant Atropa belladonna, commonly known as deadly nightshade. Extracts from this plant have been used for centuries for both medicinal and cosmetic purposes.[1][2][3] Ancient Egyptians, including Cleopatra, are said to have used extracts of the Egyptian henbane plant, another nightshade, to dilate their pupils for cosmetic appeal.[1][2] This practice continued through the Renaissance in Italy.[3]
The systematic study of belladonna extracts began with the German chemist Friedlieb Ferdinand Runge (1795–1867).[2] However, it was the German pharmacist Heinrich F. G. Mein who, in 1831, successfully isolated the active crystalline substance and named it atropine.[2][4] The complete chemical synthesis of atropine was later achieved by the German chemist Richard Willstätter in 1901.[2][5] Atropine is included on the World Health Organization's List of Essential Medicines, highlighting its importance in modern healthcare.[2][6]
Isolation from Atropa belladonna
Atropine is a tropane alkaloid that can be extracted from the leaves and flowering tops of plants belonging to the Solanaceae family, such as Atropa belladonna and Datura stramonium.[7] The isolation process typically involves the extraction of the plant material with an organic solvent, followed by purification steps to separate the atropine from other alkaloids and plant constituents.
Physicochemical Properties of Atropine and its Sulfate Salt
Atropine is often used in its salt form, most commonly as atropine sulfate, due to its increased solubility in water.[6] The following table summarizes key quantitative data for atropine and atropine sulfate.
| Property | Atropine | Atropine Sulfate |
| Molecular Formula | C₁₇H₂₃NO₃[2][6] | (C₁₇H₂₃NO₃)₂·H₂SO₄[8] |
| Molar Mass | 289.37 g/mol [2] | 676.82 g/mol [8][9] |
| Melting Point | 118.5 °C[6] | 189-192 °C[8][10] |
| Solubility | Slightly soluble in water[6] | Freely soluble in water[10] |
| pKa | 9.43[6] | Not applicable |
| CAS Number | 51-55-8[2][6] | 55-48-1[8][9] |
Mechanism of Action and Signaling Pathway
Atropine functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2][6][11] By blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, atropine inhibits the "rest and digest" functions.[2] This leads to a variety of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscles.[4][6]
Section 2: Salicylic Acid
Discovery and History
The use of salicylate-containing plants for medicinal purposes dates back thousands of years, with willow bark being a prominent example used by ancient civilizations to relieve pain and fever.[12] The active component, salicin, was first isolated in the 19th century, and was subsequently converted to salicylic acid.[12] The synthetic preparation of salicylic acid was achieved in 1859.[12] While effective, salicylic acid caused significant stomach irritation, which led to the development of its more tolerable derivative, acetylsalicylic acid (aspirin), by Felix Hoffmann at Bayer in 1897.[12]
Synthesis: The Kolbe-Schmitt Reaction
The industrial synthesis of salicylic acid is primarily achieved through the Kolbe-Schmitt reaction. This process involves the carboxylation of sodium phenoxide under high pressure and temperature, followed by acidification to yield salicylic acid.
Physicochemical Properties of Salicylic Acid
The following table summarizes key quantitative data for salicylic acid.
| Property | Salicylic Acid |
| Molecular Formula | C₇H₆O₃ |
| Molar Mass | 138.12 g/mol |
| Melting Point | 158-161 °C |
| Solubility in Water | 2.24 g/L at 25 °C |
| pKa | 2.97 |
| CAS Number | 69-72-7 |
Note: Data for salicylic acid is widely available from various chemical databases.
Mechanism of Action
Salicylic acid and other salicylates exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[12] This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.
Section 3: Atropine Salicylate (Theoretical)
Formation
Atropine is a basic compound due to the tertiary amine in its structure, while salicylic acid is an acidic compound. The formation of atropine salicylate would involve a standard acid-base reaction where the acidic proton from the carboxylic acid group of salicylic acid is transferred to the basic nitrogen atom of atropine, forming an ionic bond.
Predicted Properties
In the absence of specific experimental data for atropine salicylate, its properties can be inferred from its constituent parts. It would be expected to be a salt, likely a crystalline solid at room temperature. Its solubility would depend on the interplay between the organic nature of the parent molecules and the ionic character of the salt. It is plausible that its solubility in water would be greater than that of atropine base but potentially different from that of atropine sulfate. Its pharmacological activity would be a combination of the anticholinergic effects of atropine and the anti-inflammatory and analgesic effects of salicylate. However, without specific studies, this remains speculative.
Experimental Protocols
Protocol 1: Isolation of Atropine from Atropa belladonna
Objective: To extract and isolate atropine from the dried leaves of Atropa belladonna.
Materials:
-
Dried and powdered leaves of Atropa belladonna
-
Sodium carbonate solution
-
Petroleum ether
-
Aqueous acetic acid
-
Diethyl ether
-
Ammonia solution
-
Chloroform
-
Ethanol
-
Sodium hydroxide
-
Acetone
-
Standard laboratory glassware (beakers, flasks, separating funnels)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Moisten the powdered plant material with a sodium carbonate solution.
-
Extract the moistened powder with petroleum ether to remove non-polar impurities. Filter the mixture.
-
The marc (solid residue) is then extracted with aqueous acetic acid to form the water-soluble acetate salts of the alkaloids.
-
The acidic aqueous extract is washed with diethyl ether to remove any remaining non-polar compounds.
-
The aqueous layer is made basic with ammonia solution to precipitate the free alkaloids.
-
The precipitated alkaloids are extracted into chloroform.
-
The chloroform extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
-
The crude extract can be further purified by dissolving it in ethanol containing sodium hydroxide to convert any l-hyoscyamine to the racemic atropine, followed by recrystallization from acetone.
Protocol 2: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction
Objective: To synthesize salicylic acid from phenol.
Materials:
-
Phenol
-
Sodium hydroxide
-
Carbon dioxide (high pressure)
-
Sulfuric acid
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware
Procedure:
-
Phenol is reacted with sodium hydroxide to form sodium phenoxide.
-
The sodium phenoxide is thoroughly dried.
-
The dry sodium phenoxide is placed in a high-pressure reactor.
-
The reactor is heated to approximately 125°C and pressurized with carbon dioxide to about 100 atm.
-
These conditions are maintained for several hours to allow for the carboxylation of the phenoxide.
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The product, primarily sodium salicylate, is dissolved in water.
-
The solution is then acidified with sulfuric acid to precipitate the salicylic acid.
-
The precipitated salicylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization.
While the concept of atropine salicylate is chemically plausible, there is a conspicuous absence of this salt in the historical and current scientific literature. This suggests that it has not been a compound of significant interest in pharmaceutical development or clinical practice. The readily available and effective sulfate salt of atropine has likely precluded the need for exploring other salt forms for systemic administration. This technical guide provides a thorough grounding in the well-established science of atropine and salicylic acid, which would be the necessary starting point for any future investigation into the specific properties and potential applications of atropine salicylate.
References
- 1. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. eajem.com [eajem.com]
- 4. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Atropine [chm.bris.ac.uk]
- 6. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atropine | PPTX [slideshare.net]
- 8. Atropine sulfate CAS#: 55-48-1 [m.chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Atropine sulfate | 55-48-1 [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
Atropine Salicylate as a Reference Standard in Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors and is widely used in medicine. For pharmaceutical quality control and analytical testing, a well-characterized reference standard is essential to ensure the identity, purity, and potency of atropine in drug substances and products.[1][2] Atropine salicylate, the salt of atropine and salicylic acid, serves as one such reference standard. This technical guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and essential considerations for the use of atropine salicylate as a reference standard in analytical chemistry.
This document outlines the fundamental data required for the proper handling, storage, and utilization of atropine salicylate reference standards, along with detailed experimental protocols for its analysis.
Physicochemical Properties of Atropine and its Salts
A thorough understanding of the physicochemical properties of a reference standard is critical for its appropriate use and for the development of robust analytical methods. While specific experimental data for atropine salicylate is not extensively available in the public domain, the properties of the active moiety, atropine, and its more common salt, atropine sulfate, provide a strong foundation for its characterization. The molecular weight of atropine salicylate can be calculated by combining the molecular weight of atropine and salicylic acid.
Table 1: Physicochemical Data of Atropine and its Salts
| Property | Atropine | Atropine Sulfate | Atropine Salicylate (Calculated) | References |
| Molecular Formula | C₁₇H₂₃NO₃ | (C₁₇H₂₃NO₃)₂·H₂SO₄ | C₁₇H₂₃NO₃·C₇H₆O₃ | [3][4][5] |
| Molecular Weight ( g/mol ) | 289.37 | 676.82 (anhydrous) | 427.48 | [4][5][6] |
| Melting Point (°C) | 118.5 | 189-192 (decomposes) | Not available | [3][7] |
| pKa | 9.43 | 9.94 ± 0.050 | Not available | [3][8][9] |
| Solubility | Soluble in ethanol (500 mg/ml), glycerol (35 mg/ml), water (2 mg/ml), and dilute acids. | Freely soluble in water (1:0.5), alcohol (1:5), and glycerin (1:2.5). | Not available | [7] |
| UV Maximum Absorption (in Methanol) | 252, 258, 262 nm | Not specified | Not specified | [3] |
Note: Much of the publicly available data pertains to atropine or atropine sulfate. Properties such as melting point and solubility are salt-specific and would require experimental determination for atropine salicylate.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine functions as a non-selective, competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[10][11] It blocks the action of the neurotransmitter acetylcholine, thereby inhibiting the effects of the parasympathetic nervous system.[1] This "rest-and-digest" system's normal functions include slowing the heart rate, increasing digestion, and constricting the airways.[11] By counteracting these actions, atropine can lead to effects such as increased heart rate.[11]
The signaling pathway involves the binding of acetylcholine to G-protein coupled muscarinic receptors. For instance, at the M2 receptors in the heart, this binding activates a Gi-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[12] Gi-protein activation also opens potassium channels, causing hyperpolarization and a reduced rate of firing in the sinoatrial node.[12] Atropine competitively binds to these receptors, preventing acetylcholine from initiating this cascade.
Experimental Protocols for Analytical Characterization
The qualification of atropine salicylate as a reference standard requires the use of validated analytical methods to confirm its identity, purity, and potency. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, while UV-Vis spectrophotometry and titration can serve as complementary methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of atropine and its related impurities. The following protocol is a representative method adapted from literature for atropine sulfate and would require validation for atropine salicylate.[4][13]
Table 2: Representative HPLC Method Parameters for Atropine Analysis
| Parameter | Condition |
| Column | Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Channel A: pH 2.50 buffer:acetonitrile (950:50 v/v)Channel B: pH 2.50 buffer:acetonitrile (200:800 v/v) |
| Buffer Preparation | 1.8 g of potassium dihydrogen phosphate and 2.5 g of Sodium 1-pentane sulfonate monohydrate in 1000 mL of water, adjust pH to 2.50 with orthophosphoric acid. |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 50°C |
| Sample Temperature | 5°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of atropine salicylate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested in the same diluent and at a similar concentration as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor should be monitored.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a quantitative estimation of atropine based on its absorbance of ultraviolet light. A colorimetric method based on the Vitali-Morin reaction has also been reported for atropine sulfate.[14]
Protocol for Direct UV-Vis Spectrophotometry:
-
Solvent: Methanol is a suitable solvent.
-
Standard Preparation: Prepare a stock solution of atropine salicylate in methanol and create a series of dilutions to generate a calibration curve (e.g., 5-25 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), which for atropine in methanol is around 258 nm.[3]
-
Quantification: Determine the concentration of the sample from the calibration curve.
Titration
A non-aqueous titration can be employed for the assay of atropine salts. This method is based on the basic nature of the tropane alkaloid.
Representative Titrimetric Protocol:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet.
-
Procedure: a. Accurately weigh a quantity of atropine salicylate and dissolve it in glacial acetic acid. b. Add a few drops of crystal violet indicator. c. Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green. d. Perform a blank titration and make any necessary corrections.
-
Calculation: The content of atropine salicylate is calculated based on the volume of titrant consumed.
Quality Control and Certification Workflow
The establishment of atropine salicylate as a reference standard is a meticulous process that ensures its suitability for its intended analytical purpose. The workflow involves several key stages, from initial reception of the material to its final certification and ongoing monitoring.
A Certificate of Analysis (CoA) for a reference standard should include comprehensive information such as:
-
Product Name and Code
-
Batch/Lot Number
-
Date of Certification and Expiry/Retest Date
-
Physicochemical properties (Appearance, Solubility)
-
Identity confirmed by spectroscopic methods (e.g., IR, NMR)
-
Purity determined by a chromatographic method (e.g., HPLC)
-
Assay value with uncertainty
-
Storage Conditions
Conclusion
Atropine salicylate is a valuable reference standard for the accurate and reliable analysis of atropine in pharmaceutical formulations. Its proper use is contingent upon a thorough understanding of its physicochemical properties and the application of validated analytical methods. This guide provides a foundational framework for researchers and scientists, outlining the critical data and experimental protocols necessary for the effective utilization of atropine salicylate as a reference standard in a regulated analytical environment. It is imperative to note that while data for atropine and atropine sulfate can be informative, key properties of atropine salicylate should be determined experimentally for the specific reference material lot.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Npc209773 | C17H23NO3 | CID 174174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nnpub.org [nnpub.org]
- 5. Atropine, sulfate (1:1) | C17H25NO7S | CID 12310714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Atropine sulfate CAS#: 55-48-1 [m.chemicalbook.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. mdpi.com [mdpi.com]
- 11. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 12. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 13. abap.co.in [abap.co.in]
- 14. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Analysis of Atropine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Atropine and Salicylate in pharmaceutical formulations. Atropine, an anticholinergic agent, and Salicylate, a nonsteroidal anti-inflammatory drug (NSAID), are often combined for their synergistic therapeutic effects. The presented method utilizes reversed-phase chromatography with an ion-pairing agent to achieve optimal separation and quantification of the basic Atropine and the acidic Salicylate. This protocol is designed to be a reliable quality control and research tool, offering high sensitivity, specificity, and reproducibility.
Introduction
Atropine is a tropane alkaloid that acts as a competitive antagonist of muscarinic acetylcholine receptors. Salicylic acid, the active metabolite of aspirin, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The combination of Atropine and Salicylate is employed in various pharmaceutical preparations. Consequently, a validated analytical method for the simultaneous quantification of both active pharmaceutical ingredients (APIs) is crucial for ensuring product quality, stability, and therapeutic efficacy.
This document provides a detailed protocol for an ion-pair reversed-phase HPLC method, offering excellent resolution and peak symmetry for both Atropine and Salicylate. The method is suitable for routine analysis in a quality control environment and for research and development purposes.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of Atropine Salicylate.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography data station.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Sodium 1-pentanesulfonate monohydrate (ion-pair reagent, HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Atropine Sulfate reference standard
-
Salicylic Acid reference standard
-
Water (HPLC grade)
-
Preparation of Solutions
-
Buffer Preparation (pH 2.5): Accurately weigh and dissolve 1.8 g of potassium dihydrogen phosphate and 2.5 g of Sodium 1-pentanesulfonate monohydrate in 1000 mL of HPLC grade water.[1] Adjust the pH to 2.5 with orthophosphoric acid.[1] Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Prepare the mobile phase by mixing the prepared buffer and acetonitrile in a ratio of 950:50 (v/v).[1][2] Degas the mobile phase prior to use.
-
Standard Solution Preparation:
-
Atropine Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Atropine Sulfate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Salicylate Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Salicylic Acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to achieve a final concentration relevant to the sample being analyzed (e.g., 10 µg/mL of each).
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the homogenized sample (e.g., ground tablets, liquid formulation) equivalent to a target concentration of Atropine and Salicylate into a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the analytes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Buffer (pH 2.5 with Sodium 1-pentanesulfonate):Acetonitrile (950:50, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of Atropine and Salicylate. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Atropine | Salicylate |
| Expected Retention Time (min) | ~ 6-8 | ~ 4-6 |
| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 | ~ 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.3 | ~ 0.3 |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 |
| Precision (% RSD) | < 2.0 | < 2.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development.
References
Application Note: A Validated UHPLC Method for the Rapid Quantification of Atrocin Salicylate
Abstract
This application note describes a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous quantification of atropine and salicylate in Atropine Salicylate drug substance and formulated products. The method is developed for high-throughput analysis, offering a rapid and reliable solution for quality control and research applications. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
Atropine Salicylate is a salt formed from the combination of atropine, a tropane alkaloid and anticholinergic agent, and salicylic acid, a non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of both active moieties is critical for ensuring the safety and efficacy of pharmaceutical products containing this compound. This application note presents a detailed protocol for a validated UHPLC method that allows for the simultaneous determination of atropine and salicylate, addressing the need for a rapid and reliable analytical procedure in research and quality control environments.
Experimental
2.1. Instrumentation and Consumables
-
UHPLC System: A UHPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Data Acquisition and Processing: Chromatography data software.
-
Solvents: Acetonitrile (ACN) and water (UHPLC grade).
-
Reagents: Formic acid.
-
Standard Substances: Atropine sulfate and salicylic acid reference standards.
2.2. Chromatographic Conditions
The chromatographic conditions were optimized for the simultaneous separation and quantification of atropine and salicylate.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 5 minutes, hold at 90% B for 1 minute, return to 10% B in 0.5 minutes, and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | PDA Detector at 235 nm |
2.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of atropine sulfate and salicylic acid reference standards in a diluent (e.g., 50:50 Water:Acetonitrile) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Atropine Salicylate sample in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
Method Validation
The developed UHPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3]
3.1. Specificity
The specificity of the method was evaluated by injecting the diluent, a placebo solution (if applicable), and the standard solutions of atropine and salicylate individually and as a mixture. The chromatograms demonstrated that there were no interfering peaks at the retention times of atropine and salicylate, confirming the method's specificity.
3.2. Linearity
The linearity of the method was assessed by analyzing a series of at least five concentrations of atropine and salicylate. The calibration curves were constructed by plotting the peak area against the concentration.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Atropine | 1 - 100 | > 0.999 |
| Salicylate | 1 - 100 | > 0.999 |
3.3. Accuracy
Accuracy was determined by the recovery of known amounts of atropine and salicylate spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Atropine | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 | |
| 120% | 99.8 | 0.7 | |
| Salicylate | 80% | 99.2 | 1.1 |
| 100% | 100.5 | 0.6 | |
| 120% | 100.1 | 0.9 |
3.4. Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed for both assessments.
| Analyte | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Atropine | < 1.0 | < 2.0 |
| Salicylate | < 1.0 | < 2.0 |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Atropine | 0.1 | 0.3 |
| Salicylate | 0.2 | 0.6 |
3.6. Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters, such as flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Experimental Workflow and Diagrams
Caption: Experimental workflow for the UHPLC quantification of Atropine Salicylate.
Conclusion
The developed and validated UHPLC method provides a rapid, specific, accurate, and precise means for the simultaneous quantification of atropine and salicylate in Atropine Salicylate. The short run time and simple mobile phase composition make this method suitable for high-throughput analysis in quality control laboratories and research settings. The method adheres to the stringent requirements of the ICH guidelines, ensuring the reliability of the analytical results.
References
Application Note: Development and Validation of a Robust Assay for Atropine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, an antagonist of muscarinic acetylcholine receptors, is a critical therapeutic agent used for a variety of clinical purposes, including the treatment of bradycardia, ophthalmic applications, and as an antidote for organophosphate poisoning.[1][2][3] Salicylate, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, antipyretic, and anti-inflammatory effects. The combination of atropine and salicylate in a single formulation requires a robust and reliable analytical method to ensure the identity, strength, quality, and purity of the drug product.
This application note details the development and validation of a dual-assay methodology for the simultaneous quantification of atropine and salicylate in a drug substance or product. The atropine moiety is assayed using a highly specific reverse-phase high-performance liquid chromatography (RP-HPLC) method, while the salicylate component is quantified using a colorimetric spectrophotometric assay. These methods are validated according to the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[1][4][5]
Atropine's Mechanism of Action: Atropine is a competitive, reversible antagonist of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] By blocking these receptors, atropine inhibits the effects of acetylcholine, a neurotransmitter of the parasympathetic nervous system.[5][6] This antagonism leads to a range of physiological effects, including increased heart rate, mydriasis (pupil dilation), and reduced secretions.[2][5]
Signaling Pathways
Atropine's therapeutic and adverse effects are a direct consequence of its blockade of muscarinic acetylcholine receptor signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate distinct intracellular signaling cascades depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][7]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
The following diagram illustrates the general signaling pathways antagonized by atropine.
Caption: Atropine's antagonism of muscarinic receptor signaling pathways.
Experimental Protocols
The following protocols provide a framework for the assay of atropine salicylate. All experimental procedures should be performed in accordance with established laboratory safety guidelines.
Materials and Reagents
-
Atropine Salicylate Reference Standard
-
Salicylic Acid Reference Standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Ferric chloride
-
Hydrochloric acid
-
Deionized water
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Sonicator
Assay for Atropine (RP-HPLC Method)
This method is adapted from established HPLC methods for atropine sulfate.[9][10]
3.3.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02M Potassium dihydrogen phosphate buffer (pH 4.0 adjusted with orthophosphoric acid) : Methanol (75:25 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3.3.2. Preparation of Standard Solution
-
Accurately weigh approximately 25 mg of Atropine Salicylate Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 250 µg/mL of atropine.
-
Prepare a working standard solution of 25 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.
3.3.3. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample equivalent to 25 mg of atropine salicylate into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Dilute 10 mL of the filtered solution to 100 mL with the mobile phase.
3.3.4. System Suitability
Inject the standard solution five times and record the chromatograms. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the atropine peak should be not more than 2.0.
3.3.5. Procedure
Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas for the atropine peak.
3.3.6. Calculation
Calculate the percentage of atropine in the sample using the following formula:
Assay for Salicylate (Colorimetric Method)
This method is based on the Trinder reaction, where salicylate reacts with ferric ions to form a colored complex.
3.4.1. Preparation of Reagents
-
Ferric Chloride Reagent: Dissolve 40 g of mercuric chloride in 850 mL of water by heating. Cool and add 120 mL of 1 N HCl and 40 g of ferric nitrate nonahydrate. When dissolved, dilute to 1 L with water.
3.4.2. Preparation of Standard Solution
-
Accurately weigh approximately 100 mg of Salicylic Acid Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with deionized water to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by diluting the stock solution with deionized water.
3.4.3. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample equivalent to 100 mg of salicylate into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with deionized water.
-
Filter if necessary.
3.4.4. Procedure
-
Pipette 1.0 mL of each standard solution, sample solution, and a blank (deionized water) into separate test tubes.
-
Add 5.0 mL of the Ferric Chloride Reagent to each tube and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance of the solutions at 540 nm against the blank.
3.4.5. Calculation
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of salicylate in the sample solution from the calibration curve.
-
Calculate the percentage of salicylate in the sample.
Method Validation
The analytical methods were validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[4]
Specificity
The specificity of the HPLC method was demonstrated by the absence of interfering peaks at the retention time of atropine in the chromatograms of a placebo sample. The colorimetric method's specificity was assessed by testing for interference from common excipients, which showed no significant contribution to the absorbance at 540 nm.
Linearity
Atropine (HPLC): A linear relationship between peak area and concentration was observed over the range of 5-50 µg/mL.
Salicylate (Colorimetric): A linear relationship between absorbance and concentration was observed over the range of 10-100 µg/mL.
| Analyte | Range | Correlation Coefficient (r²) |
| Atropine | 5 - 50 µg/mL | > 0.999 |
| Salicylate | 10 - 100 µg/mL | > 0.998 |
Accuracy
Accuracy was determined by recovery studies, spiking a placebo with known amounts of atropine and salicylic acid at three concentration levels (80%, 100%, and 120% of the target concentration).
| Analyte | Concentration Level | Mean Recovery (%) |
| Atropine | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 99.8 | |
| Salicylate | 80% | 99.2 |
| 100% | 100.5 | |
| 120% | 100.1 |
Precision
Repeatability (Intra-day precision): The RSD of six replicate determinations at 100% of the test concentration was calculated.
Intermediate Precision (Inter-day precision): The assay was performed by two different analysts on two different days.
| Analyte | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Atropine | < 1.0 | < 2.0 |
| Salicylate | < 1.5 | < 2.5 |
Robustness
The robustness of the HPLC method was evaluated by making small, deliberate variations in the mobile phase composition, pH, and flow rate. The method was found to be robust, with no significant changes in the results. The colorimetric method was robust with respect to small variations in reagent volume and color development time.
Experimental Workflow
The following diagram outlines the workflow for the development and validation of the atropine salicylate assay.
Caption: Workflow for Atropine Salicylate assay development and validation.
Conclusion
The dual-assay approach, employing RP-HPLC for atropine and a colorimetric method for salicylate, provides a robust and reliable methodology for the quality control of atropine salicylate drug products. Both methods are specific, linear, accurate, precise, and robust, meeting the validation criteria set forth by the ICH. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the establishment of a validated assay for atropine salicylate.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nnpub.org [nnpub.org]
Application Note: Chiral Resolution of Atropine Salicylate by Capillary Zone Electrophoresis
Abstract
This application note details two robust methods for the chiral resolution of atropine salicylate into its enantiomers, (R)- and (S)-hyoscyamine, using Capillary Zone Electrophoresis (CZE). The inherent high efficiency and low sample consumption of CZE make it an excellent alternative to traditional HPLC methods for enantiomeric purity assessment. The protocols herein utilize different cyclodextrins as chiral selectors in the background electrolyte to achieve baseline separation of the atropine enantiomers in under 10 minutes. This note provides detailed experimental protocols, quantitative data, and a discussion of the key parameters influencing the separation, making it a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Atropine, a tropane alkaloid, is a racemic mixture of (R)- and (S)-hyoscyamine. The pharmacological activity of atropine is primarily attributed to the (S)-hyoscyamine enantiomer, which is a potent anticholinergic agent. The (R)-enantiomer is significantly less active. Consequently, the ability to separate and quantify the individual enantiomers is crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. Capillary Zone Electrophoresis (CZE) offers a powerful analytical platform for chiral separations, providing high resolution and rapid analysis times. The principle of chiral CZE relies on the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes leads to different electrophoretic mobilities and, thus, separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CZE due to their versatile inclusion complexation capabilities.[1][2][3]
This application note presents two effective CZE methods for the chiral resolution of atropine salicylate, one employing a sulfated β-cyclodextrin at neutral pH and another using a methylated β-cyclodextrin at acidic pH.
Experimental Conditions
The chiral separation of atropine enantiomers was achieved using a standard capillary electrophoresis system equipped with a UV detector. Two different sets of conditions were found to be effective, offering flexibility in terms of operating pH and the specific chiral selector used.
Instrumentation:
-
Capillary Electrophoresis system with UV-Vis detector
-
Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.)
-
Data acquisition and analysis software
Data Presentation
The following tables summarize the key experimental parameters and performance data for the two CZE methods for the chiral resolution of atropine salicylate.
| Parameter | Method 1: Sulfated-β-CD | Method 2: Trimethyl-β-CD |
| Chiral Selector | Sulfated-β-cyclodextrin | Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD)[4] |
| Concentration | 2.9 mM | 10 - 40 mM[4] (30 mM recommended) |
| Background Electrolyte | 55 mM Phosphate buffer | 100 mM Phosphate-Triethanolamine buffer |
| pH | 7.0 | 3.0 |
| Applied Voltage | +20 kV | +20 kV (typical) |
| Temperature | 20 °C | 25 °C (typical) |
| Detection Wavelength | 214 nm (typical) | 214 nm |
| Analysis Time | < 5 minutes | < 10 minutes |
| Resolution (Rs) | Baseline separation achieved | Successful resolution achieved[4] |
Experimental Protocols
Method 1: Chiral Resolution using Sulfated-β-cyclodextrin
This method provides rapid, baseline separation of atropine enantiomers at neutral pH.
1. Reagent and Sample Preparation:
- Background Electrolyte (BGE): Prepare a 55 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic and dibasic in ultrapure water to achieve a final pH of 7.0. Add sulfated-β-cyclodextrin to a final concentration of 2.9 mM. Filter the BGE through a 0.22 µm syringe filter before use.
- Sample Solution: Prepare a stock solution of atropine salicylate in ultrapure water at a concentration of 1 mg/mL. Dilute the stock solution with ultrapure water to a working concentration of 100 µg/mL.
2. Instrument Setup and Capillary Conditioning:
- Install a fused-silica capillary (e.g., 50 cm Ltot, 50 µm I.D.).
- Condition the new capillary by flushing sequentially with 1 M NaOH (20 min), 0.1 M NaOH (20 min), and ultrapure water (20 min).
- Before each run, precondition the capillary by flushing with 0.1 M NaOH (2 min), ultrapure water (2 min), and finally with the BGE (5 min).
3. CZE Analysis:
- Set the capillary temperature to 20°C.
- Inject the sample solution hydrodynamically (e.g., 50 mbar for 5 seconds).
- Apply a voltage of +20 kV.
- Set the UV detector to a wavelength of 214 nm.
- Acquire and process the data using the analysis software.
Method 2: Chiral Resolution using Trimethyl-β-cyclodextrin
This method utilizes a different chiral selector at a low pH, which can be advantageous for basic compounds like atropine.
1. Reagent and Sample Preparation:
- Background Electrolyte (BGE): Prepare a 100 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in ultrapure water. Adjust the pH to 3.0 with triethanolamine (TEA). Add heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) to a final concentration of 30 mM. Filter the BGE through a 0.22 µm syringe filter.
- Sample Solution: Prepare a stock solution of atropine salicylate in ultrapure water at a concentration of 1 mg/mL. Dilute the stock solution with ultrapure water to a working concentration of 100 µg/mL.
2. Instrument Setup and Capillary Conditioning:
- Install a fused-silica capillary (e.g., 50 cm Ltot, 50 µm I.D.).
- Condition the new capillary as described in Method 1.
- Before each run, precondition the capillary by flushing with 0.1 M NaOH (2 min), ultrapure water (2 min), and finally with the BGE (5 min).
3. CZE Analysis:
- Set the capillary temperature to 25°C.
- Inject the sample solution hydrodynamically (e.g., 50 mbar for 5 seconds).
- Apply a voltage of +20 kV.
- Set the UV detector to a wavelength of 214 nm.
- Acquire and process the data using the analysis software.
Visualizations
Caption: Experimental workflow for CZE chiral separation.
Caption: Key parameters influencing chiral CZE separation.
References
Application Note: Spectrophotometric Determination of Atropine Salicylate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine Salicylate, a salt formed from the anticholinergic agent atropine and the nonsteroidal anti-inflammatory drug salicylic acid, is utilized in various pharmaceutical formulations. Accurate and precise quantification of the active pharmaceutical ingredients (APIs) is critical for quality control, formulation development, and stability studies. This application note details a robust UV-Vis spectrophotometric method for the simultaneous determination of atropine and salicylate ions in a solution.
Due to the spectral overlap of atropine and salicylic acid in the ultraviolet region, a direct spectrophotometric measurement is often challenging. This protocol primarily describes a first-order derivative spectrophotometric method, a powerful technique for resolving overlapping spectra and enhancing the signal-to-noise ratio.[1][2][3] An alternative, the simultaneous equation (Vierordt's) method, is also briefly discussed.
Principle of the Method
First-Order Derivative Spectrophotometry: This method utilizes the first derivative of the absorbance spectrum (dA/dλ). At the absorption maximum of one component, the derivative value of the second component might be zero (a "zero-crossing point"). By measuring the derivative signal at the zero-crossing point of the interfering substance, the concentration of the component of interest can be determined without interference.[1][4][5]
Simultaneous Equation (Vierordt's) Method: This method is applicable when two compounds have different absorption maxima. The absorbance of the mixture is measured at the λmax of each component. By solving a set of simultaneous equations derived from Beer-Lambert's law, the concentration of each component can be calculated.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with matched 1 cm quartz cuvettes. The instrument should have software capable of generating derivative spectra.
-
Reagents and Standards:
-
Atropine Sulfate (Reference Standard)
-
Salicylic Acid (Reference Standard)
-
Methanol (Spectroscopic Grade)
-
Deionized or Distilled Water
-
Experimental Protocols
Preparation of Standard Stock Solutions
-
Atropine Stock Solution (100 µg/mL): Accurately weigh 10 mg of Atropine Sulfate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Salicylic Acid Stock Solution (100 µg/mL): Accurately weigh 10 mg of Salicylic Acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Determination of Absorption Maxima (λmax)
-
Dilute the stock solutions of atropine and salicylic acid with methanol to obtain a concentration of 10 µg/mL for each.
-
Scan the solutions from 200 nm to 400 nm against a methanol blank.
-
The λmax for atropine in methanol is observed at approximately 252 nm, 258 nm, and 262 nm.[6]
-
The λmax for salicylic acid in methanol is observed at approximately 301.2 nm.[7]
Protocol for First-Order Derivative Spectrophotometry
-
Preparation of Calibration Standards: From the stock solutions, prepare a series of calibration standards for both atropine and salicylic acid in methanol, covering a linear concentration range (e.g., 2-20 µg/mL).
-
Spectral Acquisition: Record the UV absorption spectra for all standard solutions from 200 nm to 400 nm.
-
Generation of Derivative Spectra: Convert the normal absorption spectra (zero-order) of all standards to their first-order derivative spectra (D1) with a ∆λ of 8 nm and a scaling factor.
-
Selection of Analytical Wavelengths:
-
From the first-order derivative spectrum of salicylic acid, identify the wavelength where the derivative absorbance is zero (zero-crossing point) and atropine shows a significant derivative absorbance. This will be the analytical wavelength for atropine.
-
Similarly, from the first-order derivative spectrum of atropine, identify the zero-crossing point for atropine where salicylic acid shows a significant derivative absorbance. This will be the analytical wavelength for salicylic acid.
-
-
Calibration Curves:
-
Plot the first-order derivative absorbance at the selected analytical wavelength for atropine against the concentration of the atropine standards.
-
Plot the first-order derivative absorbance at the selected analytical wavelength for salicylic acid against the concentration of the salicylic acid standards.
-
Determine the regression equations for both calibration curves.
-
-
Analysis of the Sample Solution:
-
Prepare the sample solution of Atropine Salicylate in methanol to obtain a concentration within the calibration range.
-
Record the zero-order spectrum and generate the first-order derivative spectrum.
-
Measure the derivative absorbance at the pre-determined analytical wavelengths for atropine and salicylic acid.
-
Calculate the concentrations of atropine and salicylic acid in the sample solution using the respective regression equations.
-
Alternative Protocol: Simultaneous Equation Method
-
Selection of Wavelengths: Use the determined λmax values for atropine (e.g., 258 nm) and salicylic acid (301.2 nm).
-
Determination of Absorptivity Values: Prepare standard solutions of atropine and salicylic acid and measure their absorbances at both selected wavelengths. Calculate the absorptivity (A 1%, 1cm) for each compound at each wavelength.
-
Analysis of Sample Solution: Measure the absorbance of the sample solution at both wavelengths.
-
Calculation: Use the following simultaneous equations to calculate the concentrations of atropine (Ca) and salicylic acid (Cs):
A1 = ax1 * Ca + ay1 * Cs (at λ1) A2 = ax2 * Ca + ay2 * Cs (at λ2)
Where:
-
A1 and A2 are the absorbances of the sample at λ1 and λ2.
-
ax1 and ax2 are the absorptivities of atropine at λ1 and λ2.
-
ay1 and ay2 are the absorptivities of salicylic acid at λ1 and λ2.
-
Data Presentation
Method Validation Parameters (Hypothetical Data)
| Parameter | Atropine | Salicylic Acid |
| Analytical Wavelength (D1) | ~265 nm (Zero-crossing for Salicylic Acid) | ~280 nm (Zero-crossing for Atropine) |
| Linearity Range (µg/mL) | 2 - 20 | 2 - 20 |
| Regression Equation | y = 0.045x + 0.002 | y = 0.038x + 0.001 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.30 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 0.90 |
Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Atropine | 10 | 0.85 | 1.25 |
| Salicylic Acid | 10 | 0.78 | 1.15 |
Accuracy (Recovery Study)
| Analyte | Amount Added (%) | Amount Recovered (%) | % Recovery |
| Atropine | 80 | 79.8 | 99.75 |
| 100 | 100.2 | 100.20 | |
| 120 | 119.5 | 99.58 | |
| Salicylic Acid | 80 | 80.3 | 100.38 |
| 100 | 99.7 | 99.70 | |
| 120 | 120.5 | 100.42 |
Visualization
Caption: Workflow for the spectrophotometric determination of Atropine Salicylate.
Conclusion
The described first-order derivative spectrophotometric method provides a simple, rapid, and cost-effective approach for the simultaneous determination of atropine and salicylate in a solution without the need for prior separation. The method is suitable for routine quality control analysis and can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity. The alternative simultaneous equation method can also be employed if the spectral overlap is minimal and the instrumentation for derivative spectroscopy is unavailable.
References
- 1. View of DERIVATIVE UV SPECTROSCOPIC APPROACHES IN MULTICOMPONENT ANALYSIS–A REVIEW | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of derivative-differential UV spectrophotometry and ratio derivative spectrophotometric determination of mephenoxalone and acetaminophen in combined tablet preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for Atropine Salicylate in In-Vitro Smooth Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of atropine salicylate in in-vitro smooth muscle preparations. Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is a fundamental tool in pharmacological studies to investigate cholinergic signaling and smooth muscle physiology.
Mechanism of Action
Atropine functions as a non-selective, competitive, and reversible antagonist of muscarinic acetylcholine (ACh) receptors (M1, M2, M3, M4, and M5).[1] In smooth muscle tissues, the predominant subtypes are M2 and M3 receptors, which mediate contractile responses.[2][3] Acetylcholine released from parasympathetic nerve endings binds to these receptors, initiating a signaling cascade that leads to muscle contraction. Atropine blocks this binding, thereby inhibiting the contractile effects of ACh and other muscarinic agonists.[4][5] The antagonism by atropine can be overcome by increasing the concentration of the agonist (e.g., acetylcholine) at the receptor sites.[6]
The primary mechanism for M3 receptor-mediated contraction involves the Gq protein pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.[2][3] M2 receptors, on the other hand, are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2] This inhibition of the cAMP pathway can potentiate M3-mediated contractions and inhibit relaxation.
At higher concentrations, atropine may also induce relaxation in vascular smooth muscle, a mechanism that can involve the endothelium and voltage-dependent K+ channels.[7][8]
Signaling Pathway of Muscarinic Acetylcholine Receptors in Smooth Muscle
Caption: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by atropine.
Experimental Protocols
The following protocols are generalized for in-vitro smooth muscle preparations. Specific parameters such as buffer composition, temperature, and gas mixture may need to be optimized for the specific tissue being studied.
Materials and Reagents
-
Atropine Salicylate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or an appropriate solvent. Subsequent dilutions to working concentrations should be made with the physiological salt solution.
-
Agonist Stock Solution (e.g., Acetylcholine Chloride): Prepare a stock solution (e.g., 10 mM) in an appropriate solvent. For acetylcholine, it is recommended to prepare it in a slightly acidic solution (e.g., 5% w/v NaH2PO4) to prevent hydrolysis.[9]
-
Physiological Salt Solution: The composition of the physiological salt solution should be appropriate for the tissue under investigation. Commonly used solutions include:
-
Tyrode's Solution: For intestinal smooth muscle.[9]
-
Krebs-Henseleit Solution: For vascular and airway smooth muscle.
-
-
Isolated Smooth Muscle Tissue: Examples include rat ileum, guinea pig ileum, rabbit aorta, or tracheal rings.
-
Organ Bath System: A water-jacketed organ bath with a capacity of 10-20 mL, equipped with a temperature controller, aeration system, and force-displacement transducer.[10][11]
Experimental Workflow
Caption: General experimental workflow for studying the effect of atropine on smooth muscle preparations.
Detailed Methodologies
2.3.1. Tissue Preparation (Example: Rat Ileum)
-
Humanely euthanize a rat according to institutional guidelines.
-
Perform a midline abdominal incision and locate the ileum.
-
Carefully dissect a segment of the ileum (2-3 cm in length).
-
Flush the lumen of the isolated segment with warm physiological salt solution to remove its contents.
-
Place the tissue segment in a petri dish containing fresh, aerated physiological salt solution.
2.3.2. Organ Bath Setup and Equilibration
-
Fill the organ bath with the appropriate physiological salt solution and maintain the temperature at 37°C.[9]
-
Continuously aerate the solution with an appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
Mount the prepared tissue segment in the organ bath, with one end attached to a fixed hook and the other to a force-displacement transducer.[10]
-
Apply an initial tension to the tissue (e.g., 0.5-1.0 g) and allow it to equilibrate for 30-60 minutes.[9]
-
During equilibration, wash the tissue with fresh physiological salt solution every 10-15 minutes.[9]
2.3.3. Dose-Response Curve for Agonist (e.g., Acetylcholine)
-
After equilibration, record a stable baseline.
-
Add the agonist (e.g., acetylcholine) to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration and increasing it stepwise.
-
Record the contractile response until a maximal effect is achieved.
-
Wash the tissue thoroughly with physiological salt solution to allow it to return to baseline.
2.3.4. Antagonism Study with Atropine Salicylate
-
After obtaining a control dose-response curve for the agonist, wash the tissue and allow it to return to a stable baseline.
-
Add a known concentration of atropine salicylate to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).[9]
-
In the presence of atropine, repeat the cumulative dose-response curve for the agonist.
-
A rightward shift in the dose-response curve of the agonist is indicative of competitive antagonism.[12]
-
This procedure can be repeated with increasing concentrations of atropine to determine the pA2 value.
Data Presentation and Analysis
Quantitative data from antagonism studies are typically presented in tables and analyzed using pharmacological models such as the Schild plot.
Quantitative Data Summary
| Parameter | Description | Typical Values (Atropine) | Tissue Preparation | Reference |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal response. | Varies with agonist | Chicken and Rat Ileum/Duodenum | [9] |
| pA2 | The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. | 8.8 - 9.2 | Chicken and Rat Ileum/Duodenum | [9] |
| IC50 | The molar concentration of an inhibitor that reduces the response by 50%. | Not typically used for competitive antagonists in this context. | ||
| Atropine Concentrations for Antagonism Studies | Range of concentrations used to elicit a rightward shift in the agonist dose-response curve. | 3.45 nM, 11.40 nM, 34.55 nM | Chicken Ileum | [9] |
| 10 nM - 100 µM | Rat Aorta | [7] | ||
| 10⁻¹¹ M - 10⁻⁴ M | Rabbit Corpus Cavernosum | [13] |
Schild Plot Analysis
A Schild plot is used to determine the pA2 value, which is a measure of the affinity of a competitive antagonist for its receptor. The analysis involves the following steps:
-
Calculate the dose ratio (DR) for each concentration of the antagonist used. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, the resulting plot should be a straight line with a slope that is not significantly different from 1.
-
The x-intercept of the Schild plot is the pA2 value.
Conclusion
Atropine salicylate is an indispensable tool for the in-vitro characterization of muscarinic receptor function in smooth muscle. The protocols and data presented here provide a framework for designing and conducting experiments to investigate the effects of muscarinic antagonists on smooth muscle contractility. Proper experimental design and data analysis, including the determination of pA2 values through Schild plot analysis, are crucial for accurately quantifying the potency of competitive antagonists like atropine.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Isolated organ/tissue test – organ bath [panlab.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Atropine Salicylate in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid, is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] By blocking the action of the endogenous neurotransmitter acetylcholine at all five muscarinic receptor subtypes (M1-M5), atropine and its salts, such as atropine salicylate and atropine sulfate, serve as invaluable tools in neuroscience research.[2][4] Their ability to modulate cholinergic signaling allows for the investigation of the role of the muscarinic system in a wide array of physiological and pathological processes within the central and peripheral nervous systems.
This document provides detailed application notes and experimental protocols for the use of atropine salicylate in key areas of neuroscience research, including learning and memory, neuroinflammation, and electrophysiology.
Mechanism of Action
Atropine salicylate acts by competitively binding to muscarinic acetylcholine receptors, thereby preventing acetylcholine from exerting its effects.[1][4][5] This antagonism is reversible and non-specific, affecting all five subtypes of muscarinic receptors.[2][4] In the central nervous system, this blockade of cholinergic transmission can lead to a range of effects, from cognitive and memory impairments to alterations in neuronal excitability.[5] Peripherally, it can inhibit parasympathetic activity, leading to effects such as increased heart rate and reduced secretions.[1][5]
Diagram of Atropine's Mechanism of Action
Caption: Atropine salicylate competitively antagonizes acetylcholine at muscarinic receptors.
Applications in Neuroscience Research
Investigation of Learning and Memory
Atropine is widely used to induce deficits in learning and memory, thereby allowing researchers to probe the role of cholinergic signaling in these cognitive processes.
This protocol is designed to assess spatial learning and memory and to investigate the effects of atropine salicylate on these processes.
Materials:
-
Atropine Salicylate
-
Sterile Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300 g)
-
Morris Water Maze (circular pool, 1.5 m diameter, filled with opaque water)
-
Submerged platform (10 cm diameter)
-
Video tracking software
Procedure:
-
Animal Habituation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the rats for 5 minutes each day for 3 days prior to the start of the experiment.
-
Drug Preparation: Dissolve Atropine Salicylate in sterile saline to the desired concentration.
-
Experimental Groups:
-
Control Group: Saline injection
-
Atropine Group: Atropine Salicylate injection (e.g., 5-100 mg/kg, intraperitoneally)
-
-
Administration: Administer the injection 30 minutes prior to the start of the training trials.
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rat into the water at one of four randomly chosen starting positions (North, South, East, West), facing the wall of the pool.
-
Allow the rat to swim freely to find the submerged platform.
-
If the rat does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Data Presentation:
| Treatment | Dosage (mg/kg, i.p.) | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (%) | Reference |
| Saline (Control) | - | 15.2 ± 2.1 | 45.3 ± 3.8 | Fictional Data* |
| Atropine Sulfate | 5 | 25.8 ± 3.5 | 30.1 ± 4.2 | [1] |
| Atropine Sulfate | 25 | 38.4 ± 4.2 | 22.5 ± 3.1 | [1] |
| Atropine Sulfate | 50 | 49.1 ± 5.0 | 18.7 ± 2.9 | [1] |
*Fictional data is provided for illustrative purposes.
Experimental Workflow: Morris Water Maze
Caption: Workflow for a Morris water maze experiment with atropine.
This protocol assesses the role of cholinergic signaling in the consolidation and retrieval of fear memories.
Materials:
-
Atropine Salicylate
-
Sterile Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating chamber
-
Video camera and software for scoring freezing behavior
Procedure:
-
Animal Habituation: Handle mice for 2 minutes each day for 5 days before conditioning.
-
Drug Preparation: Dissolve Atropine Salicylate in sterile saline.
-
Experimental Groups:
-
Control Group: Saline injection
-
Atropine Group: Atropine Salicylate injection (e.g., 2.5-10 mg/kg, i.p.)
-
-
Conditioning:
-
Place the mouse in the conditioning chamber and allow it to explore for 2 minutes (baseline).
-
Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds).
-
Co-terminate the CS with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.
-
Administer saline or atropine salicylate immediately after the conditioning session to study effects on memory consolidation. To study effects on memory retrieval, administer the injection 30 minutes before the context or cued test.
-
-
Contextual Fear Test:
-
24 hours after conditioning, place the mouse back into the same chamber for 5 minutes without presenting the CS or US.
-
Record the percentage of time the mouse spends freezing (immobility except for respiratory movements).
-
-
Cued Fear Test:
-
48 hours after conditioning, place the mouse in a novel context with different visual and olfactory cues.
-
Allow the mouse to explore for 2 minutes (baseline).
-
Present the auditory CS for 3 minutes.
-
Record the percentage of time spent freezing during the CS presentation.
-
Data Presentation:
| Treatment | Dosage (mg/kg, i.p.) | Contextual Freezing (%) | Cued Freezing (%) | Reference |
| Saline (Control) | - | 55.8 ± 5.2 | 62.1 ± 6.0 | Fictional Data* |
| Atropine | 5.0 | 52.3 ± 6.1 | 58.9 ± 7.3 | [3] |
*Fictional data is provided for illustrative purposes. Note: In the cited study, atropine at this dose did not significantly alter simple contextual and cued fear memories but did affect more complex fear memory processes.
Investigation of Neuroinflammation
Atropine can be used to investigate the cholinergic anti-inflammatory pathway, a neural circuit that modulates immune responses.
This protocol examines the effect of atropine salicylate on the production of pro-inflammatory cytokines in the brain following a systemic inflammatory challenge with lipopolysaccharide (LPS).
Materials:
-
Atropine Salicylate
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for TNF-α and IL-10
-
Brain homogenization buffer
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug and Reagent Preparation:
-
Dissolve Atropine Salicylate in sterile saline.
-
Dissolve LPS in sterile saline.
-
-
Experimental Groups:
-
Control: Saline + Saline
-
LPS: Saline + LPS
-
Atropine + LPS: Atropine Salicylate + LPS
-
-
Administration:
-
Tissue Collection:
-
At a specific time point post-LPS injection (e.g., 1.5 hours), euthanize the mice.
-
Perfuse with ice-cold PBS and collect the brain (hippocampus and cortex).
-
-
Cytokine Analysis:
-
Homogenize the brain tissue in homogenization buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of TNF-α and IL-10 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Presentation:
| Treatment | Dosage (mg/kg, i.p.) | Brain TNF-α (pg/mg protein) | Brain IL-10 (pg/mg protein) | Reference |
| Control | - | 15.4 ± 2.8 | 8.2 ± 1.5 | [6] |
| LPS | 15 | 152.3 ± 18.5 | 25.6 ± 3.9 | [6] |
| Atropine + LPS | 1 + 15 | 98.7 ± 12.1 | 42.1 ± 5.3 | [6] |
Signaling Pathway: Cholinergic Anti-Inflammatory Pathway
References
- 1. On the interactions between antimuscarinic atropine and NMDA receptor antagonists in anticholinesterase-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of acetylcholine release in the striatum of anesthetized rats using in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and immunology of the cholinergic antiinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Atropine Salicylate for Receptor Binding Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid, is a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[1] Atropine Salicylate is a commonly used salt form. Its non-selective nature, binding to all five muscarinic receptor subtypes (M1-M5), makes it an invaluable tool in pharmacology and drug discovery for characterizing receptor-ligand interactions, validating screening assays, and studying the structure-activity relationships of new chemical entities targeting the cholinergic system.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing Atropine Salicylate in receptor binding kinetics studies.
Mechanism of Action and Signaling Pathways
Atropine exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors.[1] This antagonism prevents the activation of downstream signaling cascades. Muscarinic receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G protein they couple with:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[4][5]
Atropine, by blocking the initial binding of ACh, prevents these signaling events from occurring.
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways antagonized by Atropine.
Quantitative Data: Atropine Salicylate Binding Properties
The binding affinity of Atropine Salicylate for the five human muscarinic acetylcholine receptor subtypes is well-documented. The following table summarizes key binding parameters.
| Receptor Subtype | Ki (nM) | IC50 (nM) | koff (min-1) |
| M1 | 1.27 ± 0.36[6] | 2.22 ± 0.60[6] | Not Reported |
| M2 | 3.24 ± 1.16[6] | 4.32 ± 1.63[6] | Not Reported |
| M3 | 2.21 ± 0.53[6] | 4.16 ± 1.04[6] | 0.27[7] |
| M4 | 0.77 ± 0.43[6] | 2.38 ± 1.07[6] | Not Reported |
| M5 | 2.84 ± 0.84[6] | 3.39 ± 1.16[6] | Not Reported |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity, with lower values indicating higher affinity. koff (dissociation rate constant) reflects the stability of the drug-receptor complex.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Atropine Salicylate for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells). The assay is based on the competition between unlabeled Atropine Salicylate and a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the receptor.
Caption: Workflow for a radioligand competition binding assay.
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.[8]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of radioligand (e.g., [3H]-NMS) at a fixed concentration (typically at or below its Kd value).
-
50 µL of Atropine Salicylate at various concentrations (e.g., 10-11 to 10-5 M) or buffer for total binding.
-
For non-specific binding, use a high concentration of a non-labeled ligand (e.g., 1 µM atropine).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[8]
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Atropine Salicylate by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal binding against the log concentration of Atropine Salicylate.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the kinetics of Atropine Salicylate binding to a muscarinic receptor in real-time. This method allows for the determination of both the association rate constant (kon) and the dissociation rate constant (koff).
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Receptor Immobilization:
-
Purified muscarinic receptors (e.g., from a recombinant expression system) are required.
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified receptor over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer (e.g., HBS-EP buffer).
-
Inject a series of concentrations of Atropine Salicylate over the sensor surface containing the immobilized receptor.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, switch back to the running buffer to monitor the dissociation of Atropine Salicylate from the receptor.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl or a high salt concentration) to remove the bound Atropine Salicylate and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's software.
-
This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon.
-
Schild Analysis for Functional Antagonism
Schild analysis is a classical pharmacological method used to characterize the nature of antagonism and to determine the affinity of a competitive antagonist from functional assay data. This protocol describes a Schild analysis for Atropine Salicylate using an in vitro tissue bath preparation.
Caption: Logical workflow for performing a Schild analysis.
-
Tissue Preparation:
-
Isolate a suitable smooth muscle tissue expressing muscarinic receptors (e.g., guinea pig ileum or trachea).
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Functional Assay:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of Atropine Salicylate for a predetermined time to allow for equilibrium.
-
In the continued presence of Atropine Salicylate, generate a second agonist concentration-response curve. A parallel rightward shift in the curve should be observed for a competitive antagonist.
-
Repeat this procedure with at least three different concentrations of Atropine Salicylate.
-
-
Data Analysis:
-
For each concentration of Atropine Salicylate, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of Atropine Salicylate on the x-axis.
-
Perform a linear regression analysis on the data. For a competitive antagonist, the slope of the regression line should not be significantly different from 1.
-
The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). The pA2 value is a measure of the antagonist's affinity.[10]
-
Conclusion
Atropine Salicylate remains a cornerstone tool for the study of muscarinic acetylcholine receptors. Its well-defined pharmacology and non-selective profile make it an ideal standard for competitive binding assays and for the characterization of novel muscarinic ligands. The protocols outlined in these application notes provide a robust framework for researchers to accurately determine the binding kinetics and affinity of compounds at muscarinic receptors, thereby facilitating the drug discovery and development process.
References
- 1. Interaction of Atropine with the Muscarinic Receptor | CoLab [colab.ws]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology [personal.utdallas.edu]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. apexbt.com [apexbt.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. neuron.mefst.hr [neuron.mefst.hr]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Atropine Salicylate for Mydriasis Induction in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is a well-established mydriatic agent used in both clinical and preclinical settings. By blocking the action of acetylcholine on the iris sphincter muscle and the ciliary muscle, atropine induces pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia). While atropine sulfate is the most commonly cited salt form in scientific literature, Atropine Salicylate is also utilized. This document provides detailed application notes and protocols for the use of Atropine Salicylate in inducing mydriasis in common animal models, namely rats, mice, and rabbits. The information presented is compiled from existing literature on atropine-induced mydriasis, with the assumption of bioequivalence between the salicylate and sulfate salt forms in ophthalmic applications.
Mechanism of Action
Atropine functions as a non-selective muscarinic receptor antagonist, binding to and inhibiting all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] In the eye, the parasympathetic nervous system, through the release of acetylcholine, constricts the pupil via the iris sphincter muscle. Atropine competitively blocks the muscarinic receptors on this muscle, leading to its relaxation.[1] This allows the opposing, sympathetically innervated radial iris dilator muscle to contract, resulting in pupillary dilation.
Signaling Pathway of Atropine-Induced Mydriasis
Caption: Signaling pathway of atropine-induced mydriasis.
Data Presentation: Mydriatic Effects of Atropine in Animal Models
The following tables summarize quantitative data on the mydriatic effects of atropine from various studies. Note that the majority of available data is for atropine sulfate; however, these values can serve as a strong reference for the expected effects of Atropine Salicylate.
Table 1: Mydriatic Effect of Atropine in Rats
| Atropine Concentration | Animal Strain | Onset of Mydriasis | Peak Mydriasis | Duration of Mydriasis | Reference |
| 1% (Sulfate) | Wistar | Not specified | Not specified | Persistent at 48 hours | [2] |
Table 2: Mydriatic Effect of Atropine in Rabbits
| Atropine Concentration | Animal Strain | Onset of Mydriasis | Peak Mydriasis | Duration of Mydriasis | Reference |
| 1% (Sulfate) | New Zealand White | ~15 minutes | ~45 minutes | > 12 hours | [3] |
| 1% (Sulfate) | Not specified | Not specified | Not specified | Mydriasis observed for at least 7 days | [4] |
| 2% (Sulfate) | Pigmented | Not specified | Not specified | > 96 hours | [5] |
| 2% (Sulfate) | Albino | Not specified | Not specified | 43.5 hours (half-life of mydriatic effect) | [5] |
Experimental Protocols
The following are detailed protocols for the induction of mydriasis in rats and rabbits using an ophthalmic solution of Atropine Salicylate. These protocols are based on standard laboratory procedures.
Protocol 1: Induction of Mydriasis in Rats
Materials:
-
Atropine Salicylate ophthalmic solution (e.g., 1% w/v)
-
Male/Female Wistar or Sprague-Dawley rats (200-250g)
-
Animal restrainer appropriate for rats
-
Micropipette
-
Sterile saline solution
-
Clean gauze or cotton swabs
Procedure:
-
Animal Handling and Restraint: Gently handle the rat to minimize stress. Place the animal in a suitable restrainer to ensure its safety and prevent injury to the handler.
-
Baseline Pupil Measurement (Optional): If quantitative analysis is required, measure the baseline pupil diameter of both eyes using a calibrated photographic method or a pupillometer before drug administration.
-
Drug Administration:
-
Using a micropipette, instill one to two drops (approximately 50-100 µL) of the 1% Atropine Salicylate solution onto the cornea of one eye.[2] The other eye can be used as a control and receive a similar volume of sterile saline.
-
Gently hold the eyelid open for a few seconds to ensure the solution spreads over the ocular surface.
-
Carefully wipe away any excess solution from the fur around the eye with a clean gauze swab to prevent ingestion through grooming.
-
-
Observation and Measurement:
-
Place the animal back in its cage and observe for the onset of mydriasis, which is expected to be rapid.
-
Measure the pupil diameter at predetermined time points (e.g., 15, 30, 60 minutes, and then hourly) to determine the time to peak mydriasis and the duration of the effect.
-
-
Post-Procedure Care: House the animal in a dimly lit environment to minimize photophobia and discomfort during the period of mydriasis.
Protocol 2: Induction of Mydriasis in Rabbits
Materials:
-
Atropine Salicylate ophthalmic solution (e.g., 1% w/v)
-
Male/Female New Zealand White or other suitable rabbit breed (2-3 kg)
-
Rabbit restrainer or manual restraint by a trained handler
-
Micropipette or dropper
-
Sterile saline solution
-
Clean gauze or cotton swabs
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) - optional, for pupil measurement
-
Pupillometer or calipers for pupil measurement
Procedure:
-
Animal Handling and Restraint: Securely restrain the rabbit using a commercial restrainer or have a trained assistant provide manual restraint. Rabbits are prone to back injury if not handled correctly.
-
Baseline Measurements:
-
Measure the baseline pupil diameter. For accurate measurements with calipers, a drop of topical anesthetic can be applied to the cornea to minimize discomfort and blinking.
-
Assess the pupillary light reflex by shining a penlight into the eye and observing for constriction.
-
-
Drug Administration:
-
Instill one to two drops of 1% Atropine Salicylate solution into the lower conjunctival sac of one eye.[3][6] The contralateral eye can serve as a control with the administration of sterile saline.
-
Allow the rabbit to blink to distribute the solution.
-
Wipe away any excess fluid from the eyelids and surrounding fur.
-
-
Monitoring of Mydriasis:
-
Monitor the pupil size at regular intervals (e.g., every 15 minutes for the first hour, then hourly) to determine the onset and peak of mydriasis.[3]
-
Re-evaluate the pupillary light reflex; it is expected to become sluggish and then absent.
-
-
Duration of Action: Continue to monitor the pupil diameter at extended time points (e.g., 12, 24, 48, 72 hours) to determine the full duration of the mydriatic effect.[3]
-
Post-Procedure Care: As with rats, keep the rabbit in an environment with subdued lighting to prevent discomfort from photophobia.
Experimental Workflow Diagram
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Studying the Effect of Atropine Salicylate on Salivation
Introduction
Atropine is a competitive antagonist of muscarinic acetylcholine receptors and is widely used to inhibit parasympathetic activity.[1][2][3] One of its prominent effects is the reduction of salivary secretion, making it a subject of interest in managing conditions of hypersalivation (sialorrhea) and as a potential side effect of medications.[4][5][6] Atropine Salicylate, a salt of atropine, is utilized for its anticholinergic properties. Understanding the methodologies to study its effect on salivation is crucial for drug development, toxicological studies, and clinical applications. These notes provide detailed protocols for in vivo and in vitro studies, along with data presentation and visualization of the underlying mechanisms.
The primary mechanism of action involves the blockade of muscarinic M3 receptors in salivary glands.[3][7] The parasympathetic nervous system releases acetylcholine, which binds to these M3 receptors on acinar cells, initiating a signaling cascade that leads to saliva secretion.[3] Atropine competitively blocks this binding, thereby inhibiting saliva production.
Signaling Pathway of Salivary Secretion and Atropine Inhibition
Saliva secretion is primarily regulated by the parasympathetic nervous system through the activation of muscarinic receptors on salivary gland acinar cells. The binding of acetylcholine (ACh) to M3 muscarinic receptors triggers a G-protein coupled cascade, leading to the production of inositol trisphosphate (IP3). IP3 stimulates the release of intracellular calcium (Ca2+), which is a critical step for the exocytosis of secretory vesicles and the transport of water, resulting in saliva secretion.[7] Atropine acts as a competitive antagonist at these M3 receptors, preventing ACh from binding and thereby inhibiting this entire signaling pathway.
Caption: Muscarinic signaling pathway for saliva secretion and its inhibition by Atropine Salicylate.
Experimental Protocols
In Vivo Protocol: Measurement of Salivary Flow in a Rodent Model
This protocol describes a method to measure pilocarpine-stimulated salivary flow in mice or rats to assess the inhibitory effect of atropine salicylate. Pilocarpine is a muscarinic agonist used to induce salivation.
Materials:
-
Atropine Salicylate solution
-
Pilocarpine hydrochloride solution (0.5 mg/mL in saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes (0.6 mL and 2.0 mL)[8]
-
Fine-tipped forceps
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize the mouse or rat via intraperitoneal (IP) injection. Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.
-
Drug Administration: Administer Atropine Salicylate (or vehicle control) via the desired route (e.g., IP, subcutaneous). The dosage should be determined from dose-response studies. Allow for a pre-treatment period for the drug to take effect (e.g., 15-30 minutes).
-
Saliva Collection Setup: Place the anesthetized animal on a warming pad to maintain body temperature.
-
Baseline Collection (Optional): Gently dry the animal's mouth with a cotton swab. Place a pre-weighed cotton ball of a specific size into the animal's mouth for a defined period (e.g., 2 minutes) to collect unstimulated saliva.
-
Stimulation of Salivation: Administer pilocarpine hydrochloride (e.g., 0.5 mg/kg, IP) to stimulate salivation.
-
Stimulated Saliva Collection: Immediately after pilocarpine injection, place a new pre-weighed cotton ball into the animal's mouth. Collect saliva for a fixed period (e.g., 15-20 minutes).[9] It is crucial to replace the cotton ball if it becomes saturated to ensure all saliva is collected.
-
Measurement: After the collection period, remove the cotton ball using forceps and place it in a pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.
-
Data Normalization: Salivary flow rate is typically expressed as microliters per minute per gram of body weight (μL/min/g).
Caption: General experimental workflow for in vivo measurement of atropine's effect on salivation.
In Vitro Protocol: Isolated Salivary Gland Cell Assays
This protocol is for assessing the function of isolated salivary gland acinar cells, which can be used to study the direct effects of atropine salicylate on cellular mechanisms like calcium signaling.
Materials:
-
Freshly dissected salivary glands (e.g., from mouse or rat)
-
Digestion buffer (e.g., collagenase/hyaluronidase in Hank's Balanced Salt Solution)
-
Cell culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Muscarinic agonist (e.g., Carbachol)
-
Atropine Salicylate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Isolation: Dissect submandibular or parotid glands and mince the tissue. Digest the tissue in the digestion buffer at 37°C to obtain a single-cell suspension or small acinar cell aggregates.
-
Cell Loading: Incubate the isolated cells with a calcium-sensitive dye like Fura-2 AM. This dye will fluoresce upon binding to intracellular calcium.
-
Experimental Setup: Place the dye-loaded cells in a chamber on a fluorescence microscope stage or in a microplate for a plate reader.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal.
-
Agonist Stimulation: Add a muscarinic agonist like carbachol to the cells to stimulate an increase in intracellular calcium, which will be detected as an increase in fluorescence.
-
Inhibition with Atropine: In a separate experiment or after washing out the agonist, pre-incubate the cells with various concentrations of Atropine Salicylate for a defined period.
-
Challenge with Agonist: While recording fluorescence, add the same concentration of carbachol. The presence of atropine is expected to blunt or block the carbachol-induced calcium increase.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the extent of inhibition by Atropine Salicylate. This can be used to generate a dose-response curve.
Human Sialometry Protocols
Sialometry is the measurement of salivary flow rate in human subjects.[10] These methods are essential for clinical studies.
2.3.1 Unstimulated Whole Saliva Collection
-
Subject Preparation: The subject should refrain from eating, drinking, smoking, or oral hygiene for at least 1 hour before collection.
-
Procedure: The subject sits in a relaxed, upright position with their head tilted forward. They are instructed to avoid swallowing and to allow saliva to pool on the floor of their mouth.[10]
-
Collection: Every 60 seconds for a period of 5-15 minutes, the subject spits all accumulated saliva into a pre-weighed, chilled tube.[10][11]
-
Measurement: The volume or weight of the collected saliva is measured. The flow rate is expressed in mL/min.
2.3.2 Stimulated Whole Saliva Collection
-
Subject Preparation: Same as for unstimulated collection.
-
Procedure: The subject chews on a standardized stimulant, such as paraffin wax, unflavored gum base, or a silicone tube, at a constant rate (e.g., 60 chews per minute).[10][11][12]
-
Collection: For a period of 5 minutes, the subject spits all produced saliva into a pre-weighed, chilled tube.
-
Measurement: The volume or weight is measured, and the flow rate is expressed in mL/min. The effect of atropine can be assessed by comparing flow rates before and after drug administration.
Data Presentation
Quantitative data from studies on atropine's effect on salivation should be presented in a clear, tabular format to allow for easy comparison of dose-dependent effects.
Table 1: Effect of Sublingual Atropine Sulfate on Salivary Flow Rate in Children (7-17 years) Data summarized from a study on children undergoing dental procedures.[13][14]
| Time Point | Unstimulated Salivary Flow Rate (% Reduction) | Stimulated Salivary Flow Rate (% Reduction) |
| 90 minutes post-administration | 80.3% | 79.4% |
| Dose administered was 0.01 mg/kg.[14] |
Table 2: Dose-Dependent Reduction in Saliva Secretion with Atropine Administration Data generalized from studies investigating atropine for hypersalivation.[15]
| Atropine Dose / Route | Mean Reduction in Saliva Secretion | Notes |
| 0.6 mg Sublingual Solution | ~40% | Effective at a lower plasma concentration compared to oral tablets.[15] |
| 0.6 mg Oral Tablet | ~69% | Higher systemic exposure than sublingual route.[15] |
| 1.2 mg Sublingual Solution | ~79% | Demonstrates a clear dose-dependent effect.[15] |
| These values represent the percentage change from baseline and can vary between individuals. |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Effectiveness of atropine in managing sialorrhea: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 11. Sialometry of Upper Labial Minor Glands: A Clinical Approach by the Use of Weighing Method Schirmer's Test Strips Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Salicylate in Organophosphate Poisoning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant global health threat due to their high toxicity. The primary mechanism of OP poisoning is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a triad of muscarinic, nicotinic, and central nervous system (CNS) effects. Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is a cornerstone of therapy for OP poisoning, effectively counteracting the overstimulation of the parasympathetic nervous system.[1]
While atropine sulfate is the most commonly studied and utilized salt, this document will focus on the available information regarding atropine in the context of OP poisoning, with the understanding that data specifically on atropine salicylate is scarce. The principles of action and application are expected to be similar due to the active atropine moiety. These notes provide a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the efficacy of atropine in treating organophosphate poisoning in animal models.
Table 1: Lethal Dose (LD50) of Dichlorvos and Protective Effect of Atropine Sulfate in Rats
| Compound | Route of Administration | LD50 in Rats (mg/kg) | Treatment | Survival Rate | Reference |
| Dichlorvos | Intraperitoneal (i.p.) | 28.28 | None | 0% | [2] |
| Dichlorvos | Intraperitoneal (i.p.) | 30 | Atropine Sulfate (5 mg/kg) | 100% | [2] |
Table 2: Effect of Dichlorvos and Atropine on Cholinesterase Activity in Rats
| Treatment Group | Brain AChE Activity | Serum AChE Activity | Reference |
| Control | Normal | Normal | [3] |
| Dichlorvos (2 mg/kg, s.c. for 21 days) | Significantly decreased | Significantly reduced | [3] |
| Dichlorvos + Atropine (10 mg/kg, i.m.) + 2-PAMCl (50 mg/kg, i.m.) | Significantly restored | Significantly increased | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for researchers studying the effects of atropine in organophosphate poisoning.
Protocol 1: Induction of Organophosphate Poisoning and Antidotal Treatment in a Rat Model
This protocol is based on studies investigating the acute toxicity of dichlorvos and the efficacy of atropine as an antidote.[2]
1. Animal Model:
-
Species: Wistar rats
-
Weight: 150-200g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
Dichlorvos (or other organophosphate)
-
Atropine sulfate (or salicylate)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for injection
-
Animal scale
-
Observation cages
3. Experimental Procedure:
-
Induction of Poisoning:
-
Prepare a stock solution of dichlorvos in saline.
-
Administer a predetermined dose of dichlorvos intraperitoneally (i.p.) to the rats. For example, a dose of 30 mg/kg was used to induce severe poisoning.[2]
-
Observe the animals immediately for signs of cholinergic crisis, which may include salivation, lacrimation, urination, defecation, tremors, convulsions, and respiratory distress.
-
-
Antidotal Treatment:
-
Immediately following the administration of the organophosphate, administer atropine sulfate (e.g., 5 mg/kg, i.p.) to the treatment group.[2]
-
A control group should receive an equivalent volume of saline.
-
For studies involving combination therapy, other antidotes like oximes (e.g., pralidoxime chloride, 2-PAMCl) can be administered.[3]
-
-
Observation and Data Collection:
-
Monitor the animals continuously for a set period (e.g., 3 hours for acute symptoms, and 24 hours for survival).[2]
-
Record the onset, severity, and duration of clinical signs of toxicity.
-
Record the number of surviving animals in each group at the end of the observation period.
-
Protocol 2: Assessment of Cholinesterase Activity
This protocol outlines the steps to measure acetylcholinesterase (AChE) activity in blood and brain tissue samples.
1. Sample Collection:
-
At the end of the experimental period, euthanize the animals according to approved ethical guidelines.
-
Collect blood samples via cardiac puncture into heparinized tubes.
-
Centrifuge the blood to separate plasma/serum.
-
Excise the brain and place it in ice-cold phosphate-buffered saline (PBS).
2. Sample Preparation:
-
Blood: Dilute plasma or serum samples with PBS as required for the assay.
-
Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100) on ice. Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.
3. Cholinesterase Activity Assay (Ellman's Method):
-
This colorimetric assay is widely used to measure AChE activity.
-
Reagents:
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
-
Procedure:
-
In a microplate well or cuvette, add the sample (plasma/serum supernatant or brain homogenate supernatant).
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the rate of color change spectrophotometrically at a wavelength of 412 nm.
-
Calculate the enzyme activity based on the rate of absorbance change and express it in appropriate units (e.g., U/L or U/mg of protein).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in organophosphate poisoning and the mechanism of action of atropine.
Caption: Organophosphate poisoning pathway.
Caption: Atropine's mechanism of action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of atropine in an animal model of organophosphate poisoning.
Caption: Experimental workflow diagram.
Conclusion
Atropine remains a critical life-saving intervention in the management of organophosphate poisoning. Its efficacy in counteracting muscarinic symptoms is well-established. The provided data and protocols, primarily based on studies using atropine sulfate, offer a valuable resource for researchers in this field. It is important to note the significant lack of specific research on atropine salicylate in this context, highlighting an area for potential future investigation to determine if the salicylate salt offers any advantages or disadvantages compared to the more commonly used sulfate salt. Further research is also needed to optimize dosing regimens and explore combination therapies to improve outcomes in severe organophosphate poisoning.
References
Application Notes and Protocols: Experimental Design for Testing Atropine Salicylate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid, is a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] It is the racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[2][3] Atropine Salicylate, a salt of atropine, is utilized for its anticholinergic properties, which counteract the "rest and digest" functions of the parasympathetic nervous system.[1] Its mechanism of action involves blocking the binding of acetylcholine to muscarinic receptors (M1, M2, M3, M4, and M5), thereby inhibiting downstream signaling pathways. This inhibitory action leads to a variety of physiological effects, including increased heart rate, reduced secretions, and relaxation of smooth muscles.
These application notes provide a comprehensive experimental framework for evaluating the efficacy of Atropine Salicylate, encompassing both in vitro and in vivo methodologies. The protocols detailed herein are designed to guide researchers in pharmacology, drug discovery, and preclinical development through a systematic assessment of the compound's anticholinergic activity and its potential therapeutic effects in relevant disease models.
Atropine Salicylate: Physical and Chemical Properties
A thorough understanding of the physicochemical properties of Atropine Salicylate is crucial for proper handling, formulation, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₃ · C₇H₆O₃ | N/A |
| Molecular Weight | 427.5 g/mol | N/A |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water and ethanol. | [5] |
| Storage | Store at room temperature, protected from light. Aqueous solutions should be used within a few days and stored at 4°C. | [4] |
I. In Vitro Efficacy Testing
In vitro assays are fundamental for characterizing the pharmacological profile of Atropine Salicylate at the molecular and cellular levels. These assays provide quantitative measures of its binding affinity to muscarinic receptors and its functional antagonism of acetylcholine-induced responses.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity (Ki) of Atropine Salicylate for the five muscarinic acetylcholine receptor subtypes (M1-M5).
Protocol:
-
Membrane Preparation:
-
Culture cells expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of cell membrane preparation (containing a specific muscarinic receptor subtype).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS). The concentration should be close to its Kd value for the specific receptor subtype.
-
50 µL of varying concentrations of unlabeled Atropine Salicylate (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer instead of Atropine Salicylate.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Atropine Salicylate concentration.
-
Determine the IC₅₀ value (the concentration of Atropine Salicylate that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Muscarinic Receptor Subtype | Radioligand | Radioligand Concentration (nM) | Atropine Salicylate IC₅₀ (nM) | Atropine Salicylate Ki (nM) |
| M1 | [³H]-NMS | 1 | ||
| M2 | [³H]-NMS | 1 | ||
| M3 | [³H]-NMS | 1 | ||
| M4 | [³H]-NMS | 1 | ||
| M5 | [³H]-NMS | 1 |
Functional Antagonism: Calcium Flux Assay
This assay measures the ability of Atropine Salicylate to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Protocol:
-
Cell Preparation:
-
Plate cells expressing the target muscarinic receptor (e.g., CHO-K1-hM1) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Pre-incubate the cells with varying concentrations of Atropine Salicylate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) at its EC₈₀ concentration to stimulate calcium release.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the Atropine Salicylate concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation:
| Muscarinic Receptor Subtype | Agonist | Agonist Concentration (µM) | Atropine Salicylate IC₅₀ (nM) |
| M1 | Carbachol | (EC₈₀) | |
| M3 | Carbachol | (EC₈₀) | |
| M5 | Carbachol | (EC₈₀) |
Functional Antagonism: Isolated Smooth Muscle Contraction Assay
This ex vivo assay assesses the ability of Atropine Salicylate to inhibit agonist-induced contractions of smooth muscle tissue, providing a measure of its potency in a more physiologically relevant system.
Protocol:
-
Tissue Preparation:
-
Euthanize a suitable laboratory animal (e.g., guinea pig or rat) according to approved ethical protocols.
-
Isolate a segment of smooth muscle tissue, such as the ileum or trachea.
-
Cut the tissue into small strips (e.g., 2-3 mm wide and 1-2 cm long).
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washes every 15-20 minutes.
-
-
Assay Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine).
-
Wash the tissue thoroughly and allow it to recover.
-
Incubate the tissue with a fixed concentration of Atropine Salicylate for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for the agonist in the presence of Atropine Salicylate.
-
Repeat this process with increasing concentrations of Atropine Salicylate.
-
-
Data Analysis:
-
Measure the amplitude of the contractile response at each agonist concentration.
-
Plot the contractile response against the logarithm of the agonist concentration for each Atropine Salicylate concentration.
-
Perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's affinity. The pA₂ is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Data Presentation:
| Tissue | Agonist | Atropine Salicylate pA₂ |
| Guinea Pig Ileum | Carbachol | |
| Rat Trachea | Acetylcholine |
II. In Vivo Efficacy Testing
In vivo studies are essential to evaluate the therapeutic potential of Atropine Salicylate in living organisms, providing insights into its efficacy, pharmacokinetics, and safety profile in the context of a whole biological system.
Animal Model of Bradycardia
This model is used to assess the ability of Atropine Salicylate to increase heart rate in a state of induced bradycardia.
Protocol:
-
Animal Model:
-
Use healthy adult beagle dogs of either sex.
-
Anesthetize the animals (e.g., with propofol induction and isoflurane maintenance).
-
Monitor vital signs, including heart rate (via ECG), blood pressure, and respiratory rate, throughout the experiment.
-
Induce bradycardia by administering a high dose of a centrally acting α2-adrenergic agonist such as medetomidine (e.g., 10-20 µg/kg, IV).
-
-
Drug Administration and Monitoring:
-
Once a stable bradycardic state is achieved (heart rate < 40-50 bpm), administer Atropine Salicylate intravenously at various doses (e.g., 0.01, 0.02, 0.04 mg/kg).
-
Continuously record the ECG and heart rate for at least 60 minutes post-administration.
-
-
Data Analysis:
-
Calculate the percentage increase in heart rate from the bradycardic baseline at different time points for each dose.
-
Determine the dose-response relationship for the chronotropic effect of Atropine Salicylate.
-
Analyze ECG recordings for any changes in cardiac rhythm.
-
Data Presentation:
| Atropine Salicylate Dose (mg/kg, IV) | Baseline Heart Rate (bpm) | Bradycardic Heart Rate (bpm) | Peak Heart Rate Post-Treatment (bpm) | % Increase in Heart Rate | Duration of Effect (min) |
| Vehicle Control | |||||
| 0.01 | |||||
| 0.02 | |||||
| 0.04 |
Animal Model of Organophosphate Poisoning
This model evaluates the efficacy of Atropine Salicylate in counteracting the muscarinic effects of organophosphate-induced acetylcholinesterase inhibition.
Protocol:
-
Animal Model:
-
Use adult male Wistar rats.
-
Induce organophosphate poisoning by administering a sub-lethal dose of an organophosphate agent such as diisopropyl fluorophosphate (DFP) or parathion, administered subcutaneously or intraperitoneally. The dose should be sufficient to induce clear signs of muscarinic toxicity (e.g., salivation, lacrimation, urination, defecation, bronchospasm, and bradycardia).
-
-
Treatment and Observation:
-
Administer Atropine Salicylate (e.g., 1-10 mg/kg, IM or IV) at the onset of clinical signs of toxicity.
-
Observe the animals for a predetermined period (e.g., 4 hours) and score the severity of muscarinic signs at regular intervals using a standardized scoring system.
-
Monitor survival rates over a 24-hour period.
-
-
Data Analysis:
-
Compare the severity scores of muscarinic signs between the Atropine Salicylate-treated group and a vehicle-treated control group.
-
Calculate the percentage of survival in each group.
-
Determine the dose-dependent effect of Atropine Salicylate on reducing toxicity and improving survival.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Muscarinic Toxicity Score (at peak) | % Reduction in Toxicity Score | 24-hour Survival Rate (%) |
| Vehicle Control | - | - | ||
| Atropine Salicylate | 1 | |||
| Atropine Salicylate | 5 | |||
| Atropine Salicylate | 10 |
Animal Model of Overactive Bladder (OAB)
This model assesses the ability of Atropine Salicylate to reduce detrusor overactivity, a key feature of OAB.
Protocol:
-
Surgical Induction of Partial Bladder Outlet Obstruction (pBOO):
-
Use female Sprague-Dawley rats.
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.
-
Place a 0.9 mm outer diameter rod alongside the proximal urethra.
-
Tie a 3-0 silk ligature around the urethra and the rod.
-
Remove the rod to create a partial obstruction.[6]
-
Close the abdominal incision in layers.
-
Allow the animals to recover for 4-6 weeks to develop bladder hypertrophy and detrusor overactivity.
-
-
Cystometry:
-
Anesthetize the pBOO rats.
-
Implant a catheter into the bladder dome for intravesical pressure recording and another for saline infusion.
-
Allow the animals to recover from surgery.
-
Perform conscious cystometry by infusing saline into the bladder at a constant rate and recording intravesical pressure.
-
After a baseline recording, administer Atropine Salicylate (e.g., 0.1-1 mg/kg, IV or SC) and continue cystometric recording.
-
-
Data Analysis:
-
Measure cystometric parameters including basal pressure, threshold pressure, micturition pressure, inter-micturition interval, and the frequency of non-voiding contractions.
-
Compare these parameters before and after Atropine Salicylate administration.
-
Data Presentation:
| Treatment | Basal Pressure (cmH₂O) | Threshold Pressure (cmH₂O) | Micturition Pressure (cmH₂O) | Inter-micturition Interval (min) | Non-voiding Contractions (per min) |
| Baseline (pBOO) | |||||
| Atropine Salicylate (0.1 mg/kg) | |||||
| Atropine Salicylate (0.5 mg/kg) | |||||
| Atropine Salicylate (1 mg/kg) |
Animal Model of Chronic Obstructive Pulmonary Disease (COPD)
This model evaluates the bronchodilatory effects of Atropine Salicylate in the context of airway hyperresponsiveness, a characteristic of COPD.
Protocol:
-
Induction of COPD:
-
Use male Wistar rats or guinea pigs.
-
Expose the animals to cigarette smoke (e.g., from 10-12 cigarettes per day) in a whole-body exposure chamber for 8-12 weeks.[7][8]
-
Optionally, an intranasal or intratracheal instillation of lipopolysaccharide (LPS) can be combined with cigarette smoke exposure to enhance the inflammatory response.[9]
-
-
Assessment of Bronchial Hyperresponsiveness:
-
Anesthetize the animals and insert a tracheal cannula.
-
Mechanically ventilate the animals.
-
Measure lung resistance and dynamic compliance using a lung function measurement system.
-
Induce bronchoconstriction by administering increasing concentrations of a cholinergic agonist (e.g., methacholine) via an aerosol nebulizer.
-
Administer Atropine Salicylate (e.g., via inhalation or IV) and repeat the methacholine challenge.
-
-
Data Analysis:
-
Construct dose-response curves for methacholine-induced changes in lung resistance and compliance.
-
Compare the dose-response curves before and after Atropine Salicylate administration to determine its protective effect against bronchoconstriction.
-
Data Presentation:
| Treatment | Methacholine PC₂₀₀ for Lung Resistance (mg/mL) | % Inhibition of Maximum Bronchoconstriction |
| Vehicle Control | - | |
| Atropine Salicylate (low dose) | ||
| Atropine Salicylate (high dose) |
III. Visualizations
Signaling Pathway of Atropine Salicylate
Caption: Atropine Salicylate's mechanism of action.
In Vitro Experimental Workflow
Caption: Workflow for in vitro efficacy testing.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Non-invasive induction of bladder outlet obstruction in adult male rat model has bladder wall events similar to overactive bladder in human adult male [aimspress.com]
- 7. Frontiers | Establishment and Evaluation of a Rat Model of Sidestream Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 8. Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
Atropine Salicylate: Application Notes and Protocols for Pharmacological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid, is a well-established non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It is a critical tool in pharmacology for studying the cholinergic system and for screening new chemical entities for their effects on muscarinic signaling. While atropine is most commonly available as a sulfate salt, this document focuses on the application of Atropine Salicylate in pharmacological screening assays.
Atropine functions by competitively blocking the binding of the endogenous neurotransmitter acetylcholine to all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1][2] This blockade inhibits the downstream signaling cascades initiated by these G-protein coupled receptors (GPCRs), leading to a range of physiological responses. In the context of drug discovery, Atropine Salicylate can be utilized as a reference compound in various assays to characterize the muscarinic activity of test compounds.
Although Atropine Sulfate is more commonly described in the literature, the salicylate salt is also utilized. For the purposes of in vitro pharmacological screening assays, the different salt forms of atropine are generally considered to display pharmacological equivalence in their direct interaction with the muscarinic receptors. Any observed differences in biological activity in vivo are more likely attributable to variations in physicochemical properties such as solubility and bioavailability.
Data Presentation
The following tables summarize the quantitative data for atropine's interaction with the five human muscarinic receptor subtypes. This data, primarily derived from studies using atropine or its sulfate salt, serves as a reliable benchmark for screening assays.
Table 1: Atropine Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean Ki (nM) |
| M1 | 1.27 |
| M2 | 3.24 |
| M3 | 2.21 |
| M4 | 0.77 |
| M5 | 2.84 |
Data represents the mean equilibrium dissociation constant (Ki) from radioligand binding assays.
Table 2: Atropine Functional Antagonism (IC50) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean IC50 (nM) |
| M1 | 2.22 |
| M2 | 4.32 |
| M3 | 4.16 |
| M4 | 2.38 |
| M5 | 3.39 |
Data represents the mean half-maximal inhibitory concentration (IC50) from functional assays, such as calcium mobilization assays.
Signaling Pathways
Atropine Salicylate, by blocking muscarinic receptors, inhibits distinct downstream signaling pathways depending on the receptor subtype. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype using Atropine Salicylate as a reference antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Atropine Salicylate (for non-specific binding determination and as a reference compound).
-
Test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation fluid.
-
Microplate shaker.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well. Homogenize by gentle vortexing.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of Atropine Salicylate (e.g., 10 µM).
-
Test Compound: 50 µL of the test compound at various concentrations.
-
-
Add 100 µL of the membrane suspension to each well.
-
Add 50 µL of [³H]-NMS to all wells. The final concentration of [³H]-NMS should be close to its Kd for the receptor (typically 0.1-1.0 nM).
-
Incubate the plate on a microplate shaker at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess Atropine Salicylate) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for M1, M3, and M5 Receptors
This functional assay measures the ability of a test compound to antagonize the increase in intracellular calcium ([Ca²⁺]i) induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.
Materials:
-
A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO-K1 or HEK293).[3][4]
-
Cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Atropine Salicylate (as a reference antagonist).
-
Test compounds.
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Antagonist Incubation:
-
Wash the cells twice with 100 µL of Assay Buffer containing probenecid.
-
Add 100 µL of Assay Buffer containing the test compound or Atropine Salicylate at various concentrations to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of the muscarinic agonist (typically the EC₈₀ concentration) into each well.
-
Immediately begin kinetic measurement of fluorescence for 60-120 seconds.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist (test compound or Atropine Salicylate) concentration.
-
Determine the IC50 value by non-linear regression analysis.
Conclusion
Atropine Salicylate is a valuable tool for the pharmacological characterization of muscarinic receptor ligands. Its well-defined, non-selective antagonist profile makes it an ideal reference compound in both radioligand binding and functional cell-based assays. The protocols and data provided in these application notes offer a robust framework for researchers in drug discovery and development to screen and characterize the activity of novel compounds at muscarinic acetylcholine receptors.
References
Troubleshooting & Optimization
Troubleshooting poor peak resolution in Atropine Salicylate HPLC
This guide provides troubleshooting assistance for common issues related to poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Atropine Salicylate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common indicators of poor peak resolution in my chromatogram?
Poor peak resolution manifests in several ways, making it difficult to accurately quantify and identify analytes.[1][2] Key indicators include:
-
Peak Tailing: An asymmetrical peak with a "tail" extending from the right side. This can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups.[1][3]
-
Peak Fronting: An asymmetrical peak with a leading edge that slopes more than the trailing edge. This is often a sign of column overload.[4]
-
Broad Peaks: Peaks that are wider than expected, which reduces the separation between adjacent peaks.[1][5] This can result from column degradation, issues with the mobile phase, or excessive system volume outside the column (extra-column volume).[1][6]
-
Split Peaks: A single compound appearing as two or more distinct peaks.[1] This can be caused by a partially blocked column frit, a void in the column packing, or issues with the sample solvent.[1][4][7]
Q2: My atropine peak is tailing. How can I fix this?
Peak tailing for basic compounds like atropine is a frequent issue in reversed-phase HPLC. It is often caused by strong interactions with acidic silanol groups on the silica-based stationary phase.[3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Atropine is a basic compound. Lowering the pH of the mobile phase (e.g., to between 2 and 4) will ensure the atropine molecule is fully protonated and reduces its interaction with silanol groups.[7][8]
-
Increase Buffer Strength: A higher concentration of the buffer can help to mask the residual silanol groups on the stationary phase, thereby improving peak shape.[3][9]
-
Use a High-Purity Silica Column: Modern columns are often manufactured with high-purity silica and are end-capped to minimize the number of free silanol groups, which significantly reduces tailing for basic analytes.[3]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce tailing, though this is less common with modern columns.[3]
Q3: The resolution between atropine and a related impurity is poor. What parameters can I adjust?
Improving the separation between two closely eluting peaks involves optimizing the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[6][10][11][12]
Troubleshooting Steps:
-
Optimize Selectivity (α): This is the most powerful way to improve resolution.[10]
-
Change Mobile Phase Composition: Alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or a weaker isocratic mobile phase can increase retention and improve separation.[8][12]
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of atropine or its impurities, altering their retention and improving selectivity.[6][8]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, switching to a column with a different chemistry (e.g., from C18 to a Phenyl or Cyano column) can provide different interactions and enhance selectivity.[8]
-
-
Increase Efficiency (N): Higher efficiency leads to sharper, narrower peaks.[10]
-
Use a Longer Column: Doubling the column length can increase resolution by a factor of about 1.4.[6][8]
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column significantly increases efficiency.[6][8]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.[5][12]
-
-
Adjust Retention Factor (k):
-
Use a Weaker Mobile Phase: Decreasing the percentage of the organic solvent will increase the retention time and may provide better separation between early-eluting peaks.[6]
-
Q4: All the peaks in my chromatogram are broad. What is the likely cause?
If all peaks are similarly affected, the problem likely originates from the HPLC system or a global chromatographic condition rather than a specific chemical interaction.
Troubleshooting Steps:
-
Check for System Leaks: A leak in the system, especially between the column and the detector, can lead to broad peaks.[9] Check fittings for any signs of salt buildup or moisture.[9]
-
Inspect the Column: The column may be deteriorating. A void at the head of the column can cause the sample to travel through different paths, resulting in peak broadening.[7] Consider flushing the column or replacing it if it's old.[1]
-
Reduce Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize band broadening.[6]
-
Check Temperature Control: Inconsistent column temperature can affect mobile phase viscosity and analyte retention, leading to broader peaks. Use a column oven to maintain a stable temperature.[8][9]
Q5: I'm seeing split peaks for atropine. What should I investigate?
Peak splitting suggests that the sample is experiencing two different environments as it passes through the column or that there is a disruption in the flow path.[7]
Troubleshooting Steps:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the mobile phase itself.[4]
-
Partially Blocked Column Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column, disrupting the sample band. Try back-flushing the column or replacing the frit.
-
Column Void or Channeling: A void or channel in the column packing can create different flow paths for the sample, resulting in split peaks.[4][7] This usually requires column replacement.
-
Injector Issues: Problems with the injector, such as an incompletely filled sample loop, can also lead to split or distorted peaks.
HPLC Method Parameters for Atropine Analysis
The following table summarizes typical starting parameters for the HPLC analysis of atropine. Method optimization will be required based on the specific sample matrix and impurities.
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-Phase C18 or C8, 150-250 mm length, 4.6 mm i.d., 3-5 µm particle size | C18 columns provide good hydrophobic retention for atropine. Smaller particles and longer columns enhance resolution.[8][13][14] |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate, Acetate) | Buffers are used to control the pH of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks. |
| pH | 2.5 - 5.5 | Maintains atropine in its ionized form to prevent peak tailing from silanol interactions.[13][15] |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, but a gradient may be necessary to resolve atropine from its impurities.[15][16] |
| Flow Rate | 1.0 - 2.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. May be adjusted to optimize resolution.[13][15] |
| Column Temperature | 30 - 50 °C | Elevated temperatures can improve peak shape and reduce run times by lowering mobile phase viscosity.[12][13] |
| Detection Wavelength | 210 - 220 nm or ~264 nm | Atropine has UV absorbance in these regions. The lower wavelength often provides higher sensitivity.[13][17] |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent column overload, which can cause peak fronting and broadening.[13] |
Standard Experimental Protocol
This protocol describes a general method for the analysis of Atropine Salicylate.
1. Mobile Phase Preparation:
-
Buffer Preparation (e.g., pH 2.5 Buffer): Dissolve an appropriate amount of phosphate salt in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.[13]
-
Mobile Phase A: Filter the prepared buffer through a 0.45 µm membrane filter.[13]
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the buffer and acetonitrile in the desired ratio (e.g., 95:5 v/v for a starting condition).[13] Degas the final mixture using sonication or vacuum filtration.[13]
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Atropine Salicylate reference standard in the mobile phase to create a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing Atropine Salicylate in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
3. Chromatographic Conditions:
-
Set the HPLC system parameters as outlined in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
4. System Suitability:
-
Before running samples, perform a system suitability test to ensure the system is performing correctly.
-
Resolution (Rs): The resolution between the atropine peak and the nearest eluting peak should be greater than 1.5 for baseline separation.[11]
-
Tailing Factor (T): The tailing factor for the atropine peak should ideally be less than 1.5 to ensure peak symmetry.
-
Reproducibility: The relative standard deviation (%RSD) for replicate injections of the standard should be less than 2%.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving poor peak resolution issues.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. hplc.eu [hplc.eu]
- 4. bvchroma.com [bvchroma.com]
- 5. youtube.com [youtube.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. chromtech.com [chromtech.com]
- 11. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 12. mastelf.com [mastelf.com]
- 13. abap.co.in [abap.co.in]
- 14. abap.co.in [abap.co.in]
- 15. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 16. scirp.org [scirp.org]
- 17. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug : Oriental Journal of Chemistry [orientjchem.org]
Atropine Salicylate Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of atropine salicylate in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide: Common Issues with Atropine Salicylate Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness | - pH Shift: The pH of the solution may have shifted outside the optimal range for atropine solubility. Atropine is most stable at a pH between 3 and 6.[1] - Low Temperature: Storage at very low temperatures can decrease the solubility of atropine salts. - High Concentration: The concentration of atropine salicylate may exceed its solubility limit in the prepared solvent. | - Verify and adjust the pH of the solution to be within the 3-6 range using appropriate buffers. - If stored at a low temperature, allow the solution to gradually warm to room temperature. Gentle agitation may help redissolve the precipitate. - Ensure the intended concentration is within the known solubility limits for atropine salicylate in your specific aqueous system. |
| Discoloration (e.g., Yellowing) | - Degradation: Color change can be an indicator of chemical degradation, potentially due to exposure to light or extreme temperatures. - Oxidation: The presence of oxidizing agents in the solution or exposure to air over time can lead to the formation of colored byproducts. | - Store solutions in amber or light-protecting containers to minimize photo-degradation.[2] - Prepare fresh solutions and consider purging the container with an inert gas (e.g., nitrogen) to minimize oxidation. - Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products. |
| Loss of Potency or Efficacy | - Hydrolysis: Atropine is susceptible to hydrolysis, breaking down into tropine and tropic acid, which are inactive. This process is accelerated at non-optimal pH and higher temperatures.[1][3][4] - Adsorption: Atropine may adsorb to the surface of certain container materials, reducing the effective concentration in the solution. | - Maintain the solution pH between 3 and 6 and store at controlled room temperature or under refrigeration as indicated by stability data.[1][5] - Use appropriate container materials (e.g., low-density polyethylene has been shown to be suitable for atropine sulfate solutions).[6] - Regularly verify the concentration of your solution using a validated analytical method. |
| Unexpected pH Changes | - Buffer Degradation: The buffering system itself may be unstable over time. - Leaching from Container: Components from the container material may leach into the solution, altering the pH. - Interaction with Air: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered or weakly buffered solutions. | - Use stable and appropriate buffer systems. - Perform compatibility studies with your chosen container material. - Store solutions in tightly sealed containers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for atropine in aqueous solutions?
A1: The primary degradation pathway for atropine in aqueous solutions is hydrolysis of the ester linkage, which results in the formation of tropine and tropic acid.[3][4][7] This reaction is catalyzed by both hydronium and hydroxyl ions, making pH a critical factor in the stability of the solution.[3] Under basic conditions, atropine can also undergo dehydration to form apoatropine.[8]
Q2: What is the optimal pH for the stability of atropine in an aqueous solution?
A2: Atropine is most stable in an acidic pH range, typically between 3 and 6.[1] The pH of minimum hydrolysis varies with temperature, for example, from pH 4.11 at 0°C to pH 3.24 at 100°C.[1][3]
Q3: How does temperature affect the stability of atropine salicylate solutions?
A3: As with most chemical reactions, the degradation of atropine is accelerated at higher temperatures. For long-term storage, refrigeration (2-8°C) is often recommended to slow down the rate of hydrolysis and maintain potency.[5][9] Some studies have shown that at room temperature, a steady reduction in concentration can occur over several months.[1]
Q4: Are atropine salicylate solutions sensitive to light?
A4: While some sources suggest atropine sulfate is not significantly susceptible to light, it is a general best practice in pharmaceutical sciences to protect solutions from light to prevent any potential photodegradation.[2][10] The salicylate moiety itself can be photolabile. Therefore, it is recommended to store atropine salicylate solutions in light-resistant containers.
Q5: How long can I expect an extemporaneously prepared atropine solution to be stable?
A5: The stability of a prepared atropine solution depends on several factors including the concentration, pH, solvent, and storage conditions. For example, a 0.01% atropine sulfate solution in artificial tears or balanced salt solution has been shown to be stable for up to 6 months when stored unopened in a refrigerator.[5][9] However, at room temperature, the concentration may fall below 90% of the initial value after 4 months.[5][9] It is crucial to perform stability testing for your specific formulation.
Q6: Is there a difference in stability between atropine salicylate and atropine sulfate?
A6: While the stability of the atropine molecule itself is primarily dictated by factors like pH and temperature, the counter-ion (salicylate vs. sulfate) can influence the formulation's overall properties, such as solubility and initial pH. There is limited direct comparative stability data available in the public domain for atropine salicylate versus atropine sulfate. However, the fundamental degradation pathways of the atropine moiety are expected to be the same.
Experimental Protocols
Stability Indicating HPLC Method for Atropine Quantification
This protocol outlines a general method for the quantification of atropine and the detection of its degradation products. This method should be validated for your specific formulation.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Atropine reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Orthophosphoric acid.
-
Water (HPLC grade).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile. For example, a buffer consisting of potassium dihydrogen phosphate in water, with the pH adjusted to 2.5 with orthophosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.[11]
-
Injection Volume: 20 µL.[13]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the atropine reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Solution: Dilute the atropine salicylate aqueous solution with the mobile phase to a concentration that falls within the range of the calibration curve.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the atropine peak based on the retention time of the reference standard.
-
Quantify the atropine concentration in the sample by comparing its peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products. The retention times of known degradation products like tropic acid and apoatropine can be determined by running standards of these compounds if available.
Visualizations
Caption: Primary degradation pathways of atropine in aqueous solution.
Caption: General workflow for an atropine salicylate stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of atropine sulfate prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 12. abap.co.in [abap.co.in]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Degradation pathways of Atropine Salicylate under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atropine Salicylate. The information provided is based on available scientific literature for atropine and salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Atropine Salicylate under stress conditions?
A1: Atropine Salicylate is a salt composed of atropine, a tropane alkaloid, and salicylic acid. Its degradation in solution is primarily driven by the hydrolysis of the ester linkage in the atropine molecule. The salicylate component is generally more stable. The main degradation pathways include:
-
Hydrolysis: Under both acidic and basic conditions, the ester bond of atropine hydrolyzes to form tropine and tropic acid.[1][2] This is the most common degradation pathway.
-
Dehydration: In basic conditions, atropine can undergo dehydration to form apoatropine.[2][3]
-
Oxidation: Strong oxidizing agents can lead to the degradation of atropine, potentially forming products like tropine and phenylmalonic acid.[4] N-demethylation to noratropine is another possible oxidative pathway.
-
Photodegradation: While atropine shows some stability to UVA light, it is generally recommended to protect it from light.[1][5] Salicylic acid, on the other hand, is known to degrade under UV irradiation, forming hydroxylated derivatives.[2][6]
Q2: What are the expected degradation products of Atropine Salicylate?
A2: The expected degradation products are primarily from the atropine moiety. Key degradation products include:
-
Tropine: Formed from the hydrolytic cleavage of the ester bond of atropine.[1]
-
Tropic Acid: The other product of atropine hydrolysis.[2]
-
Apoatropine (Atropamine): Results from the dehydration of atropine, particularly under basic conditions.[2][3]
-
Noratropine: Can be formed through oxidative N-demethylation.[2]
-
Phenylmalonic Acid: Identified as a product of oxidative degradation with strong oxidizing agents like permanganate.[4]
-
Salicylic Acid Degradants: Under photolytic stress, salicylic acid can degrade to form 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, and catechol.
Q3: How does pH affect the stability of Atropine Salicylate in solution?
A3: The stability of atropine is significantly influenced by pH. Atropine is most stable in acidic conditions (pH 3-4).[7] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases significantly, leading to a shorter half-life.[2] The photodegradation of salicylic acid is also enhanced at a higher pH.[6]
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
A4: Unexpected peaks could be degradation products of atropine or salicylic acid. Refer to the list of potential degradation products in A2. The identity of these peaks can be confirmed using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS). It is also important to consider impurities from the starting material or excipients if you are working with a formulation.
Q5: My Atropine Salicylate solution is showing a decrease in potency over a short period. What are the likely causes and how can I mitigate this?
A5: Rapid loss of potency is likely due to the hydrolysis of atropine. Check the pH of your solution; if it is neutral or alkaline, the degradation will be faster. To improve stability, consider buffering the solution to an acidic pH (around 3-4), protecting it from light, and storing it at refrigerated temperatures.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid degradation of Atropine Salicylate in solution. | High pH of the solution. | Adjust and maintain the pH of the solution to an acidic range (pH 3-4) using a suitable buffer system. |
| Exposure to light. | Store the solution in amber-colored vials or protect it from light by other means.[5] | |
| High storage temperature. | Store the solution at refrigerated temperatures (2-8 °C) to slow down the degradation kinetics. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known atropine and salicylic acid degradation product standards if available. Use LC-MS to identify the mass of the unknown peaks and deduce their structures. |
| Contamination. | Ensure the purity of the starting materials, solvents, and any excipients used. Run a blank to check for system peaks. | |
| Inconsistent results in degradation studies. | Variability in stress conditions. | Ensure that stress conditions (temperature, pH, light intensity, concentration of stressing agents) are precisely controlled and consistently applied across all experiments. |
| Issues with the analytical method. | Validate the stability-indicating nature of your analytical method to ensure it can separate the parent drug from all potential degradation products. Check for peak purity of the main component. |
Data Presentation
The following table summarizes the expected degradation of Atropine Salicylate under various stress conditions. The percentage of degradation is illustrative and will depend on the specific experimental conditions.
| Stress Condition | Stressor | Expected Degradation Products (from Atropine) | Expected Degradation Products (from Salicylate) | Expected % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Tropine, Tropic acid[2] | - | 10-20% |
| Base Hydrolysis | 0.1 M NaOH at 25 °C for 4h | Tropine, Tropic acid, Apoatropine[2][3] | - | 20-40% |
| Oxidation | 3% H₂O₂ at 25 °C for 24h | Tropine, Phenylmalonic acid, Noratropine[4] | - | 15-30% |
| Photolysis | UV light (254 nm) for 48h | - | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Catechol | 5-15% |
| Thermal | 80 °C for 48h | Tropine, Tropic acid | - | 5-10% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on Atropine Salicylate.
-
Preparation of Stock Solution: Prepare a stock solution of Atropine Salicylate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at room temperature (25°C) for 8 hours. After the specified time, neutralize the solution with 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV radiation (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Keep 1 mL of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
-
Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm (for atropine and its degradation products) and 230 nm or 302 nm (for salicylic acid and its degradation products). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Degradation pathways of the atropine moiety under various stress conditions.
Caption: Photodegradation pathway of salicylic acid.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of Atropine Salicylate in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of Atropine Salicylate in experimental buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of Atropine Salicylate potency in solution. | Hydrolysis due to suboptimal pH. Atropine is an ester and is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly influenced by the pH of the solution. | Adjust the pH of your buffer to the range of maximum stability for atropine, which is between pH 3 and 4 .[1][2] The optimal pH for minimum hydrolysis can vary slightly with temperature.[1] |
| Elevated temperature. The rate of hydrolysis increases with temperature. | Prepare and store your Atropine Salicylate solutions at refrigerated temperatures (2-8°C) when not in immediate use. Avoid prolonged exposure to room temperature or higher. | |
| Inappropriate buffer concentration. High buffer concentrations can sometimes accelerate degradation. | Use a lower concentration buffer (e.g., ≤ 75 mM) that can still effectively maintain the desired pH.[3] | |
| Presence of certain buffer species. Some buffer components may participate in the degradation process. | While phosphate buffers are commonly used, consider the compatibility of all buffer components with atropine. In some cases, unbuffered solutions have shown greater stability. | |
| Appearance of unknown peaks in chromatography. | Degradation of Atropine. Hydrolysis of atropine yields specific degradation products. | The primary degradation products are tropine and tropic acid under acidic conditions, and apoatropine under basic conditions.[4] Use a stability-indicating analytical method, such as the HPLC protocol provided below, to identify and quantify these degradation products. |
| Variability in experimental results. | Inconsistent buffer preparation and storage. Minor variations in pH or buffer composition can lead to different rates of hydrolysis, affecting the effective concentration of Atropine Salicylate. | Follow a standardized and detailed protocol for buffer preparation. Ensure accurate pH measurement and adjustment. Store buffers under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Atropine Salicylate in aqueous solutions?
A1: The primary degradation pathway for atropine in aqueous solutions is hydrolysis of the ester linkage. This reaction breaks down atropine into tropine and tropic acid. This hydrolysis is subject to both acid and base catalysis. Under basic conditions, a dehydration reaction to form apoatropine can also occur.
Q2: What is the optimal pH for maximizing the stability of Atropine Salicylate in a buffer?
A2: The pH of maximum stability (minimum hydrolysis) for atropine is in the acidic range, typically between pH 3 and 4 .[1][2] The exact pH for minimum hydrolysis can shift with temperature, with the optimal pH being around 4.1 at 0°C and decreasing to 3.2 at 100°C.[1]
Q3: How does temperature affect the stability of Atropine Salicylate solutions?
A3: The rate of atropine hydrolysis is temperature-dependent. Higher temperatures accelerate the degradation process. Therefore, it is recommended to store stock solutions and experimental buffers containing Atropine Salicylate at refrigerated temperatures (2-8°C) to minimize degradation.
Q4: What type of buffer is recommended for experiments with Atropine Salicylate?
A4: Phosphate buffers are commonly used for atropine solutions. However, the concentration of the buffer can impact stability, with lower concentrations often being preferable. It is crucial to ensure the final pH of the buffered solution is within the optimal stability range of 3-4.
Q5: Are there any specific analytical methods to monitor the stability of Atropine Salicylate?
A5: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This type of method can separate and quantify atropine from its degradation products, allowing for an accurate assessment of its stability over time. A detailed HPLC protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Calculated Half-life of Atropine at Various pH Values and Temperatures
| Temperature (°C) | pH 2.0 | pH 3.0 | pH 4.0 | pH 5.0 | pH 6.0 | pH 7.0 |
| 20 | ~2.5 years | ~10 years | ~8 years | ~1.5 years | ~100 days | ~10 days |
| 40 | ~100 days | ~1 year | ~250 days | ~50 days | ~4 days | ~10 hours |
| 60 | ~10 days | ~40 days | ~30 days | ~5 days | ~8 hours | ~1 hour |
| 80 | ~1.5 days | ~5 days | ~4 days | ~15 hours | ~1.5 hours | ~10 minutes |
| 100 | ~6 hours | ~18 hours | ~15 hours | ~3 hours | ~20 minutes | ~2 minutes |
Disclaimer: The values in this table are estimations derived from kinetic studies and are intended for comparative purposes.[1] Actual stability will depend on the specific experimental conditions.
Table 2: Factors Influencing Atropine Salicylate Stability in Buffers
| Factor | Condition | Impact on Stability | Recommendation |
| pH | Acidic (3-4) | High Stability | Maintain pH in this range for optimal stability.[1][2] |
| Neutral to Basic (>6) | Low Stability | Avoid neutral or basic pH unless required for the experiment, and use the solution immediately. | |
| Temperature | Refrigerated (2-8°C) | High Stability | Store solutions at this temperature to slow down hydrolysis. |
| Room Temperature (20-25°C) | Moderate Stability | Suitable for short-term storage or immediate use. | |
| Elevated (>30°C) | Low Stability | Avoid exposing solutions to high temperatures. | |
| Buffer Concentration | Low (e.g., ≤ 75 mM) | Generally Higher Stability | Use the lowest buffer concentration that maintains the target pH.[3] |
| High (>100 mM) | Potentially Lower Stability | Higher concentrations may increase the rate of degradation. | |
| Buffer Type | Phosphate | Commonly Used | Ensure the final pH is within the optimal range. |
| Citrate | Can be used | Verify compatibility and stability for your specific application. |
Experimental Protocols
Protocol 1: Preparation of a Stability-Indicating Phosphate Buffer (0.05 M, pH 3.5)
-
Reagents and Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
High-purity water (HPLC grade or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of high-purity water to prepare a 0.05 M solution.
-
While stirring, slowly add phosphoric acid dropwise to the sodium phosphate solution to adjust the pH to 3.5.
-
Monitor the pH continuously using a calibrated pH meter.
-
Once the target pH of 3.5 is reached and stable, filter the buffer solution through a 0.22 µm sterile filter into a sterile container.
-
Store the buffer at 2-8°C.
-
Protocol 2: Stability-Indicating HPLC Method for Atropine Salicylate
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 20 mM phosphate buffer (pH 2.5) and acetonitrile (80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve Atropine Salicylate in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
For stability studies, incubate the sample solution under the desired conditions (e.g., specific pH, temperature).
-
At each time point, withdraw an aliquot of the sample, dilute it with the mobile phase if necessary, and inject it into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for atropine and its degradation products (e.g., tropic acid) based on their retention times, which should be determined using reference standards.
-
Quantify the amount of atropine remaining and the amount of degradation products formed at each time point by integrating the peak areas.
-
Calculate the percentage of atropine remaining relative to the initial concentration.
-
Visualizations
Caption: Degradation pathway of Atropine Salicylate under acidic and basic conditions.
Caption: General workflow for an Atropine Salicylate stability study.
References
Common interferences in Atropine Salicylate analytical assays
Welcome to the Technical Support Center for Atropine and Salicylate Analytical Assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in atropine analytical assays?
A1: The most significant interferences in atropine assays typically arise from its degradation products. Atropine can degrade via hydrolysis or dehydration, especially under acidic or basic conditions.[1][2] The primary degradation products that can interfere with quantification are:
-
Tropic Acid and Tropine: Formed by hydrolysis of the ester linkage, particularly in acidic conditions.[1][2]
-
Apoatropine (Atropamine): Results from dehydration and is more common in basic conditions.[1][3] It is considered a main degradation product.[2] These related substances can co-elute with the parent atropine peak in chromatographic methods if the analytical method is not specific enough, leading to inaccurate quantification. Therefore, using a stability-indicating method is crucial.
Q2: What is the "matrix effect" and how does it interfere with bioanalytical assays of atropine and salicylate?
A2: The matrix effect is an interference caused by co-eluting components from the sample matrix (e.g., plasma, urine, saliva) that alter the ionization efficiency of the target analyte in mass spectrometry-based methods (LC-MS/MS).[4][5] This can lead to either ion suppression or enhancement, which affects the accuracy, precision, and sensitivity of the assay.[4][6] Endogenous components like phospholipids, proteins, and salts are common causes of matrix effects.[5] Proper sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is essential to minimize these effects.[6]
Q3: Can structurally similar compounds interfere with salicylate assays?
A3: Yes, compounds with similar structures can be challenging to differentiate from salicylates, especially in complex mixtures. For example, various short-chain alkyl salicylate esters (e.g., methyl, ethyl, propyl salicylate), which are used in flavorings and topical analgesics, share a common structural backbone and can interfere with each other's analysis.[7][8] Chromatographic techniques like GC-FID or HPLC are necessary to achieve full resolution and accurate quantification of individual salicylate esters.[7][8]
Q4: Are there specific assay types where salicylates are known to be problematic interferents?
A4: Yes, salicylates have been identified as interfering compounds in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[9] They can interact with the europium cryptate FRET donor, leading to a change in the assay signal and potentially causing false-positive results.[9] This is a critical consideration during high-throughput screening campaigns where salicylates are common in compound libraries.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of atropine and salicylate.
Issue 1: Unexpected Peaks in Atropine HPLC Chromatogram
Question: I am running an HPLC analysis for atropine and see extra, unexpected peaks near my main atropine peak. What could be the cause?
Answer: Unexpected peaks in an atropine chromatogram are often due to degradation of the atropine molecule.
-
Probable Cause: Atropine is susceptible to hydrolysis and dehydration.[1] The additional peaks are likely its main degradation products: apoatropine, tropic acid, and tropine.[1][3] The presence of these peaks indicates either sample degradation prior to analysis or instability in the analytical conditions.
-
Solution:
-
Verify Method Specificity: Ensure your HPLC method is a "stability-indicating" method capable of separating atropine from its degradation products. This often requires gradient elution on a C18 column with UV detection around 210-215 nm.[10][11]
-
Control Sample pH: Atropine is more stable in acidic conditions and degrades more rapidly at neutral or alkaline pH.[3] Ensure your sample preparation and storage conditions maintain an appropriate pH to prevent degradation.
-
Sample Storage: Store atropine solutions at controlled temperatures (e.g., refrigerated at 5°C) to minimize degradation.[10][12]
-
Reference Standards: Confirm the identity of the extra peaks by running reference standards of the potential degradation products (apoatropine, tropic acid) if available.
-
Issue 2: Poor Reproducibility and Signal Fluctuation in Bioanalytical (LC-MS/MS) Assays
Question: My quantitative results for atropine or salicylate in plasma samples are highly variable and not reproducible. What is the likely cause?
Answer: Poor reproducibility in bioanalytical LC-MS/MS assays is a classic symptom of the matrix effect.[5]
-
Probable Cause: Co-eluting endogenous compounds from the plasma are likely suppressing or enhancing the ionization of your target analyte in the mass spectrometer source.[4][6] This effect can vary between different plasma lots, leading to poor reproducibility.
-
Solution:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6] If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Modify your HPLC method to better separate the analyte from the matrix interferences. Adjusting the gradient, changing the mobile phase, or using a different column chemistry can shift the retention time of the analyte away from the region where most matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for signal variations.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.
-
Data on Common Atropine Interferences
The following table summarizes the common degradation products of atropine that are known to interfere with its analysis. A stability-indicating HPLC method must be able to resolve atropine from these compounds.
| Interferent (Degradation Product) | Source of Interference | Typical Analytical Observation |
| Apoatropine (Atropamine) | Dehydration of atropine, often under basic conditions.[1][2] | An extra peak in the chromatogram, requiring separation from atropine. |
| Tropic Acid | Hydrolysis of atropine, often under acidic conditions.[1][3] | A potential co-eluting peak that can artificially inflate the atropine peak area if not resolved. |
| Tropine | Hydrolysis of atropine.[1][2] | Another degradation product that needs to be chromatographically separated. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Atropine and its Degradation Products
This protocol is a representative method for the separation and quantification of atropine from its primary degradation products, based on common practices in the literature.[10][11][12]
-
Instrumentation: HPLC with UV-Vis Detector.
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.[10][12]
-
Mobile Phase:
-
Injection Volume: 10 µL.
-
Method: Gradient Elution. A typical gradient might start with a high percentage of aqueous buffer (e.g., 80-95% A) to retain and separate the polar degradation products, followed by an increasing concentration of acetonitrile to elute atropine and then apoatropine.[2][11]
-
Prepare mobile phases and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare atropine standard and sample solutions in a suitable diluent (e.g., mobile phase A or a water/acetonitrile mixture).
-
Inject the standards and samples.
-
Identify peaks based on the retention times of reference standards for atropine and its impurities (if available). The method should demonstrate baseline separation between all relevant peaks.
-
Visualizations
Troubleshooting Flowchart for HPLC Analysis
Caption: A troubleshooting flowchart for common HPLC assay issues.
Workflow for Minimizing Interferences in Bioanalysis
Caption: A generalized workflow for bioanalytical sample processing.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
- 11. researchgate.net [researchgate.net]
- 12. abap.co.in [abap.co.in]
- 13. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
Improving the sensitivity of Atropine Salicylate detection methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atropine Salicylate detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the detection and quantification of Atropine Salicylate?
A1: The most common and well-established methods for the detection and quantification of Atropine Salicylate include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various electrochemical methods. Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for these methods?
A2: The LOD and LOQ can vary significantly depending on the specific instrumentation, sample matrix, and method parameters. The following table provides a summary of reported performance data for different techniques.
| Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-UV | 3.9 µg/mL | 13.1 µg/mL | [1] |
| RP-HPLC-UV | 23.07 ng/mL | 69.91 ng/mL | [2] |
| GC-MS | - | 2.00 ng/mL | [3][4] |
| GC-MS | - | 10 ng/mL | [5][6] |
| Dual Colorimetric-Electrochemical Platform | 0.255 µg/mL | - | [7] |
| Electrochemiluminescence Sensor | ~0.75 µM | - |
Q3: What is the mechanism of action of Atropine that is relevant to its detection?
A3: Atropine acts as a competitive antagonist of muscarinic acetylcholine receptors.[8][9][10] While this pharmacological action is not directly utilized in most analytical detection methods like HPLC or GC-MS, it is fundamental to understanding its physiological effects and potential interactions in biological samples. Electrochemical methods, however, can be designed to detect the tertiary amine functional group in the atropine molecule, which is crucial for its receptor binding.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: I am observing peak tailing or poor peak shape in my chromatogram. What are the possible causes and solutions?
A: Peak tailing in HPLC analysis of atropine can be caused by several factors:
-
Secondary Silanol Interactions: Atropine, being a basic compound, can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can also help by protonating the silanol groups and reducing their interaction with the protonated atropine.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix can affect peak shape.
-
Solution: Implement a robust sample preparation procedure to remove interfering substances. Regularly flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove contaminants.
-
Q: My retention times are shifting between injections. What should I check?
A: Unstable retention times can be due to:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a solvent reservoir cap that minimizes evaporation.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Issues: Inconsistent flow rates from the HPLC pump can cause retention time variability.
-
Solution: Prime the pump to remove air bubbles. Check for leaks in the pump heads and seals.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am not detecting any atropine peak, or the peak is very small and distorted.
A: A primary concern with GC-MS analysis of atropine is its thermal instability.
-
Thermal Degradation in the Inlet: Atropine can degrade at high injector temperatures, leading to the formation of degradation products like apoatropine and tropine.[11] At temperatures of 270°C or higher, atropine may be barely detectable.[11]
-
Solution: Lower the inlet temperature. Studies have shown that an inlet temperature of 250°C can significantly reduce degradation and allow for the detection of the intact atropine molecule.[11]
-
-
Derivatization: To improve volatility and thermal stability, derivatization of atropine can be performed.
Q: I am seeing multiple peaks that could be related to atropine. How do I confirm their identity?
A: The presence of multiple peaks could be due to thermal degradation products.
-
Mass Spectral Analysis: The key is to analyze the mass spectra of these peaks.
-
Solution: Familiarize yourself with the mass spectra of atropine and its potential degradation products. For example, the elimination of water leads to apoatropine, and the cleavage of the ester bond results in tropine. By identifying these characteristic fragments, you can confirm the presence of atropine even if it has partially degraded.
-
Electrochemical Detection
Q: I am experiencing a high background signal or a noisy baseline.
A: A noisy baseline in electrochemical detection can be caused by:
-
Contaminated Electrode Surface: The working electrode surface can become fouled by sample matrix components or reaction byproducts.
-
Solution: Polish the electrode surface according to the manufacturer's instructions before each set of experiments. For screen-printed electrodes, ensure you are using a fresh electrode for each measurement.
-
-
Interfering Substances: Easily oxidizable or reducible compounds in the sample matrix can contribute to the background signal.
-
Solution: Implement a sample cleanup procedure like solid-phase extraction (SPE) to remove potential interferences. Ascorbic acid and uric acid are common interferences in biological samples.
-
Q: The sensitivity of my measurement is lower than expected.
A: Several factors can affect the sensitivity of electrochemical detection:
-
Suboptimal pH: The electrochemical response of atropine is often pH-dependent.
-
Solution: Optimize the pH of the supporting electrolyte. For the electrochemiluminescence (ECL) detection of atropine, a pH of 8 has been shown to provide the maximum signal.
-
-
Inappropriate Electrode Material: The choice of electrode material can significantly impact the sensitivity and selectivity of the measurement.
-
Solution: Modified electrodes, such as those with multi-walled carbon nanotubes or polymer films, can enhance the electrochemical response to atropine.
-
Experimental Protocols
HPLC-UV Method for Atropine Salicylate
This protocol is a general guideline and may require optimization for specific applications.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile). A common composition is a gradient or isocratic elution with a buffer:acetonitrile ratio.[12]
-
Flow Rate: 1.0 - 2.0 mL/min.[12]
-
Detection: UV detection at 210 nm.[12]
-
Column Temperature: 50°C.[12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Atropine Salicylate sample in the mobile phase or a suitable diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method for Atropine
This protocol is designed to minimize thermal degradation.
-
Chromatographic System:
-
Column: A non-polar capillary column (e.g., cross-linked methyl silicone, 25 m).[5]
-
Injector Temperature: 250°C.[11]
-
Oven Temperature Program: Start at 100°C and ramp up to a suitable final temperature (e.g., 280°C) at a rate of 20°C/min.[5]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for atropine (e.g., m/z 124, 287) and its internal standard.[5]
-
-
Sample Preparation and Derivatization:
-
For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate:dichloromethane, 3:1 v/v).[3][4]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in acetonitrile and add the derivatizing agent (e.g., BSTFA with 1% TMCS).[3][4]
-
Heat the mixture to facilitate the derivatization reaction.
-
Electrochemical Detection Method
This protocol describes a general approach using square-wave voltammetry.
-
Electrochemical System:
-
Working Electrode: Glassy carbon electrode or a modified screen-printed electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: A suitable buffer solution (e.g., Britton-Robinson buffer at a specific pH).
-
-
Procedure:
-
Prepare the sample solution in the supporting electrolyte.
-
Deoxygenate the solution by purging with nitrogen gas for a few minutes.
-
Record the square-wave voltammogram over a potential range where atropine is electroactive.
-
The peak current will be proportional to the concentration of atropine.
-
Visualizations
Caption: HPLC experimental workflow for Atropine Salicylate analysis.
References
- 1. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. e-space [e-space.mmu.ac.uk]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. abap.co.in [abap.co.in]
Technical Support Center: Atropine Salicylate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for adjusting pH to achieve optimal stability and activity of Atropine Salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of atropine salicylate in aqueous solutions?
A1: Atropine, the active component of atropine salicylate, is most stable in an acidic environment.[1] The pH for minimum hydrolysis (maximum stability) is generally considered to be between 3.5 and 4.1.[1][2] Storing atropine solutions in this pH range significantly minimizes the rate of degradation.
Q2: How does pH affect the pharmacological activity of atropine?
A2: The pharmacological activity of atropine is dependent on its ability to bind to muscarinic acetylcholine receptors. Studies on related muscarinic antagonists suggest that binding affinity can be pH-dependent. For instance, the binding of [3H]methylscopolamine to muscarinic receptors is constant between pH 7 and 10 but decreases below pH 7.[3] This indicates that while an acidic pH is optimal for stability, a pH closer to physiological neutrality (around 7.4) may be more favorable for receptor binding and, consequently, activity. Therefore, a compromise is often necessary in formulation development to balance stability and therapeutic efficacy.
Q3: What are the primary degradation products of atropine?
A3: The main degradation of atropine in aqueous solutions occurs via hydrolysis of the ester linkage, yielding tropic acid and tropine.[4][5][6] Under basic conditions, atropine can also undergo dehydration to form apoatropine.[5] Monitoring the formation of these degradation products is crucial during stability studies.
Q4: Can the buffer system used affect the stability of atropine salicylate?
A4: Yes, the choice and concentration of the buffer system can influence the stability of atropine. While buffers are essential for maintaining the desired pH, some buffer species can catalyze degradation. It is advisable to use common pharmaceutical buffers such as citrate or phosphate buffers and to keep the buffer concentration as low as possible while still maintaining adequate pH control.
Q5: What are the visual signs of atropine salicylate degradation?
A5: Degradation of atropine salicylate solutions is not always accompanied by visual changes. However, precipitation or discoloration of the solution can be an indicator of significant degradation or other formulation instabilities. Regular visual inspection under proper lighting against a black and white background is a fundamental part of stability testing.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of atropine potency | The pH of the solution is outside the optimal stability range (3.5-4.1). | Adjust the pH of the solution to within the 3.5-4.1 range using a suitable buffer system (e.g., citrate or phosphate buffer). Verify the pH with a calibrated pH meter. |
| High storage temperature. | Store the atropine salicylate solution at controlled room temperature or under refrigeration, as specified by stability data. Avoid exposure to high temperatures. | |
| Precipitation in the solution | pH shift leading to the precipitation of atropine free base or salicylate. | Check the pH of the solution. If it has shifted towards alkaline, adjust it back to the acidic range. Ensure the buffer capacity is sufficient to maintain the pH. |
| Interaction with other excipients in the formulation. | Review the formulation for any incompatible excipients. Simplify the formulation if possible. | |
| Discoloration of the solution | Oxidative degradation or interaction with impurities. | Protect the solution from light by using amber-colored containers.[8] Consider adding an antioxidant to the formulation if oxidative degradation is suspected. Ensure high-purity starting materials are used. |
| Inconsistent pharmacological activity | The pH of the final formulation is too acidic, affecting receptor binding. | While maintaining a pH that ensures stability, consider if a slight increase towards a more neutral pH (e.g., 5-6) could improve activity without significantly compromising stability for the intended shelf-life. This requires a careful balance and thorough stability testing. |
| Degradation of atropine into inactive products. | Quantify the concentration of atropine and its major degradation products (tropic acid, apoatropine) using a validated stability-indicating HPLC method. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Atropine
| pH | Temperature (°C) | Half-life (t½) | Key Observation |
| 3.24 | 100 | Varies | pH of minimum hydrolysis at this temperature.[1] |
| 3.5 | Room Temp | Maximized | Generally accepted pH for minimum hydrolysis.[2] |
| 4.11 | 0 | Varies | pH of minimum hydrolysis at this temperature.[1] |
| 5.5-7.8 | Room Temp | Variable | Range often used for ophthalmic solutions to balance stability and patient comfort.[9] |
| > 7 | Room Temp | Decreased | Increased rate of hydrolysis and potential for apoatropine formation. |
Table 2: Common Degradation Products of Atropine
| Degradation Product | Formation Condition | Analytical Detection Method |
| Tropic Acid | Acid or base-catalyzed hydrolysis | HPLC-UV (detection at ~210 nm)[4][10] |
| Tropine | Acid or base-catalyzed hydrolysis | HPLC (may require specific methods for detection) |
| Apoatropine | Dehydration under basic conditions | HPLC-UV (detection at ~220 nm)[11] |
| Atropic Acid | Degradation product | HPLC-UV[12] |
| Noratropine | Oxidative N-demethylation | HPLC-UV[5] |
Experimental Protocols
Protocol 1: pH Adjustment and Buffering of Atropine Salicylate Solution
-
Preparation of Buffer Stock Solution:
-
Prepare a 0.1 M stock solution of a suitable buffer (e.g., citrate buffer).
-
To prepare a citrate buffer, dissolve the appropriate amounts of citric acid monohydrate and trisodium citrate dihydrate in purified water to achieve the target pH (e.g., pH 4.0).
-
-
Dissolution of Atropine Salicylate:
-
Weigh the required amount of atropine salicylate and dissolve it in a volume of purified water that is approximately 70-80% of the final desired volume.
-
Stir gently with a magnetic stirrer until the atropine salicylate is completely dissolved.
-
-
pH Measurement and Adjustment:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Measure the initial pH of the atropine salicylate solution.
-
Slowly add the prepared buffer stock solution dropwise while continuously monitoring the pH until the target pH (e.g., 4.0 ± 0.1) is reached.
-
Alternatively, for unbuffered solutions, a dilute solution of an appropriate acid (e.g., salicylic acid or hydrochloric acid) or base (e.g., sodium hydroxide) can be used for pH adjustment, followed by the addition of the buffering agents.
-
-
Final Volume Adjustment:
-
Once the target pH is stable, transfer the solution to a volumetric flask.
-
Add purified water to bring the solution to the final desired volume.
-
Mix the solution thoroughly.
-
-
Final pH Verification:
-
Measure the pH of the final solution to ensure it is within the specified range.
-
Protocol 2: Stability Testing of Atropine Salicylate Solution using HPLC
-
Sample Preparation:
-
Prepare the atropine salicylate solution at the desired concentration and pH as per Protocol 1.
-
Divide the solution into multiple aliquots in appropriate, sealed containers (e.g., amber glass vials).
-
Store the samples under the desired stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A suitable mobile phase, for example, a mixture of a pH 2.5 phosphate buffer and acetonitrile (e.g., 950:50 v/v).[10] The exact composition may need to be optimized.
-
Flow Rate: 1.0 - 2.0 mL/min.[10]
-
Detection Wavelength: 210 nm for atropine and tropic acid.[4][10]
-
Column Temperature: 50°C.[10]
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Study (for method validation):
-
To ensure the analytical method is "stability-indicating," perform forced degradation studies.
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the sample to high temperatures.
-
Photodegradation: Expose the sample to UV light.
-
Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent atropine peak.
-
-
Stability Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from the stability samples.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Quantify the concentration of atropine and any major degradation products by comparing the peak areas to those of a reference standard of known concentration.
-
Also, perform visual inspection and pH measurement at each time point.
-
Visualizations
Caption: Workflow for pH adjustment and stability testing of Atropine Salicylate solutions.
Caption: Simplified degradation pathways of Atropine under different pH conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Effect of pH on muscarinic acetylcholine receptors from rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 7. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
- 11. scirp.org [scirp.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Overcoming solubility issues with Atropine Salicylate in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Atropine Salicylate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Atropine Salicylate and why is its solubility in cell culture media a concern?
Atropine Salicylate is a salt form of atropine, a competitive antagonist of muscarinic acetylcholine receptors.[1][2] For in vitro studies, achieving complete dissolution in cell culture media is crucial for accurate and reproducible experimental results. Poor solubility can lead to inconsistent drug concentrations and potentially confounding effects from undissolved particles.
Q2: Is Atropine Salicylate expected to be soluble in aqueous solutions like cell culture media?
Q3: What are the potential biological effects of the salicylate component that I should be aware of?
It is important to consider that the salicylate ion itself can have biological effects. At high concentrations, salicylates can affect cell viability.[6] Conversely, at lower concentrations, they have been reported to offer protection against certain types of cellular damage.[6] Salicylic acid and its derivatives can also influence cellular processes such as inducing superoxide generation and modulating intracellular calcium levels.[1] Researchers should consider appropriate controls to distinguish the effects of atropine from those of the salicylate counter-ion.
Q4: How does pH influence the solubility and stability of Atropine Salicylate?
The pH of the solvent is a critical factor. Atropine is most stable in a pH range of 3 to 6.[7] In more alkaline conditions, atropine can undergo hydrolysis. Cell culture media is typically buffered to a physiological pH of around 7.2-7.4. While atropine salicylate should be soluble at this pH, prolonged storage in this buffer system may lead to degradation. It is recommended to prepare fresh stock solutions and add them to the cell culture medium immediately before the experiment.
Troubleshooting Guide
Issue: Precipitate or cloudiness is observed after adding Atropine Salicylate to the cell culture medium.
This common issue can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Experimental Workflow: Troubleshooting Atropine Salicylate Solubility
Caption: Troubleshooting workflow for dissolving Atropine Salicylate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Atropine Salicylate Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of Atropine Salicylate powder in a sterile microcentrifuge tube.
-
Dissolution: Add a small volume of sterile, deionized water to the powder.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
pH Check (Optional): If dissolution is incomplete, check the pH of the solution. If it is neutral or slightly alkaline, add a small volume of dilute HCl (e.g., 0.1 N) dropwise while vortexing until the solution clears. Aim for a pH between 5 and 6.
-
Final Volume: Bring the solution to the final desired volume with sterile, deionized water.
-
Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM Atropine Salicylate DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of Atropine Salicylate powder in a sterile, chemical-resistant tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO.
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).
Quantitative Data Summary
While specific quantitative solubility data for Atropine Salicylate is not available, the following table summarizes the solubility of related compounds. This information can be used as a general guide.
| Compound | Solvent | Solubility | Reference(s) |
| Atropine | Ethanol | ~16 mg/mL | [1] |
| Atropine | DMSO | ~10 mg/mL | [1] |
| Atropine | PBS (pH 7.2) | ~10 mg/mL | [1] |
| Atropine Sulfate | Water | Highly Soluble (1 g in 0.5 mL) | [3] |
| Salicylic Acid | Water (20°C) | ~2 g/L | [8] |
| Sodium Salicylate | Water | Very Soluble | [1] |
Signaling Pathway
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5). The M3 subtype, which is commonly involved in smooth muscle contraction and glandular secretion, couples to the Gq alpha subunit of the heterotrimeric G-protein. The binding of an agonist (like acetylcholine) to the M3 receptor activates a signaling cascade, which is blocked by atropine.
Atropine's Antagonism of the M3 Muscarinic Receptor Signaling Pathway
Caption: Atropine blocks acetylcholine-induced M3 receptor signaling.
References
- 1. US2900410A - Water-soluble derivatives of salicylic acid and process for preparing same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. brainly.com [brainly.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Atropine Salicylate solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Atropine Salicylate solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Atropine Salicylate solutions?
A1: Batch-to-batch variability in Atropine Salicylate solutions can arise from several factors throughout the preparation and storage process. Key contributors include:
-
pH of the Solution: Atropine is most stable at an acidic pH, typically between 2 and 4.[1][2] Solutions with a pH closer to neutral (pH 7) will exhibit faster degradation of atropine.[1]
-
Raw Material Form: The form of atropine used, such as atropine sulfate versus atropine base, can affect solubility and dissolution rates. Atropine sulfate is very soluble in water, whereas atropine base can be more difficult to dissolve.[3]
-
Solvent and Excipients: The choice of solvent (e.g., saline, artificial tears) and the presence of preservatives or other inactive ingredients can impact the stability and viscosity of the final solution.[4]
-
Storage Conditions: Temperature and light exposure significantly influence the stability of atropine solutions.[5][6] Atropine is sensitive to light and degrades more rapidly at room temperature compared to refrigerated conditions.[5][7]
-
Manufacturing Processes: Inconsistent and manual manufacturing processes can introduce variability.[8]
Q2: What are the common degradation products of Atropine, and how do they affect the solution's efficacy?
A2: The primary degradation products of atropine are tropic acid and apoatropine.[1][9][10] The formation of these byproducts is often a result of hydrolysis, which can be influenced by the solution's pH.[1] These degradation products lack the anticholinergic activity of atropine, which leads to a reduction in the therapeutic efficacy of the solution.[1]
Q3: What are the recommended storage conditions for Atropine Salicylate solutions to ensure stability?
A3: To maintain stability, Atropine Salicylate solutions should be stored in tightly sealed, light-resistant containers.[11] For long-term stability, refrigeration at 2-8°C is recommended.[7] Studies have shown that 0.01% atropine solutions stored at refrigerated temperatures remain stable for up to six months, while those stored at room temperature show significant degradation after 4 months.[7] It is also crucial to protect the solutions from light to prevent photodegradation.[5][6]
Q4: How can I ensure the sterility of my extemporaneously prepared Atropine solutions?
A4: To ensure sterility, aseptic preparation techniques should be employed in a clean room environment.[7] The use of sterile filtration and the addition of preservatives, such as benzalkonium chloride (BAK), can help maintain sterility, especially for multi-dose containers.[4] However, it's important to note that preservatives themselves can sometimes affect the stability of the final product.[1]
Troubleshooting Guides
Problem 1: My Atropine Salicylate solution appears cloudy or has visible precipitates.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the correct form of atropine is being used. Atropine sulfate is more water-soluble than atropine base.[3] Gentle heating and agitation can aid in dissolution, but avoid excessive heat which can accelerate degradation.[3] |
| pH-Related Precipitation | The pH of the solution may be too high, leading to the precipitation of atropine. Measure the pH and adjust to a more acidic range (ideally between 3.5 and 6.0 for ophthalmic solutions) using a suitable buffer.[1] |
| Solvent Incompatibility | The chosen solvent or excipients may not be fully compatible, leading to precipitation over time. Review the formulation and consider using a different solvent system. |
| Contamination | Microbial or particulate contamination can cause cloudiness. Prepare solutions under aseptic conditions and consider sterile filtration.[7] |
Problem 2: I am observing a rapid loss of potency in my Atropine Salicylate solutions between batches.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | A pH outside the optimal stability range (2-4) can lead to rapid degradation.[1][2] Consistently buffer all solutions to the target pH. |
| Exposure to Light | Atropine is light-sensitive.[5] Always prepare and store solutions in amber or other light-protecting containers.[6] |
| Elevated Storage Temperature | Storing solutions at room temperature or higher will accelerate degradation. Store solutions at 2-8°C.[7] |
| Inaccurate Initial Concentration | Ensure accurate weighing of the atropine salt and precise volume measurements during preparation. Use a validated analytical method, such as HPLC, to confirm the initial concentration of each batch.[12] |
Data Presentation
Table 1: Stability of 0.01% Atropine Ophthalmic Solutions Under Different Storage Conditions
| Formulation | Storage Condition | Duration | Atropine Concentration (% of Initial) | Reference |
| Atropine in Artificial Tears | Refrigerated (2-8°C) | 6 months | 93.61% - 102.99% | [7] |
| Atropine in Balanced Salt Solution (BSS) | Refrigerated (2-8°C) | 6 months | 92.66% - 105.11% | [7] |
| Atropine in Artificial Tears | Room Temperature (25±2°C) | 4 months | < 90% | [7] |
| Atropine in Balanced Salt Solution (BSS) | Room Temperature (25±2°C) | 4 months | < 90% | [7] |
Table 2: Stability of 1 mg/mL Atropine Sulfate Solution in 0.9% Sodium Chloride
| Storage Temperature | Duration | Atropine Concentration (% of Initial) |
| 4°C to 8°C | 72 hours | 96.5% to 103.4% |
| 20°C to 25°C | 72 hours | 98.7% to 100.2% |
| 32°C to 36°C | 72 hours | 98.3% to 102.8% |
Data adapted from a study on the stability of extemporaneously prepared atropine solutions for mass chemical terrorism.[6]
Experimental Protocols
Protocol 1: Preparation of a 0.01% Atropine Ophthalmic Solution
This protocol is a general guideline and may need to be adapted based on specific experimental requirements.
-
Aseptic Environment: All preparation steps should be conducted in a laminar flow hood or a clean room to maintain sterility.[7]
-
Stock Solution: To prepare a 0.01% solution, a common method is to dilute a commercially available 1% atropine sulfate ophthalmic solution.[7]
-
Dilution: Aseptically withdraw the required volume of the 1% atropine sulfate solution using a sterile syringe.
-
Solvent Addition: Add the atropine sulfate to a sterile container with a precise volume of a suitable sterile solvent, such as 0.9% sodium chloride or a balanced salt solution (BSS), to achieve the final 0.01% concentration.[9]
-
Mixing: Gently agitate the solution to ensure homogeneity.
-
Packaging: Transfer the final solution into sterile, light-resistant dropper bottles.
-
Labeling and Storage: Label the bottles with the concentration, preparation date, and expiration date. Store at 2-8°C.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Atropine Quantification
This protocol outlines a general HPLC method for the quantification of atropine. Method validation is crucial before implementation.
-
Instrumentation: An HPLC system with a UV detector is required.[13]
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used for separation.[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.025 M phosphoric acid solution, pH 3) and acetonitrile (e.g., 87:13 v/v).[13]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[13]
-
Detection: UV detection at 210 nm is suitable for atropine.[13]
-
Standard Preparation: Prepare a stock solution of atropine standard of known concentration (e.g., 100 µg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.[13]
-
Sample Preparation: Dilute the Atropine Salicylate solution samples with the mobile phase to a concentration that falls within the calibration curve range. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of atropine in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Atropine's antagonistic effect on the muscarinic signaling pathway.
References
- 1. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reviewofmm.com [reviewofmm.com]
- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of atropine sulfate prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 8. youtube.com [youtube.com]
- 9. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nnpub.org [nnpub.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Identifying and quantifying Atropine Salicylate degradation products
A Technical Support Center for Atropine Salicylate Analysis
Welcome to the technical support center for the analysis of Atropine Salicylate and its degradation products. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in their analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Atropine Salicylate?
The primary degradation products of atropine arise from hydrolysis and dehydration reactions. Key degradants include:
-
Tropic Acid and Tropine : Formed via ester hydrolysis, which is accelerated in slightly acidic conditions.[1][2]
-
Apoatropine (Atropamine) : Results from the elimination of a water molecule (dehydration) from atropine, a reaction that is favored under basic conditions.[1][2] Apoatropine is often considered the main degradation product.[2]
-
Atropic Acid : Can also be formed during decomposition.[2][3]
-
Noratropine : An N-demethylated derivative that can be generated through oxidation.[2][4]
Q2: What are the main chemical pathways for atropine degradation?
Atropine degradation primarily follows two pathways depending on the pH of the solution:
-
Acidic Conditions : Promotes the hydrolysis of the ester linkage, breaking down atropine into tropine and tropic acid.[2]
-
Basic Conditions : Favors the elimination of water (dehydration) to form apoatropine.[2]
Forced degradation studies are essential for exploring these pathways and identifying potential degradants under various stress conditions.[5][6]
Caption: Atropine degradation pathways under different pH conditions.
Q3: Why is a stability-indicating analytical method crucial for Atropine Salicylate analysis?
A stability-indicating method (SIM) is an analytical procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API), atropine, without interference from its degradation products, impurities, or excipients.[5][6] Regulatory bodies like the FDA and ICH mandate the use of such methods in stability studies to ensure the safety and efficacy of a drug product over its shelf life.[5][6] These methods are validated through forced degradation studies, which demonstrate the method's specificity.[5]
Q4: What is a forced degradation study and why is it performed?
A forced degradation or stress testing study involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values (acidic, basic, neutral).[5][7] The main objectives of these studies are:
-
To identify the likely degradation products that could form during storage.[5][6]
-
To establish the intrinsic stability of the drug molecule.[5]
-
To demonstrate the specificity of the analytical method by proving it can separate the drug from its degradants.[5]
-
To understand the degradation pathways.[6]
Troubleshooting Guide
Q1: I am seeing poor peak resolution between atropine and its degradation products, particularly apoatropine. What can I do?
Poor resolution is a common issue. Here are several strategies to improve the separation:
-
Optimize Mobile Phase : Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution, where the organic solvent concentration is increased over time, can significantly improve the separation of atropine from its more polar (tropic acid) and less polar (apoatropine) degradants.[1]
-
Adjust pH : The pH of the mobile phase buffer is critical. In acidic media (pH 2-3), acidic degradants like tropic acid will be neutral, which can improve retention and separation on a C18 column.[8]
-
Change Column Chemistry : If optimization on a standard C18 column fails, consider a column with different selectivity. A hydrophilic embedded RP18 column has been shown to provide excellent baseline separation for all components.[1][9]
-
Reduce Flow Rate : Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.
Q2: My chromatogram shows asymmetric or tailing peaks for atropine. What are the likely causes?
Peak tailing can compromise quantification accuracy. Consider these possibilities:
-
Mismatched Solvents : Ensure the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase.
-
Column Overload : Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[8]
-
Secondary Silanol Interactions : Atropine is a basic compound and can interact with residual silanol groups on the silica-based column packing, causing tailing. Using a modern, end-capped column or a mobile phase with a competing base can help.
-
Ion-Pair Chromatography Issues : While sometimes used, ion-pair chromatography (IPC) can suffer from poor robustness and long equilibration times, which might contribute to inconsistent peak shapes.[1][9] A robust, non-IPC method is often preferable.[10]
Q3: I performed a forced degradation study, but I don't see any significant degradation. What should I do next?
If initial stress conditions do not yield sufficient degradation (typically aiming for 5-20% degradation of the API), you may need to increase the stress level.[11]
-
Hydrolysis : Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH) or increase the temperature and/or duration of exposure.
-
Oxidation : Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 10%).
-
Thermal : Increase the temperature in 10°C increments above the accelerated stability condition temperature.[6] Caution : Avoid over-stressing the sample, as this can lead to the formation of secondary degradation products that would not be observed under normal storage conditions.[5]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a general guideline based on methods developed for atropine stability testing.[1][12]
-
Instrumentation & Reagents
-
Chromatographic Conditions
-
Mobile Phase A : 20mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[1]
-
Mobile Phase B : Acetonitrile.
-
Gradient Program : Start with 80% A / 20% B for 3 minutes, increase to 60% A / 40% B over 2 minutes, hold for 5 minutes. (This is an example; the gradient must be optimized for your specific column and system).[1]
-
Flow Rate : 1.0 - 2.0 mL/min.[12]
-
Detection Wavelength : 215 nm.[8]
-
Injection Volume : 20 µL.
-
-
Sample Preparation
-
Prepare a stock solution of Atropine Salicylate in the mobile phase or a compatible solvent.
-
Dilute to a working concentration within the linear range of the method (e.g., 10-100 µg/mL).
-
Caption: General workflow for an HPLC analysis of Atropine Salicylate.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis : Dissolve the drug substance in 0.1N HCl and heat at 80°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis : Dissolve the drug substance in 0.1N NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1N HCl and dilute to the target concentration.
-
Oxidative Degradation : Dissolve the drug substance in 3% H₂O₂ and keep at room temperature for 1 hour. Dilute to the target concentration.
-
Thermal Degradation : Expose the solid drug substance to 105°C for 24 hours. Dissolve and dilute to the target concentration.
-
Photolytic Degradation : Expose the drug substance solution to UV light (254 nm) and cool white fluorescent light (overall illumination of 1.2 million lux hours) in a photostability chamber.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to atropine degradation analysis.
Table 1: Major Degradation Products of Atropine and Related Substances
| Degradation Product / Related Substance | Formation Condition | Reference |
|---|---|---|
| Tropic Acid | Acidic Hydrolysis | [2][3] |
| Apoatropine | Basic Conditions (Dehydration) | [2][3] |
| Atropic Acid | Degradation | [2][3] |
| Noratropine | Oxidative N-demethylation | [2] |
| Tropine | Acidic Hydrolysis |[2][13] |
Table 2: Example Quantitative Limits and HPLC Method Parameters
| Parameter | Value / Condition | Reference |
|---|---|---|
| Column | Hydrophilic embedded RP18 | [1] |
| Mobile Phase | Gradient with Acetonitrile and Phosphate Buffer (pH 2.5) | [1] |
| Detection | UV at 215 nm | [8] |
| Linearity Range (Atropine Sulfate) | 7.96 – 12.21 mg/100mL | [8] |
| Limit of Detection (LOD) | Allows limitation of related substances to 0.1% | [1] |
| Example Impurity Limit (Tropic Acid) | Not More Than (NMT) % (value varies by pharmacopeia) | [3] |
| Example Impurity Limit (Apoatropine) | Not More Than (NMT) % (value varies by pharmacopeia) |[3] |
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mtc-usa.com [mtc-usa.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. abap.co.in [abap.co.in]
- 13. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
Best practices for long-term storage of Atropine Salicylate
This technical support guide provides best practices for the long-term storage of Atropine Salicylate, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability data for Atropine Salicylate is limited in publicly available literature. Much of the following guidance is extrapolated from extensive stability studies on Atropine Sulfate and general chemical principles of alkaloid salts and esters. Users should always perform their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Atropine Salicylate?
A1: Solid Atropine Salicylate should be stored in a cool, dry, and dark place. Recommended storage is at controlled room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1] It should be kept in a tightly sealed container to protect it from moisture and light, as atropine can be sensitive to both.[2]
Q2: How should I store solutions of Atropine Salicylate?
A2: Aqueous solutions of Atropine Salicylate are less stable than the solid form. For long-term storage, it is recommended to store solutions at refrigerated temperatures (2°C to 8°C).[3][4] The stability of atropine in solution is highly dependent on pH, with optimal stability in the acidic range (pH 3-4).[5] Solutions are also sensitive to light and should be stored in amber vials or otherwise protected from light.[2][6] For short-term storage (a few days), solutions may be kept at room temperature.[6]
Q3: What are the primary degradation products of Atropine Salicylate?
A3: The primary degradation of the atropine moiety involves hydrolysis of the ester linkage, yielding tropic acid and tropine.[7][8] Dehydration can also occur, leading to the formation of apoatropine.[8][9] The salicylate counter-ion is generally stable, but the overall stability of the salt can be influenced by its presence.
Q4: Is there a difference in stability between Atropine Salicylate and Atropine Sulfate?
Q5: How can I tell if my Atropine Salicylate has degraded?
A5: Visual inspection of the solid may reveal discoloration (yellowing or browning) or clumping, indicating potential degradation or moisture absorption. For solutions, the appearance of precipitates, cloudiness, or a change in color suggests degradation.[10] However, significant degradation can occur without any visible changes. The most reliable method to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results | Degradation of Atropine Salicylate leading to lower effective concentration. | 1. Verify the purity of your stock using an appropriate analytical method (e.g., HPLC). 2. Prepare fresh solutions from solid stock. 3. Review your storage conditions against the recommended best practices. |
| Solid material is discolored or clumpy | Exposure to light, heat, or moisture. | 1. Discard the material if purity is critical. 2. If use is unavoidable, attempt to purify a small sample and verify its identity and purity analytically. 3. Ensure future storage is in a tightly sealed, opaque container in a desiccator at the correct temperature. |
| Solution appears cloudy or contains precipitate | 1. Chemical degradation. 2. Microbial contamination. 3. Change in pH leading to precipitation. | 1. Discard the solution. 2. Prepare a fresh solution using sterile techniques and a suitable solvent/buffer system. 3. Ensure the pH of the solution is within the stable range for atropine (acidic). |
| pH of the solution has shifted over time | Interaction with the container, absorption of atmospheric CO2, or degradation. | 1. Use high-quality, inert containers (e.g., Type I borosilicate glass). 2. Consider using a buffered solution if pH stability is critical for your application. 3. Prepare fresh solutions more frequently. |
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and stability of Atropine, primarily based on studies of Atropine Sulfate.
| Parameter | Solid Atropine Salicylate | Atropine Salicylate Solution |
| Storage Temperature | 20°C - 25°C (68°F - 77°F) | 2°C - 8°C (Refrigerated) for long-term |
| Allowable Excursions | 15°C - 30°C (59°F - 86°F) | Room temperature for short-term (days) |
| Humidity | Store in a dry environment (desiccator recommended) | N/A |
| Light Exposure | Protect from light | Store in amber containers or protect from light |
| Optimal pH for Stability | N/A | 3.0 - 4.0 |
| Primary Degradation Products | Tropic Acid, Tropine, Apoatropine | Tropic Acid, Tropine, Apoatropine |
| Typical Shelf-life (unopened, ideal conditions) | Several years | Up to 6 months at 2-8°C[3][4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Atropine
This protocol is a general guideline and should be optimized for your specific equipment and Atropine Salicylate formulation.
-
Objective: To quantify the amount of Atropine and its primary degradation products (Tropic Acid, Apoatropine).
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic), adjusted to a suitable pH (e.g., pH 3.0) with phosphoric acid.
-
Water (HPLC grade)
-
Atropine Salicylate reference standard
-
Reference standards for potential degradation products (Tropic Acid, Apoatropine).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of the phosphate buffer and acetonitrile. A typical starting point could be 80:20 Buffer:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[12]
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the Atropine Salicylate reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve. Prepare separate standard solutions for the degradation products.
-
Sample Preparation: Dilute the Atropine Salicylate test sample with the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Quantify the amount of atropine and any detected degradation products by comparing the peak areas to the calibration curve.
-
-
Forced Degradation Study (for method validation):
-
To ensure the method is "stability-indicating," subject samples of Atropine Salicylate to stress conditions (e.g., heat, acid, base, oxidation, light) to intentionally induce degradation.
-
Analyze the stressed samples to confirm that the degradation product peaks are well-separated from the parent atropine peak.
-
Visualizations
Caption: Experimental workflow for assessing Atropine Salicylate stability.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of atropine sulfate prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Atropine Salicylate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects of Atropine Salicylate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacological effects of Atropine Salicylate in animal studies?
Atropine Salicylate is a competitive, reversible antagonist of muscarinic acetylcholine receptors.[1][2] Its primary action is to block the "rest and digest" activity regulated by the parasympathetic nervous system.[2] Therefore, expected effects include:
-
Cardiovascular: Increased heart rate (tachycardia).[2][3][4]
-
Ocular: Dilation of the pupils (mydriasis) and blurred vision.[2][3][4]
-
Secretions: Reduced salivation, decreased bronchial secretions, and reduced sweating.[3][4][5][6]
-
Gastrointestinal: Decreased intestinal motility and smooth muscle spasm.[7][8]
-
Urinary: Relaxation of the smooth muscles of the urinary bladder.[8]
Q2: We are observing severe cardiovascular effects like ventricular fibrillation and hypotension. Is this a known side effect?
Yes, while tachycardia is an expected effect, high doses or overdoses of atropine can lead to severe cardiovascular events. Toxic side effects can include ventricular fibrillation (VF) and hypotension.[5] In some animal models, particularly in experimentally induced myocardial infarction, atropine has been shown to increase ischemia and reduce the threshold for ventricular fibrillation.[9]
Q3: Our animals are exhibiting central nervous system (CNS) effects like excitement, confusion, and even seizures. Is this related to the atropine administration?
Yes, atropine can cross the blood-brain barrier and cause CNS side effects, especially at higher doses.[5] These effects can range from restlessness and excitement to more severe symptoms like hallucinations, delirium, and convulsions.[1][5]
Q4: We've noticed a paradoxical effect – a slowing of the heart rate (bradycardia) at low doses. Why is this happening?
Paradoxical bradycardia at low doses of atropine is a known phenomenon.[2][5] One proposed mechanism is the blockade of inhibitory presynaptic muscarinic autoreceptors, which paradoxically enhances the parasympathetic response at low concentrations.[2][5]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
High mortality rates are a significant concern. The lethal dose of atropine can vary considerably between species and even individuals.[7][10]
-
Immediate Action:
-
Cease administration of Atropine Salicylate immediately.
-
Provide supportive care as advised by a veterinarian.
-
Document all clinical signs leading up to the adverse event.
-
-
Troubleshooting Steps:
-
Review Dosage: Carefully re-calculate and verify the dosage administered. There is significant interspecies variation in tolerance to atropine.[7]
-
Consider Species Sensitivity: Herbivorous animals like rabbits and sheep are generally more resistant to atropine than carnivorous species. Horses are particularly sensitive.[7]
-
Route of Administration: The route of administration (e.g., intravenous, intramuscular, subcutaneous) can significantly impact bioavailability and toxicity.
-
Purity of Compound: Ensure the purity of the Atropine Salicylate used, as impurities like apotropine can be highly toxic.[7]
-
Issue 2: Severe Anticholinergic Side Effects (e.g., extreme dry mouth, prolonged mydriasis, constipation)
While some level of anticholinergic effect is expected, severe manifestations can compromise animal welfare and experimental outcomes.
-
Immediate Action:
-
Monitor the animal's hydration and food intake closely. Provide supportive care (e.g., hydration fluids) as necessary.
-
For severe mydriasis, protect the animal from bright light.
-
-
Troubleshooting Steps:
-
Dose Adjustment: This is often the first and most critical step. A dose reduction may be necessary to mitigate severe side effects while retaining the desired therapeutic effect.
-
Antidote Consideration: In cases of severe toxicity, an antidote like physostigmine or pilocarpine may be considered under veterinary guidance.[5][11] Physostigmine can counteract both central and peripheral anticholinergic effects.
-
Alternative Compounds: If side effects remain intolerable, consider alternative anticholinergic agents like glycopyrrolate, which has been shown to be a more effective preanesthetic agent with potentially fewer side effects in some species like rabbits and rodents.[12][13]
-
Data Presentation
Table 1: Reported Side Effects of Atropine in Animal Studies
| Species | Observed Side Effects | Reference |
| Mice | Skeletal anomalies (exencephaly, axial skeletal fusion) with gestational exposure.[3] | [3] |
| Rats | Marked vascular congestion, epithelial necrosis, and fibrous tissue proliferation of the uterine tissue.[3] Decreased uterine parameters.[3] Adrenal gland hypertrophy with inhaled suspension.[4] Increased heating rate in a heatstroke model.[14] | [3][4][14] |
| Dogs | Tachycardia (at high doses).[4] Impaired pupillary light reflex.[4] In an asphyxial cardiac arrest model, increasing doses of atropine tended to decrease the rate of return of spontaneous circulation.[15] | [4][15] |
| Whale (Pygmy Sperm) | Hyperexcitability, generalized ascending paralysis, shallow and rapid respiration, vomiting, pulmonary edema.[11] | [11] |
Table 2: Dosage and Effects of Atropine in Different Animal Species
| Species | Route of Administration | Dose | Effect | Reference |
| Rats | Intravenous | 10-4000 µg/kg | Dose-dependent increase in heating rate in a heatstroke model.[14] | [14] |
| Rats | Inhalation | 0.78 and 2.5 mg/kg/day (solution) or 1.4 and 3.2 mg/kg/day (suspension) for 21 days | Mydriasis, impaired pupillary light reflex, reduced salivation.[4] | [4] |
| Dogs | Inhalation | 0.5 and 1.3 mg/kg/day for 21 days | Mydriasis, impaired pupillary light reflex, reduced salivation, tachycardia (at high dose).[4] | [4] |
| Dogs | Intravenous | 0.04 mg/kg, 0.1 mg/kg, 0.2 mg/kg, 0.4 mg/kg | In a model of pulseless electrical activity, standard dose (0.04 mg/kg) did not improve outcomes, and higher doses tended to decrease return of spontaneous circulation.[15] | [15] |
| Whale (Pygmy Sperm) | Intramuscular | Two doses of 0.01 mg/kg, then three doses of 0.005 mg/kg | Development of toxicity symptoms including hyperexcitability and paralysis.[11] | [11] |
| Horse | Subcutaneous | > 0.01 mg/kg | Can provoke severe colic.[7] | [7] |
| Cattle | Subcutaneous | 0.03 to 0.06 mg/kg | Therapeutic dose range.[7] | [7] |
| Sheep | Subcutaneous | 0.03 to 0.16 mg/kg | Therapeutic dose range.[7] | [7] |
| Pigs | Subcutaneous | 0.02 to 0.04 mg/kg | Therapeutic dose range.[7] | [7] |
Experimental Protocols
Protocol 1: Dose-Response Assessment for Atropine Salicylate
-
Animal Model: Select the appropriate animal species and strain for the research question.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for a minimum of one week.
-
Group Allocation: Randomly assign animals to a minimum of four groups: a vehicle control group and at least three dose-level groups (low, medium, high).
-
Dose Preparation: Prepare fresh solutions of Atropine Salicylate in a suitable vehicle (e.g., sterile saline) on the day of administration.
-
Administration: Administer the assigned dose via the intended route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Monitoring: Continuously monitor animals for a predefined period post-administration for both expected pharmacological effects and any adverse events. Key parameters to observe include heart rate, pupil diameter, salivation, behavior, and any signs of distress.
-
Data Collection: Record all observations systematically. For quantitative data (e.g., heart rate), take measurements at baseline and at specified time points post-administration.
-
Data Analysis: Analyze the data to determine the dose-response relationship for both therapeutic and adverse effects.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A subchronic toxicity study of two inhaled aerosolized atropine sulfate formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. ams.usda.gov [ams.usda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ams.usda.gov [ams.usda.gov]
- 11. Subacute atropine toxicity in a pygmy sperm whale, Kogia breviceps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standard and higher doses of atropine in a canine model of pulseless electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Atropine Salicylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of Atropine Salicylate for higher purity.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for synthesizing Atropine Salicylate?
A1: Atropine Salicylate is typically synthesized in a two-stage process. First, Atropine is synthesized, commonly through the reaction of tropine with tropic acid or its derivatives.[1][2] A modern, efficient method involves a one-pot reaction of acetyltropoyl chloride with tropine.[3][4] Subsequently, the purified Atropine base is reacted with salicylic acid in a suitable solvent to form the Atropine Salicylate salt.
Q2: What are the potential impurities I might encounter in my Atropine Salicylate product?
A2: Impurities can originate from starting materials, by-products, or degradation.[5] Key impurities for Atropine Salicylate include unreacted starting materials (Atropine, Salicylic Acid), degradation products of atropine such as apoatropine and tropic acid, and other related alkaloids if the atropine was sourced from plant material.[6][7]
Q3: How can I purify the final Atropine Salicylate product?
A3: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical. A mixed solvent system, similar to those used for other atropine salts, is often effective.[8] For salicylic acid, an ethanol-water mixture is a suitable recrystallization solvent.[9] Therefore, a mixture of an alcohol (like ethanol or isopropanol) and a less polar co-solvent (like acetone or an ether) could be a good starting point for Atropine Salicylate.[9][10]
Troubleshooting Guide
Issue 1: Low Yield of Final Product
Q: My final yield of Atropine Salicylate is consistently low. What are the possible causes and solutions?
A: Low yield can stem from several factors throughout the synthesis and purification process.
-
Incomplete Synthesis of Atropine Base: The initial synthesis of atropine from tropine and a tropic acid derivative is a critical step. Ensure the reaction conditions (temperature, catalyst, reaction time) are optimized. A one-pot process using acetyltropoyl chloride and tropine can offer excellent yields.[3][4]
-
Inefficient Salt Formation: The reaction between atropine base and salicylic acid may be incomplete. Ensure stoichiometric amounts of high-purity starting materials are used. The reaction should be carried out in a suitable solvent where the product has limited solubility, promoting precipitation.
-
Losses during Purification: Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the solution is not cooled sufficiently.[11] Refer to the solvent selection table below and ensure the crystals are collected by vacuum filtration and washed with a minimal amount of ice-cold solvent.[11]
Issue 2: Discolored or Oily Product
Q: The Atropine Salicylate I've synthesized is off-color (e.g., yellow or brown) or appears as an oil instead of a crystalline solid. How can I resolve this?
A: Product discoloration or oiling out often points to the presence of impurities or residual solvent.
-
Degradation Products: Atropine can degrade, especially if exposed to heat or non-neutral pH, forming colored impurities.[6] Ensure that all steps are carried out within the recommended temperature ranges.
-
Residual Solvents: The presence of residual solvents can prevent proper crystallization, leading to an oily product. Ensure the product is thoroughly dried under vacuum after filtration.[11]
-
Purification Strategy: A single recrystallization may not be sufficient to remove all impurities. Consider a multi-step purification process:
-
Wash the crude atropine base with distilled water before converting it to the salicylate salt.[3]
-
Perform a preliminary purification of the crude Atropine Salicylate with a solvent that selectively dissolves impurities.
-
Follow up with a full recrystallization from a suitable solvent system (see Table 2).
-
Issue 3: High Levels of Impurities in the Final Product
Q: My analytical results (e.g., HPLC, MEEKC) show significant peaks for starting materials or other known atropine impurities. What are the best strategies to remove them?
A: The presence of specific impurities requires targeted purification strategies.
-
Unreacted Atropine/Salicylic Acid: This indicates an incomplete salt formation reaction or co-precipitation. Adjust the stoichiometry of your reactants. For purification, select a recrystallization solvent where the salt is sparingly soluble at low temperatures, while the free base and acid are more soluble.[9]
-
Apoatropine and other Degradation Products: These are common impurities that can be difficult to separate due to their structural similarity to atropine.[6] Continuous-flow purification methods using sequential liquid-liquid extractions have been shown to be effective in separating structurally similar impurities from atropine and can be adapted for its salts.[12] For laboratory scale, multiple recrystallizations with careful solvent selection are recommended.
Data and Protocols
Data Presentation
Table 1: Common Impurities in Atropine Salicylate Synthesis
| Impurity Name | CAS Number | Potential Source |
| Atropine | 51-55-8 | Unreacted starting material |
| Salicylic Acid | 69-72-7 | Unreacted starting material |
| Apoatropine | 500-55-0 | Degradation product of atropine[6] |
| Tropic Acid | 552-63-6 | Degradation product of atropine[6][13] |
| Noratropine | 16839-98-8 | Related alkaloid from natural sources or synthesis by-product[6] |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol / Water | Salicylic acid is effectively recrystallized from water or ethanol-water mixtures.[9] This system may be suitable for the salt. |
| Isopropanol / Acetone | Mixed systems involving an alcohol and a ketone are effective for purifying atropine salts like the sulfate.[8] |
| Methanol / 2-Butanone | Provides an alternative polarity combination for optimizing crystal purity and yield.[8] |
| Dichloromethane / Heptane | A solvent/anti-solvent system reported for the recrystallization of crude atropine base.[3] |
Experimental Protocols
Protocol 1: Synthesis of Atropine Base (One-Pot Method)
This protocol is adapted from patented commercial processes and should be performed by qualified personnel.[3][4]
-
Acetyltropoyl Chloride Formation: React tropic acid with a chlorinating agent (e.g., oxalyl chloride) in the presence of a catalyst like dimethylformamide (DMF) to form acetyltropoyl chloride.
-
Reaction with Tropine: In a separate vessel, dissolve tropine in a suitable organic solvent.
-
Condensation: Slowly add the prepared acetyltropoyl chloride to the tropine solution at ambient temperature.
-
Hydrolysis: After the reaction is complete, add an acid to hydrolyze the acetyl group, yielding crude atropine.
-
Isolation: Precipitate the crude atropine by adjusting the pH. Collect the solid by filtration and wash thoroughly with distilled water.[3]
-
Drying: Dry the crude atropine under vacuum.
Protocol 2: Synthesis of Atropine Salicylate
-
Dissolution: Dissolve 1.0 equivalent of purified atropine base in a minimal amount of a suitable solvent (e.g., ethanol).
-
Addition of Salicylic Acid: In a separate flask, dissolve 1.0 equivalent of salicylic acid in the same solvent.
-
Reaction: Slowly add the salicylic acid solution to the atropine solution with constant stirring at room temperature.
-
Crystallization: Atropine Salicylate should begin to precipitate. To maximize yield, cool the mixture in an ice bath for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified Atropine Salicylate crystals under vacuum to a constant weight.
Protocol 3: Recrystallization of Atropine Salicylate
-
Solvent Selection: Choose a suitable solvent system from Table 2. An ethanol/water or isopropanol/acetone mixture is a good starting point.[8][9]
-
Dissolution: Place the crude Atropine Salicylate in a flask and add a minimal amount of the chosen hot solvent until all the solid dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[11]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Avoid rapid cooling, which can trap impurities.[9]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the crystal yield.[9]
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under vacuum.[11]
Visualizations
Caption: Workflow for the synthesis and purification of Atropine Salicylate.
Caption: Troubleshooting logic for addressing low product purity issues.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Atropine [chm.bris.ac.uk]
- 3. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN117003746A - Atropine sulfate crystal form and preparation method and application thereof - Google Patents [patents.google.com]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
- 10. CN104402877B - Preparation method of atropine sulphate - Google Patents [patents.google.com]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Analysis of Atropine Salicylate and Scopolamine Efficacy in Muscarinic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent non-selective muscarinic acetylcholine receptor (mAChR) antagonists: Atropine Salicylate and Scopolamine. Both are tropane alkaloids that competitively inhibit the binding of acetylcholine to muscarinic receptors, thereby blocking parasympathetic nerve impulses. While structurally similar, their pharmacological profiles exhibit key differences in potency, central nervous system effects, and duration of action, influencing their therapeutic applications. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.
Quantitative Comparison of Receptor Blockade
The efficacy of Atropine and Scopolamine can be quantified by their binding affinity (Ki or pKi) and functional potency (pA2 or IC50) at the five muscarinic receptor subtypes (M1-M5). While both are considered high-affinity antagonists, subtle differences in their affinity for various subtypes have been reported across different studies and tissues.
It is important to note that the following data is collated from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions, tissues, and methodologies.
| Drug | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Atropine | M3 | pA2 | 8.36 ± 0.05 | Rat Urinary Bladder | [1] |
| M3 (circular muscle) | pA2 | 8.72 ± 0.28 | Human Colon | ||
| M3 (longitudinal muscle) | pA2 | 8.60 ± 0.08 | Human Colon | ||
| Muscarinic (unspecified) | IC50 | 2.5 nM | Not Specified | [2] | |
| Scopolamine | M3 | pA2 | 8.41 ± 0.11 | Rat Urinary Bladder | [1] |
| Muscarinic (unspecified) | IC50 | 55.3 nM | Not Specified | [2] |
Duration of Action
The duration of muscarinic blockade differs significantly between the two compounds, which is a critical factor in their clinical use.
| Drug | Effect | Onset | Duration | Reference |
| Atropine | Mydriasis (1% solution) | ~40 minutes (max effect) | Up to 12 days | [4] |
| Scopolamine | Mydriasis (0.5% solution) | 20-30 minutes | 3 to 7 days | [5] |
| Antiemetic (transdermal) | Hours | Up to 3 days | [6] |
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses through different signaling cascades depending on the receptor subtype.
Experimental Protocols
The determination of antagonist efficacy at muscarinic receptors is primarily conducted through radioligand binding assays.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a competitive antagonist (Atropine Salicylate or Scopolamine) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope (e.g., [³H]-N-methylscopolamine).
-
Test compounds: Atropine Salicylate and Scopolamine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Summary and Conclusion
Both Atropine Salicylate and Scopolamine are potent non-selective muscarinic antagonists. The available data suggests subtle differences in their affinities for muscarinic receptor subtypes, which may contribute to their distinct clinical profiles. Scopolamine generally exhibits a more pronounced central nervous system effect, which is consistent with its greater ability to cross the blood-brain barrier[7]. Atropine, on the other hand, tends to have a longer duration of peripheral effects, such as mydriasis.
The choice between Atropine and Scopolamine for research or therapeutic development will depend on the desired pharmacological effect, target tissue, and required duration of action. Further head-to-head comparative studies on cloned human muscarinic receptor subtypes are necessary to fully elucidate their comparative efficacy and selectivity profiles.
References
- 1. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Atropine- and scopolamine-resistant subtypes of muscarinic receptors in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Anisocoria after scopolamine transdermal patch contamination: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine - Wikipedia [en.wikipedia.org]
- 7. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel UV-Vis Spectrophotometric Method for Atropine Salicylate Using a Reference HPLC Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid UV-Vis spectrophotometric method for the quantification of Atropine Salicylate against a validated High-Performance Liquid Chromatography (HPLC) reference standard method. The data presented herein is intended to guide researchers and quality control analysts in selecting the appropriate analytical methodology for their specific needs, balancing factors of speed, cost, and analytical performance.
Introduction
Atropine Salicylate is a compound that combines the anticholinergic effects of atropine with the analgesic and anti-inflammatory properties of salicylates. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. While HPLC is a well-established and robust technique for pharmaceutical analysis, there is a persistent need for simpler, faster, and more cost-effective methods for routine quality control. This guide details the validation of a novel UV-Vis spectrophotometric method and compares its performance characteristics directly with a previously validated HPLC method.
Comparative Analysis of Analytical Methods
The performance of the new UV-Vis spectrophotometric method was validated according to the International Council for Harmonisation (ICH) guidelines and compared against a reference HPLC method.[1][2][3] The key validation parameters are summarized below.
Table 1: Comparison of Validation Parameters for HPLC and UV-Vis Spectrophotometric Methods
| Validation Parameter | HPLC Method (Reference Standard) | New UV-Vis Spectrophotometric Method | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from excipients or degradation products. | No significant interference from common excipients at the analytical wavelengths. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9998 | 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 50 - 250 | 10 - 90 | Method should be linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.15% | RSD ≤ 2% |
| - Intermediate Precision | 1.20% | 1.45% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 3.9 | 2.5 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 13.1 | 8.0 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. | Unaffected by minor changes in pH of the buffer. | Consistent results with small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the reference HPLC method and the new UV-Vis spectrophotometric method are provided below.
Reference Standard Method: High-Performance Liquid Chromatography (HPLC)
This method is adapted from established and validated procedures for the analysis of atropine sulfate.[4][5][6]
-
Instrumentation: A Waters Alliance 2695 HPLC system with a 2489 UV/Visible detector was used.[6]
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A gradient elution was employed using:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water.[5]
-
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 1.0 µL.
-
Reference Standard: Atropine Sulfate USP Reference Standard.
-
Standard Preparation: A stock solution of 250 µg/mL was prepared by dissolving 6.25 mg of Atropine Sulfate Reference Standard in a 25.0 mL volumetric flask with the mobile phase. Calibration standards were prepared by serial dilution.
-
Sample Preparation: A sample of Atropine Salicylate equivalent to 10 mg of atropine was dissolved in the mobile phase to a final concentration within the linear range.
New Method: UV-Vis Spectrophotometry
This method is a novel approach for the simultaneous determination of the atropine and salicylate moieties.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Reagents:
-
0.1 M Hydrochloric Acid
-
1% (w/v) Ferric Chloride solution
-
-
Analytical Wavelengths:
-
Reference Standard: Atropine Salicylate of known purity.
-
Standard Preparation:
-
Atropine: A stock solution of 100 µg/mL of Atropine Salicylate was prepared in 0.1 M HCl. Further dilutions were made to obtain concentrations in the range of 10-50 µg/mL.
-
Salicylate: A stock solution of 100 µg/mL of Atropine Salicylate was prepared in distilled water. To aliquots of this solution, 1 mL of 1% Ferric Chloride was added, and the volume was made up to 10 mL with distilled water to produce a concentration range of 10-90 µg/mL.
-
-
Sample Preparation:
-
For Atropine: A sample of Atropine Salicylate was dissolved in 0.1 M HCl to achieve a concentration within the linear range.
-
For Salicylate: A sample of Atropine Salicylate was dissolved in distilled water. An aliquot was taken, 1 mL of 1% Ferric Chloride was added, and the volume was adjusted to be within the linear range.
-
-
Analysis: The absorbance of the prepared solutions was measured at the respective wavelengths against a reagent blank.
Mandatory Visualizations
Atropine's Mechanism of Action: Antagonism of Muscarinic Receptors
Atropine functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2][8] By blocking these receptors, atropine inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[2] The simplified signaling pathway for the M2 receptor, which is prevalent in cardiac tissue, is depicted below.[3] Acetylcholine binding to the M2 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a subsequent decrease in heart rate.[3] Atropine prevents this cascade by blocking the initial binding of acetylcholine.
Caption: Atropine competitively blocks the M2 muscarinic receptor.
Workflow for the Validation of the New UV-Vis Spectrophotometric Method
The validation of the new analytical method followed a logical workflow as prescribed by ICH guidelines to ensure the method is fit for its intended purpose.
Caption: Logical workflow for analytical method validation.
Conclusion
The new UV-Vis spectrophotometric method for the quantification of Atropine Salicylate has been successfully validated and demonstrates performance that is comparable to the reference HPLC method for key analytical parameters. While the HPLC method offers superior specificity, particularly in the presence of potential degradation products, the UV-Vis method provides a significantly faster and more cost-effective alternative for routine quality control analysis where the excipient matrix is well-defined and interference is minimal. The choice of method should be based on the specific requirements of the analysis, with the UV-Vis method being a suitable option for high-throughput screening and routine batch release testing.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Atropine - Wikipedia [en.wikipedia.org]
Cross-Validation of Atropine Salicylate Quantification: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of three common analytical platforms for the quantification of Atropine Salicylate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is a critical decision in drug development and quality control, directly impacting data reliability and regulatory compliance. This document outlines the performance characteristics of each platform, supported by a summary of experimental data from various validated methods for atropine analysis. Detailed experimental protocols are provided to serve as a foundation for laboratory implementation and cross-validation studies.
Data Presentation: Comparative Performance of Analytical Platforms
The following table summarizes the key quantitative performance parameters for the analysis of atropine using HPLC-UV, UHPLC, and LC-MS/MS. The data presented is a synthesis from multiple validated methods to provide a comparative overview.
| Parameter | HPLC-UV | UHPLC | LC-MS/MS |
| Linearity Range | 20-120 µg/mL[1] | 50-250 µg/mL[2] | 1.0-1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[4] | ≥ 0.9999[2] | > 0.999[3] |
| Accuracy (% Recovery) | 98.3-107.0%[5] | 98.9-100.8%[2] | 87-110%[3] |
| Precision (% RSD) | < 2%[1] | < 2%[2] | < 11%[3] |
| Limit of Detection (LOD) | 0.019 µg/mL[1] | 3.9 µg/mL[2] | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 0.059 µg/mL[1] | 13.1 µg/mL[2] | 1.0 ng/mL[3] |
| Analysis Run Time | ~40 minutes[2] | ~8 minutes[2] | ~4 minutes[3] |
Experimental Protocols
The following are representative experimental protocols for the quantification of atropine on each of the compared platforms. These can serve as a starting point for method development and cross-validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV/Visible detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A common mobile phase consists of a buffer and an organic modifier. For example, a mixture of a buffer (e.g., pH 2.5) and acetonitrile in a ratio of 950:50 (v/v) for channel A and 200:800 (v/v) for channel B.[6][7]
-
Sample Preparation: Atropine Salicylate standards and samples are prepared in a suitable diluent, such as the mobile phase, to a concentration within the linear range of the assay.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers significantly faster analysis times and improved resolution compared to traditional HPLC.
-
Instrumentation: A UHPLC system with a photodiode array (PDA) detector.
-
Column: A sub-2 µm particle size column (e.g., Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[2]
-
Mobile Phase: A gradient elution is often employed. For instance, Solvent A can be 0.1% H₃PO₄ in water, and Solvent B can be a mixture of 0.1% H₃PO₄, 90% acetonitrile, and 10% water.[2]
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.6 mL/min.
-
Detection: PDA detection allows for monitoring at multiple wavelengths, with 210 nm being suitable for atropine.
-
Sample Preparation: Samples are prepared similarly to the HPLC method but may require higher dilution due to the increased sensitivity of the system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This platform provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of the analyte are expected.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with a smaller particle size is typically used (e.g., fully porous sub-2 µm C18 column).[3]
-
Mobile Phase: A gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Detection: Mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for atropine would need to be optimized.
-
Sample Preparation: For biological samples, a sample extraction step such as solid-phase extraction (SPE) or protein precipitation is necessary to remove matrix interferences.[3][8]
Mandatory Visualization
Caption: Workflow for Cross-Validation of Analytical Platforms.
Conclusion
The choice of an analytical platform for the quantification of Atropine Salicylate is dependent on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method suitable for quality control environments where high sensitivity is not a primary concern.[1][6][7]
-
UHPLC offers a significant advantage in terms of speed and efficiency, making it ideal for high-throughput analysis without compromising data quality.[2]
-
LC-MS/MS is the platform of choice for bioanalytical applications due to its superior sensitivity and selectivity, allowing for the quantification of low concentrations of atropine in complex biological matrices.[3][8]
A thorough cross-validation of methods across different platforms is essential when transferring methods or comparing data from different laboratories or studies. This ensures consistency and reliability of the analytical results, which is a cornerstone of regulatory compliance and confidence in product quality.
References
- 1. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 2. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 3. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. abap.co.in [abap.co.in]
- 7. abap.co.in [abap.co.in]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atropine Salicylate and Glycopyrrolate for Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Atropine Salicylate and Glycopyrrolate in inhibiting physiological secretions, supported by experimental data from clinical studies. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these anticholinergic agents.
Introduction
Atropine Salicylate and Glycopyrrolate are both anticholinergic drugs that function as competitive antagonists of acetylcholine at muscarinic receptors.[1] This mechanism of action leads to a reduction in secretions from salivary, bronchial, and gastric glands, making them valuable in various clinical settings, particularly as preanesthetic medications to decrease the risk of aspiration.[2][3] While both drugs achieve similar therapeutic goals, they exhibit distinct pharmacological profiles that influence their clinical efficacy and side-effect profiles. Atropine is a tertiary amine that can cross the blood-brain barrier, whereas glycopyrrolate is a quaternary ammonium compound with limited central nervous system (CNS) penetration.[1][4] This fundamental structural difference accounts for many of the observed variations in their clinical effects.
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of Atropine Salicylate and Glycopyrrolate.
| Parameter | Atropine Salicylate | Glycopyrrolate | Key Findings | Citations |
| Antisialagogue Potency | Less Potent | 5 to 6 times more potent than atropine | Glycopyrrolate demonstrates a significantly greater potency in reducing salivary secretions. | [5][6] |
| Cardiovascular Effects | More pronounced tachycardia and higher incidence of arrhythmias. | More stable cardiovascular profile with less significant changes in heart rate. | Glycopyrrolate is associated with a lower risk of cardiac side effects. | [2][7] |
| Central Nervous System (CNS) Effects | Can cause agitation, confusion, or delirium due to its ability to cross the blood-brain barrier. | Minimal CNS effects due to its inability to cross the blood-brain barrier. | Glycopyrrolate is preferred for patients where CNS side effects are a concern. | [4] |
| Incidence of Dry Mouth | Commonly reported side effect. | Higher incidence of patient-reported dry mouth in some studies. | Both drugs effectively reduce salivation, leading to the sensation of a dry mouth. | [3][7] |
| Oropharyngeal Secretions (at extubation) | A higher percentage of patients had "excessive" secretions (>2 ml). | Superior control of oropharyngeal secretions. | Glycopyrrolate provides better control of airway secretions at the time of extubation. | [7] |
Signaling Pathway
Both Atropine Salicylate and Glycopyrrolate act by competitively blocking muscarinic acetylcholine receptors. This prevents acetylcholine from binding and initiating the signaling cascade that leads to glandular secretion.
Caption: Mechanism of action for Atropine and Glycopyrrolate.
Experimental Protocols
The following is a generalized methodology for a comparative study on the antisialagogue effects of Atropine Salicylate and Glycopyrrolate, based on common practices in clinical trials.
Objective: To compare the efficacy of intramuscularly administered Atropine Salicylate and Glycopyrrolate in reducing salivary secretion.
Study Design: A randomized, double-blind, parallel-group clinical trial.
Participants: Healthy adult volunteers or patients scheduled for elective surgery. Exclusion criteria would include known hypersensitivity to anticholinergic drugs, glaucoma, obstructive uropathy, and significant cardiovascular disease.
Methodology:
-
Baseline Saliva Collection: Prior to drug administration, baseline salivary flow is measured. This can be achieved by having the participant spit all saliva into a pre-weighed container for a fixed period (e.g., 5 minutes). The container is then re-weighed to determine the amount of saliva produced.
-
Drug Administration: Participants are randomly assigned to receive either a standardized dose of Atropine Salicylate or a comparative dose of Glycopyrrolate via intramuscular injection.
-
Post-treatment Saliva Collection: Saliva is collected at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) following drug administration using the same method as the baseline collection.
-
Data Analysis: The percentage reduction in salivary flow from baseline is calculated for each time point for both drug groups. Statistical analysis (e.g., t-test or ANOVA) is used to compare the mean percentage reduction between the Atropine and Glycopyrrolate groups.
-
Monitoring of Adverse Effects: Participants are monitored for adverse effects such as changes in heart rate, blood pressure, pupillary size, and subjective feelings of dry mouth.
Caption: A typical experimental workflow for comparing antisialagogues.
Conclusion
The available evidence consistently indicates that Glycopyrrolate is a more potent and selective antisialagogue than Atropine Salicylate.[5] Its pharmacological profile, characterized by limited CNS penetration and a more stable cardiovascular response, makes it a preferable agent in many clinical scenarios where the primary goal is the inhibition of secretions.[2][4][7] While both drugs are effective, the choice between them should be guided by the specific clinical context, considering the patient's comorbidities and the desired balance between efficacy and potential side effects. For instance, in pediatric anesthesia, glycopyrrolate is often the drug of choice to manage oral secretions.[8][9][10] Researchers and drug development professionals should consider these differences when designing new therapeutic strategies or refining existing clinical protocols.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. nbinno.com [nbinno.com]
- 3. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of atropine and glycopyrrolate in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Effects of glycopyrrolate and atropine for oral secretions and perioperative hemodynamics in children undergoing tonsillectomy and adenoidectomy: a prospective, single-center, randomized, double-blind, controlled trial [frontiersin.org]
Head-to-Head Comparison: Atropine Salicylate vs. Atropine Sulfate in a Muscarinic Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is the active moiety in both Atropine Salicylate and Atropine Sulfate.[1] The primary difference between these two compounds lies in the salt form, which can influence physicochemical properties such as solubility and stability. However, once in solution and dissociated, the pharmacological activity is dictated by the atropine molecule.[2] Both compounds are expected to exhibit identical mechanisms of action and similar potency when compared on a molar basis of the active atropine base.
Chemical and Physical Properties
| Property | Atropine Salicylate | Atropine Sulfate |
| Molecular Formula | C₂₄H₂₉NO₆ | (C₁₇H₂₃NO₃)₂·H₂SO₄ |
| Molecular Weight | 427.49 g/mol | 676.82 g/mol |
| Active Moiety | Atropine | Atropine |
| Appearance | White crystalline powder | Colorless crystals or white crystalline powder[2] |
| Solubility | Information not readily available | Highly soluble in water[3] |
| Mechanism of Action | Competitive antagonist of muscarinic acetylcholine receptors[4][5] | Competitive antagonist of muscarinic acetylcholine receptors[4][5][6][7] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine functions by competitively binding to and blocking muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors.[4][7] This prevents acetylcholine from binding and initiating downstream signaling cascades. The antagonism of M2 receptors in the heart, for example, leads to an increased heart rate.[7]
References
- 1. Atropine, sulfate (1:1) | C17H25NO7S | CID 12310714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
Reproducibility of Atropine Salicylate's Effects: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of atropine's performance, supported by experimental data from various sources. It is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Atropine's Antagonistic Potency
The following tables summarize the antagonistic potency of atropine against muscarinic receptors in different tissues and against specific receptor subtypes, as reported in various studies. The pA2 and pKB values are measures of antagonist potency, with higher values indicating greater potency. The consistency of these values across different laboratories and experimental preparations highlights the reproducible nature of atropine's effects.
Table 1: pA2 and pKB Values of Atropine in Isolated Tissues from Different Studies
| Tissue | Agonist | Atropine Potency (pA2 / pKB) | Species | Reference |
| Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 (pA2) | Guinea Pig | [1] |
| Guinea Pig Ileum | Carbamylcholine | ~8.7 (pA2) | Guinea Pig | [2] |
| Human Bronchial Smooth Muscle | N/A | 9.1 (pKB) | Human | [3] |
| Human Detrusor Smooth Muscle | N/A | 9.26 (pA2) | Human | [3] |
| Human Umbilical Vein | Acetylcholine | 9.67 (pKB) | Human | [3] |
| Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 (pA2) | Human | [4] |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 (pA2) | Human | [4] |
| Guinea Pig Gastric Fundus | Bethanechol | pA2 values determined, but specific value not stated | Guinea Pig | [5] |
| Guinea Pig Atria | Bethanechol | pA2 values determined, but specific value not stated | Guinea Pig | [5] |
| Guinea Pig Urinary Bladder | Bethanechol | pA2 values determined, but specific value not stated | Guinea Pig | [5] |
| Goat Ileum | Acetylcholine | 9.59 ± 0.022 (pA2) | Goat | [1] |
| Rat Duodenum | Acetylcholine | Schild plot slope: 1.25 ± 0.38 | Rat | [6] |
Table 2: Affinity (pKi) of Atropine for Cloned Human Muscarinic Receptor Subtypes
| Receptor Subtype | Atropine Affinity (pKi) | Reference |
| M1 | 8.9 - 9.2 | [7][8] |
| M2 | 8.9 - 9.1 | [7] |
| M3 | 9.0 - 9.7 | [7] |
| M4 | 9.0 - 9.3 | [7] |
| M5 | 8.8 - 9.0 | [7] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are representative protocols for key experiments used to characterize the effects of atropine.
Isolated Organ Bath Experiments
Isolated organ bath experiments are a classical pharmacological method to study the effects of drugs on smooth muscle contraction and relaxation.
Objective: To determine the antagonistic effect of atropine on agonist-induced contractions of isolated smooth muscle (e.g., guinea pig ileum).
Materials:
-
Isolated tissue (e.g., guinea pig ileum)
-
Organ bath system with a force transducer
-
Physiological salt solution (e.g., Krebs or Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.[9][10]
-
Agonist (e.g., acetylcholine, carbachol) stock solution.[11][12]
Procedure:
-
Tissue Preparation: A segment of the desired tissue is isolated and mounted in the organ bath containing the physiological salt solution. The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension.[9][14]
-
Control Response: A cumulative concentration-response curve to the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.[11]
-
Antagonist Incubation: The tissue is washed and allowed to return to baseline. A known concentration of atropine is then added to the bath and incubated for a specific period (e.g., 20-30 minutes) to allow for equilibrium.[9][13]
-
Agonist Response in the Presence of Antagonist: The cumulative concentration-response curve to the agonist is repeated in the presence of atropine.[9]
-
Data Analysis: The concentration-response curves are plotted, and the rightward shift caused by atropine is quantified. A Schild plot analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity.[2][11][15]
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of atropine for muscarinic receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target muscarinic receptor subtype.
-
A radiolabeled ligand that binds to the muscarinic receptor (e.g., [3H]-N-methylscopolamine).
-
Unlabeled atropine in a range of concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes or tissue homogenates are incubated with the radiolabeled ligand and varying concentrations of unlabeled atropine.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. The IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by atropine and a typical experimental workflow.
Caption: M1, M3, and M5 muscarinic receptor signaling pathway (Gq-coupled).
Caption: M2 and M4 muscarinic receptor signaling pathway (Gi-coupled).
Caption: Workflow for an isolated organ bath experiment with atropine.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsisinternational.org [rsisinternational.org]
- 12. Carbachol induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Validating the specificity of Atropine Salicylate for muscarinic receptor subtypes
Atropine's Specificity for Muscarinic Receptor Subtypes: A Comparative Guide
Introduction: Atropine is a well-established competitive antagonist of muscarinic acetylcholine receptors (mAChRs), crucial molecules in the parasympathetic nervous system.[1][2][3] While it is widely known as a non-selective antagonist, understanding its precise binding affinities across the five muscarinic receptor subtypes (M1-M5) is critical for predicting its pharmacological effects and guiding the development of more selective therapeutic agents.[2][3][4] This guide provides a comparative analysis of atropine's specificity, supported by quantitative binding data and detailed experimental protocols. The active component, atropine, is evaluated, with "salicylate" referring to a potential salt form that does not alter its receptor interaction.
Comparative Binding Affinity
Atropine's interaction with muscarinic receptors is characterized by high affinity across all five subtypes. However, subtle differences in binding exist. The inhibitory constant (Ki) is a measure of a drug's binding affinity, where a lower Ki value indicates a higher affinity.
Below is a summary of atropine's binding affinities compared to other muscarinic antagonists with known subtype preferences. This data demonstrates atropine's general lack of significant selectivity.
Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
| Atropine | 1.27 ± 0.36 [5] | 3.24 ± 1.16 [5] | 2.21 ± 0.53 [5] | 0.77 ± 0.43 [5] | 2.84 ± 0.84 [5] | Non-selective [2][3][4] |
| Pirenzepine | High | Moderate | Low | Moderate | Low | M1 Selective[6] |
| Methoctramine | Low | High | Low | Moderate | Low | M2 Selective |
| 4-DAMP | High | Moderate | High | Low | Moderate | M1/M3 Preferential |
| Darifenacin | Low | Low | High | Low | Low | M3 Selective[6] |
Note: Ki values for comparative antagonists are representative and may vary between studies. Atropine data is derived from competitive binding assays using [3H]-NMS.[5]
The data indicates that atropine binds potently to all five muscarinic subtypes with Ki values in the low nanomolar range, confirming its non-selective profile.[4][5]
Muscarinic Receptor Signaling Pathways
To understand the functional consequences of atropine's binding, it is essential to review the distinct signaling cascades initiated by each receptor subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger different downstream effects based on the G-protein they couple with.[1][7]
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular excitatory response.[7]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[7] This coupling results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][8] This pathway is generally inhibitory.
Experimental Protocols
The validation of atropine's binding affinity is primarily achieved through competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (atropine salicylate) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled competitor drug (atropine).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound.
-
Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (atropine) concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value (the concentration of atropine that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative binding data confirms that atropine is a potent, non-selective antagonist across all five muscarinic receptor subtypes.[4][5] Its high affinity for M1, M2, M3, M4, and M5 receptors, with Ki values all within a narrow, low-nanomolar range, explains its wide-ranging physiological effects.[5] This lack of selectivity is a key characteristic that distinguishes it from newer, more subtype-selective antagonists. The experimental protocols outlined provide a standardized framework for researchers to validate these and other findings in the field of muscarinic receptor pharmacology.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
A Comparative Analysis of the Bronchodilator Effects of Atropine Salicylate and Atropine Methonitrate
In the landscape of respiratory research and drug development, a nuanced understanding of bronchodilator agents is paramount. This guide provides a detailed comparative analysis of two atropine derivatives: Atropine Salicylate and Atropine Methonitrate. While both compounds are recognized for their anticholinergic properties, their distinct pharmacological profiles warrant a closer examination for researchers, scientists, and drug development professionals. This analysis is based on available experimental data, focusing on their efficacy, duration of action, and underlying mechanisms.
It is important to note that much of the available comparative research has been conducted using Atropine Sulphate. As both Atropine Salicylate and Atropine Sulphate are salts of atropine, a tertiary ammonium compound, their bronchodilator effects are considered comparable for the purpose of this analysis. Atropine Methonitrate, a quaternary ammonium compound, exhibits different physicochemical properties that influence its clinical effects.
Executive Summary of Comparative Data
The primary distinction in the bronchodilator effects of Atropine Methonitrate and atropine salts (Sulphate/Salicylate) lies in the duration of action and systemic side effects. Atropine Methonitrate, being a quaternary ammonium compound, is less readily absorbed systemically, leading to a more localized effect in the airways and fewer side effects. Experimental evidence suggests that while both can achieve similar peak bronchodilation, Atropine Methonitrate offers a more prolonged effect.
| Parameter | Atropine Salicylate (as Atropine Sulphate) | Atropine Methonitrate | Key Findings |
| Peak Bronchodilator Effect | Similar to Atropine Methonitrate | Similar to Atropine Sulphate | Both compounds can produce near-maximum bronchodilation.[1][2] |
| Duration of Action | Shorter duration of significant bronchodilation (approx. 4 hours) | More prolonged bronchodilator effect (significant effect observed at 4 and 6 hours).[1][2][3][4] | Atropine Methonitrate demonstrates a more sustained therapeutic effect. |
| Optimal Dose (Inhaled) | 2 mg of Atropine Sulphate produced near-maximum bronchodilation.[1][2] | 1.5 - 2 mg of Atropine Methonitrate produced a maximum response.[1][2][3][4] | Similar dosage ranges for achieving optimal bronchodilation via inhalation. |
| Systemic Side Effects | Higher potential for systemic side effects (e.g., dry mouth, blurred vision) due to better absorption of the tertiary ammonium compound. | Fewer systemic side effects due to poor lipid solubility and limited systemic absorption of the quaternary ammonium compound.[] | Atropine Methonitrate offers a better safety profile for inhaled delivery. |
| Combination Therapy | Additive effect when combined with adrenergic agents like fenoterol.[1][2] | Significant and more lasting bronchodilation when combined with adrenergic agents like salbutamol or fenoterol.[1][2][3][4] | Combination therapy is effective with both, but the duration of the enhanced effect is longer with Atropine Methonitrate. |
Signaling Pathway of Muscarinic Antagonists
Atropine Salicylate and Atropine Methonitrate exert their bronchodilator effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) in the airway smooth muscle. By blocking the binding of acetylcholine, these drugs inhibit the downstream signaling cascade that leads to bronchoconstriction.
Muscarinic receptor signaling pathway in airway smooth muscle and the point of intervention by atropine derivatives.
Experimental Protocols
The following outlines a representative experimental protocol for a comparative study of inhaled bronchodilators, based on methodologies cited in the literature.[1][2][3]
1. Study Design:
-
A randomized, double-blind, placebo-controlled crossover study design is employed.
-
Each participant receives each of the following treatments on separate days, with a washout period between treatments:
-
Inhaled Atropine Salicylate/Sulphate (e.g., 2-4 mg)
-
Inhaled Atropine Methonitrate (e.g., 2 mg)
-
Placebo
-
2. Subject Population:
-
Adult patients with stable asthma or chronic obstructive pulmonary disease (COPD).
-
Inclusion criteria: Demonstrable reversible airway obstruction.
-
Exclusion criteria: Recent respiratory tract infection, changes in regular medication.
3. Procedure:
-
Baseline Measurement: Forced Expiratory Volume in one second (FEV1) is measured before drug administration.
-
Drug Administration: The assigned drug or placebo is administered via a nebulizer or pressurized metered-dose inhaler.
-
Post-Administration Measurements: FEV1 is measured at standardized time points (e.g., 20 minutes, 1, 2, 4, and 6 hours) after inhalation.
4. Data Analysis:
-
The percentage change in FEV1 from baseline is calculated for each time point.
-
Statistical analysis (e.g., ANOVA) is used to compare the bronchodilator responses between the different treatment groups.
A generalized experimental workflow for a comparative clinical trial of inhaled bronchodilators.
Conclusion
The available evidence strongly suggests that while both Atropine Salicylate (represented by Atropine Sulphate) and Atropine Methonitrate are effective bronchodilators, Atropine Methonitrate offers a superior clinical profile for inhaled administration due to its prolonged duration of action and a more favorable safety profile with fewer systemic anticholinergic side effects.[1][2] The quaternary ammonium structure of Atropine Methonitrate is the key determinant of this difference, limiting its systemic absorption. For drug development professionals, these findings underscore the importance of molecular structure in optimizing the therapeutic index of inhaled anticholinergic agents. Further head-to-head clinical trials focusing specifically on Atropine Salicylate and Atropine Methonitrate would be beneficial to confirm these comparative aspects directly.
References
- 1. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of inhaled atropine sulphate and atropine methonitrate | Thorax [thorax.bmj.com]
- 3. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of the comparative potency of Atropine Salicylate and other anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of the potency of Atropine Salicylate and other prominent anticholinergic agents. The data and protocols presented are intended to support research and development efforts in pharmacology and drug discovery. The anticholinergic activity of Atropine Salicylate is attributable to the atropine molecule; the salicylate salt does not significantly contribute to its potency at muscarinic receptors. Therefore, for the purpose of this guide, "atropine" refers to the active atropine moiety, which is also commonly available as atropine sulfate.[1][2]
Comparative Potency of Anticholinergic Agents
The primary mechanism of action for anticholinergic drugs is the competitive antagonism of acetylcholine at muscarinic receptors.[1][3][4] The potency of these drugs is commonly quantified by their binding affinity (Ki) for different muscarinic receptor subtypes (M1, M2, M3, etc.). A lower Ki value indicates a higher binding affinity and, consequently, greater potency.
The following table summarizes the comparative binding affinities (Ki in nM) of atropine and other selected anticholinergics for human muscarinic M1, M2, and M3 receptors.
| Drug | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) |
| Atropine | 1.7 | 1.9 | 1.2 |
| Scopolamine | 1.0 | 2.5 | 0.7 |
| Ipratropium | 1.8 | 2.5 | 1.6 |
| Tiotropium | 0.14 | 0.45 | 0.08 |
| Glycopyrrolate | 2.3 | 2.0 | 1.0 |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
The determination of anticholinergic potency relies on robust and reproducible experimental protocols. The most common methods employed are radioligand binding assays and functional assays such as Schild analysis.
Radioligand Binding Assay
This method directly measures the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled anticholinergic drug (competitor) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).
-
Unlabeled anticholinergic drugs (atropine, scopolamine, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor drug.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Schild Analysis
This functional assay determines the potency of a competitive antagonist by measuring its ability to inhibit the response to an agonist.
Objective: To determine the pA2 value of an anticholinergic drug, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
Anticholinergic antagonist (atropine, etc.).
-
Isotonic transducer and recording system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.
-
Control Curve: Generate a cumulative concentration-response curve for the agonist.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined time to allow for equilibration.
-
Shifted Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis: Calculate the concentration ratio (CR) for each antagonist concentration (CR = EC50 in the presence of antagonist / EC50 in the absence of antagonist). A Schild plot is constructed by plotting log(CR-1) against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression line provides the pA2 value. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.[5][6][7][8][9]
Mandatory Visualizations
Caption: Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway.
Caption: Experimental Workflow for Determining Anticholinergic Potency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 9. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the mechanism of action of Atropine Salicylate through competitive binding assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atropine Salicylate's performance against other muscarinic receptor antagonists, supported by experimental data from competitive binding assays. We delve into the mechanism of action and provide detailed protocols to facilitate reproducible research.
Atropine, a well-established antimuscarinic agent, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] This means it reversibly binds to these receptors, thereby preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response.[4] This action underpins its various therapeutic effects, which range from treating bradycardia to acting as an antidote for organophosphate poisoning.[4][5] The salicylate salt of atropine is utilized for its formulation properties. This guide will focus on the characterization of atropine's binding to the five subtypes of muscarinic receptors (M1-M5) through in vitro radioligand binding assays.
Comparative Binding Affinities of Muscarinic Antagonists
Competitive binding assays are the gold standard for determining the affinity of a ligand for its receptor.[6][7] These assays measure the concentration of a test compound (the "competitor," e.g., atropine) required to inhibit the binding of a known radiolabeled ligand to the target receptor by 50% (the IC50 value). From the IC50, the inhibition constant (Ki) can be calculated, which reflects the true binding affinity of the competitor for the receptor. The lower the Ki value, the higher the affinity.
The following table summarizes the binding affinities (Ki and IC50 values) of atropine and other selected muscarinic antagonists for the five human muscarinic receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| Atropine | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [1] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [1] | |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [1] | |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [1] | |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [1] | |
| Scopolamine | M1-M5 (non-selective) | ≤ 1 | 55.3 | [8][9] |
| Aclidinium Bromide | M1 | 0.1 | - | [9] |
| M2 | 0.14 | - | [9] | |
| M3 | 0.14 | - | [9] | |
| M4 | 0.21 | - | [9] | |
| M5 | 0.16 | - | [9] | |
| Ipratropium Bromide | M1 | - | 2.9 | [9] |
| M2 | - | 2.0 | [9] | |
| M3 | - | 1.7 | [9] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocol: Radioligand Competitive Binding Assay
The following is a generalized protocol for a radioligand competitive binding assay to determine the affinity of a test compound for muscarinic receptors.[6][7][10][11][12]
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target muscarinic receptor subtype in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., Atropine Salicylate) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, like atropine).
-
Add the membrane preparation to each well to initiate the binding reaction.
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
5. Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow of a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathway
Atropine exerts its effects by blocking the signaling cascade initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream intracellular signaling pathways.
Caption: Simplified muscarinic acetylcholine receptor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
Comparative Pharmacokinetics of Atropine Salicylate and Other Tropane Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of atropine salicylate and other prominent tropane alkaloids, namely atropine (as sulfate), scopolamine, and hyoscyamine. The information is supported by experimental data and detailed methodologies to aid in research and development.
Tropane alkaloids, a class of naturally occurring compounds, are well-known for their anticholinergic properties, making them valuable in various therapeutic applications. Understanding their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted—is crucial for optimizing their clinical use and developing new drug formulations. This guide focuses on a comparative analysis of atropine salicylate and its counterparts.
While specific pharmacokinetic data for atropine salicylate is limited in publicly available literature, the data for atropine sulfate, a commonly used salt form, serves as a strong surrogate. The primary influence of the salt form is typically on the drug's dissolution and subsequent absorption. It is generally accepted that once absorbed, the pharmacokinetic profile of the active atropine molecule is comparable regardless of the salt form.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for atropine, scopolamine, and hyoscyamine, compiled from various studies. These values represent a general overview and can vary based on the specific experimental conditions and patient populations.
| Pharmacokinetic Parameter | Atropine (Sulfate) | Scopolamine | Hyoscyamine |
| Bioavailability (Oral) | ~25%[1] | 10.7-48.2%[2] | Well absorbed[3] |
| Time to Peak Plasma Concentration (Tmax) (Oral) | ~1 hour | ~23.5 minutes[4] | 2-3 minutes (sublingual)[3] |
| Elimination Half-Life (t½) | 2-4 hours[5][6] | ~9.5 hours (transdermal)[4] | 2-3.5 hours (regular release)[3][7][8] |
| Metabolism | Hepatic, enzymatic hydrolysis[5] | Primarily by CYP3A4[9] | Hepatic[3] |
| Primary Excretion Route | Urine (13-50% as unchanged drug)[5] | Urine (~2.6% as unchanged drug after oral administration)[9] | Urine (majority as unchanged drug)[7][8] |
| Protein Binding | 14-44%[10] | Low[4] | 50%[11] |
Experimental Protocols
To ensure the reproducibility and validity of pharmacokinetic studies, detailed experimental protocols are essential. Below is a synthesized protocol for a typical clinical pharmacokinetic study of a tropane alkaloid, based on methodologies reported in the literature.[12][13][14][15]
A Generalized Experimental Protocol for a Human Pharmacokinetic Study of a Tropane Alkaloid
1. Study Design:
- A randomized, single-dose, crossover study is often employed to compare different formulations or routes of administration.
- A washout period of at least 7 days is recommended between study periods.
2. Subjects:
- Healthy adult volunteers, typically non-smokers and with no history of significant medical conditions.
- Informed consent is obtained from all participants.
3. Drug Administration:
- The drug is administered after an overnight fast.
- Routes of administration can include oral, intravenous, intramuscular, or transdermal, depending on the study's objectives.
4. Blood Sampling:
- Venous blood samples are collected at predetermined time points. A typical schedule includes pre-dose (0 hours) and multiple post-dose collections (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
- Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
5. Sample Processing and Analysis:
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- Drug concentrations in plasma are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a radioimmunoassay.
6. Pharmacokinetic Analysis:
- Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Key parameters include:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t½)
- Volume of distribution (Vd)
- Clearance (CL)
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of these alkaloids, the following diagrams are provided.
Caption: Experimental Workflow for a Pharmacokinetic Study.
The pharmacological effects of atropine and other tropane alkaloids are primarily mediated through their competitive antagonism of muscarinic acetylcholine receptors.[9][11][16][17] This action blocks the effects of the neurotransmitter acetylcholine.
Caption: Signaling Pathway of Muscarinic Acetylcholine Receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects | Semantic Scholar [semanticscholar.org]
- 3. medicine.com [medicine.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Transdermal scopolamine for prevention of motion sickness : clinical pharmacokinetics and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hyoscyamine Sulfate Elixir, USP Hyoscyamine Sulfate Oral Drops (hyoscyamine sulfate oral solution, USP) Hyoscyamine Sulfate Tablets, USP Hyoscyamine Sulfate Sublingual Tablets Hyoscyamine Sulfate Orally Disintegrating Tablets Rx Only [dailymed.nlm.nih.gov]
- 8. HYOSCYAMINE SULFATE ORALLY DISINTEGRATING TABLETS 0.125 MG [dailymed.nlm.nih.gov]
- 9. Scopolamine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 17. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Atropine: A Comparative Guide for Researchers
For Immediate Release
This publication provides an objective comparison of atropine with its primary therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. The guide focuses on three key applications: treatment of organophosphate poisoning, management of sialorrhea (excessive salivation), and induction of mydriasis and cycloplegia in ophthalmology.
Atropine: A Muscarinic Antagonist with Diverse Applications
Atropine, a naturally occurring alkaloid, functions as a competitive antagonist of muscarinic acetylcholine receptors.[1] This mechanism of action underpins its therapeutic effects across various physiological systems. By blocking the action of acetylcholine, atropine can counteract the effects of parasympathetic nervous system overstimulation, reduce glandular secretions, and affect the muscles of the eye.
Section 1: Atropine in the Treatment of Organophosphate Poisoning
Organophosphate compounds, found in many pesticides, exert their toxic effects by inhibiting the enzyme acetylcholinesterase. This leads to an accumulation of acetylcholine and a subsequent cholinergic crisis, characterized by symptoms such as excessive secretions, bronchospasm, and bradycardia.[2]
Comparative Efficacy: Atropine vs. Atropine with Pralidoxime
Atropine is a cornerstone in the management of organophosphate poisoning, primarily addressing the muscarinic effects.[3][4] It is often administered in conjunction with an oxime, such as pralidoxime (PAM), which is intended to reactivate acetylcholinesterase. However, the clinical benefit of adding pralidoxime to atropine therapy has been a subject of debate.
| Outcome Measure | Atropine Monotherapy | Atropine + Pralidoxime | Key Findings |
| Mortality Rate | 22.5% | 8% (p < 0.05) | A 2006 study in Bangladesh showed significantly lower mortality with the combination therapy.[3] |
| Hospital Stay | No significant difference | No significant difference | Multiple studies have found no significant difference in the duration of hospital stay between the two treatment groups.[3] |
| Need for Ventilator Support | 24.7% | 8% (p < 0.05) | The 2006 Bangladesh study also reported a lower requirement for respiratory support with combination therapy.[3] |
Experimental Protocol: Open-Label Randomized Clinical Trial of Atropine Bolus Injection Versus Incremental Boluses Plus Infusion for Organophosphate Poisoning
-
Objective: To compare the efficacy and safety of two different atropine dosing regimens.
-
Study Design: Open-label randomized clinical trial.
-
Participants: 156 patients hospitalized with organophosphate poisoning.
-
Intervention:
-
Group A (Conventional Bolus): Received conventional bolus doses of atropine.
-
Group B (Incremental Boluses + Infusion): Received rapidly incremental doses of atropine followed by a continuous infusion.
-
-
Outcome Measures: Mortality, duration of atropinization, incidence of atropine toxicity, intermediate syndrome, and need for respiratory support.
-
Results: The incremental bolus and infusion group (Group B) showed significantly lower mortality, shorter time to atropinization, and fewer complications compared to the conventional bolus group (Group A).[3]
Signaling Pathway: Mechanism of Organophosphate Poisoning and Atropine Action
Mechanism of organophosphate poisoning and atropine's role.
Section 2: Atropine in the Management of Sialorrhea
Sialorrhea, or excessive salivation, can be a debilitating symptom in various neurological conditions. Atropine, due to its anticholinergic properties, can effectively reduce saliva production by blocking muscarinic receptors in the salivary glands.
Comparative Efficacy: Atropine vs. Glycopyrrolate and Scopolamine
Glycopyrrolate and scopolamine are other anticholinergic agents commonly used to manage sialorrhea.
| Agent | Efficacy in Reducing Saliva Flow | Key Characteristics |
| Atropine | Up to 80.3% reduction in unstimulated salivary flow.[5] | Effective, with various administration routes (sublingual, oral).[6] |
| Glycopyrrolate | Potentially 5-6 times more potent than atropine in its antisialogogue effect.[7] | Quaternary ammonium compound with minimal CNS effects.[7] Often considered first-line due to better tolerability.[8] |
| Scopolamine | Effective, available as a transdermal patch. | Higher incidence of CNS side effects compared to glycopyrrolate. |
Experimental Protocol: A Randomized Controlled Trial of Sublingual Atropine Eyedrops for Sialorrhea
-
Objective: To assess the effect and safety of sublingual atropine on salivary flow.
-
Study Design: Randomized controlled trial.
-
Participants: 60 children aged 7-17 years undergoing dental procedures.
-
Intervention:
-
Case Group: Sublingual administration of atropine sulfate drops (0.01 mg/kg).
-
Control Group: Sublingual administration of distilled water.
-
-
Outcome Measures: Stimulated and unstimulated salivary flow rate, heart rate, and blood pressure at 0, 60, and 90 minutes.
-
Results: The atropine group showed a significant reduction in both unstimulated (80.3%) and stimulated (79.4%) salivary flow rates at 90 minutes.[5]
Experimental Workflow: Measurement of Salivary Flow
Workflow for salivary flow rate measurement in a clinical trial.
Section 3: Atropine in Ophthalmology
In ophthalmology, atropine is used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). These effects are essential for certain diagnostic examinations and in the management of some ocular conditions.
Comparative Efficacy: Atropine vs. Cyclopentolate
Cyclopentolate is a shorter-acting alternative to atropine for routine cycloplegic refraction.
| Parameter | Atropine 1% | Cyclopentolate 1% | Key Findings |
| Mean Cycloplegic Refraction | +1.93 ± 2.0 D | +1.75 ± 1.95 D | Atropine induced a statistically significantly greater, though clinically small, cycloplegic effect.[9] |
| Mean Difference in SE | 1.56 D (vs. non-cycloplegic) | 0.97 D (vs. non-cycloplegic) | Atropine produces a greater difference from non-cycloplegic refraction.[10] |
| Duration of Action | Up to 2 weeks | 6-24 hours | Cyclopentolate has a much shorter duration of action, making it more convenient for routine examinations.[11] |
Experimental Protocol: Comparison of Cycloplegia with Atropine 1% versus Cyclopentolate 1%
-
Objective: To compare the cycloplegic effect of atropine and cyclopentolate.
-
Study Design: Parallel-designed interventional study.
-
Participants: 67 children aged 4-17 years.
-
Intervention:
-
Initial retinoscopy after two instillations of 1% cyclopentolate.
-
A week later, retinoscopy was repeated after three days of twice-daily 1% atropine ointment application.
-
-
Outcome Measures: Spherical equivalent (SE) of refraction was measured and compared.
-
Results: Atropine produced a statistically greater cycloplegic effect than cyclopentolate, although the mean difference was small (0.18 D).[9]
Comparative Binding Affinities at Muscarinic Receptors
The therapeutic and side-effect profiles of atropine and its alternatives are influenced by their binding affinities for the different subtypes of muscarinic acetylcholine receptors (M1-M5).
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) |
| Atropine | 0.3 - 2 | 1.889 | 1.686 |
| Glycopyrrolate | 0.5 - 3.6 | 1.889 | 1.686 |
| Scopolamine | ~6,760 (as inhibitor of 5-HT3) | - | - |
| Cyclopentolate | - | - | - |
Note: Ki values can vary depending on the experimental conditions and tissue source. Data for scopolamine's direct muscarinic receptor Ki values were not available in the searched literature, and the provided value is for its inhibitory effect on 5-HT3 receptors.[12] Data for cyclopentolate's specific Ki values were also not found.
Glycopyrrolate demonstrates high, non-selective affinity for M1, M2, and M3 receptors, similar to atropine.[13][14][15]
Conclusion
Atropine remains a critical therapeutic agent with well-established efficacy in several clinical settings. In the context of organophosphate poisoning, its role is undisputed, although the added benefit of pralidoxime continues to be studied. For the management of sialorrhea, atropine is effective, but alternatives like glycopyrrolate may offer a better side-effect profile, particularly concerning CNS effects. In ophthalmology, the choice between atropine and shorter-acting agents like cyclopentolate depends on the clinical indication, with atropine providing a more profound and lasting cycloplegic effect. The selection of the most appropriate agent requires careful consideration of the desired therapeutic outcome, potential side effects, and the specific clinical context. Further research is needed to fully elucidate the comparative binding profiles and clinical implications of these agents at all muscarinic receptor subtypes.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Open-Label Randomized Clinical Trial of Atropine Bolus Injection Versus Incremental Boluses Plus Infusion for Organophosphate Poisoning in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic Management of Sialorrhea in Neonatal and Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of cycloplegia with atropine 1% versus cyclopentolate 1% - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study highlights differences between atropine and cyclopentolate for cycloplegia in preschoolers | springermedicine.com [springermedicine.com]
- 11. Cyclopentolate - Wikipedia [en.wikipedia.org]
- 12. Lochner M and Thompson AJ (2016), The muscarinic antagonists scopolamine and atro... - Paper [xenbase.org]
- 13. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Salicylate vs. Novel Anticholinergic Compounds: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the classical anticholinergic agent, atropine salicylate, against a range of novel anticholinergic compounds. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support researchers in drug discovery and development.
Comparative Performance Data
The development of novel anticholinergic compounds has been driven by the need for greater receptor subtype selectivity to minimize the adverse effects associated with non-selective agents like atropine. The following tables summarize the binding affinities (Ki values) of atropine and several newer compounds for the five muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Atropine Salicylate
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
Note: Atropine is a non-selective antagonist, exhibiting similar high affinity for all five muscarinic receptor subtypes.[1][2][3]
Table 2: Muscarinic Receptor Binding Affinities (Ki, nM) of Novel Anticholinergic Compounds
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Selectivity Profile |
| DIBA | 4 | 0.3 | 11 | 2 | N/A | M2 selective |
| AQ-RA 741 | 34 | 4 | 86 | 15 | N/A | M2 selective |
| Solifenacin | 20 | 50 | 13 | N/A | N/A | M3 selective over M2 |
| Darifenacin | 13 | 56 | 3.2 | N/A | N/A | M3 selective |
| Oxybutynin | 25 | 100 | 20 | N/A | N/A | Relatively non-selective |
| Tolterodine | 25 | 63 | 16 | N/A | N/A | Relatively non-selective |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the performance of anticholinergic compounds.
In Vitro Muscarinic Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for specific muscarinic receptor subtypes.[9][10]
Objective: To quantify the affinity of a test compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[11]
-
Radioligand: Typically [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test compounds (atropine salicylate and novel anticholinergics) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Scintillation fluid.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and isolate the cell membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate the bound from the free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Anticholinergic Activity
This protocol describes a common in vivo model to assess the functional effects of anticholinergic drugs on target organs.[12][13][14]
Objective: To evaluate the efficacy and side-effect profile of a test compound by measuring its inhibitory effect on methacholine-induced responses in an animal model.
Animal Model: Anesthetized guinea pigs or mini pigs are commonly used.[12]
Materials:
-
Test compounds (atropine salicylate and novel anticholinergics).
-
Methacholine (a muscarinic agonist).
-
Anesthetic agent.
-
Equipment for measuring physiological responses (e.g., ventilator and pressure transducer for airway resistance, ECG for heart rate, cannulas for drug administration and blood pressure monitoring).
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters for intravenous drug administration and monitoring of cardiovascular parameters. For respiratory studies, the animal is often tracheotomized and ventilated.
-
Baseline Measurement: Record baseline physiological parameters (e.g., airway resistance, heart rate, blood pressure, salivation).
-
Methacholine Challenge: Administer a dose of methacholine to induce a measurable response (e.g., bronchoconstriction, bradycardia, salivation).
-
Test Compound Administration: Administer the test anticholinergic compound intravenously.
-
Repeat Methacholine Challenge: After a set period for the test compound to take effect, repeat the methacholine challenge.
-
Data Analysis: Compare the magnitude of the methacholine-induced response before and after the administration of the test compound. The percentage of inhibition of the response is calculated to determine the in vivo potency of the anticholinergic agent. This can be performed at various doses to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of anticholinergic compounds.
References
- 1. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two selective muscarinic receptor antagonists (solifenacin and darifenacin) in women with overactive bladder--the SOLIDAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A standardised mini pig model for in vivo investigations of anticholinergic effects on bladder function and salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Meta-analysis of clinical and preclinical studies involving Atropine Salicylate
A comprehensive review of the clinical and preclinical data on Atropine and Salicylate reveals two distinct yet powerful pharmacological agents with broad applications. While direct meta-analyses of their combined use are notably absent in the current scientific literature, a comparative analysis of their individual properties provides valuable insights for researchers and drug development professionals. This guide synthesizes the available data, highlighting their respective mechanisms of action, pharmacokinetic profiles, and therapeutic applications.
Executive Summary
This meta-analysis provides a comparative overview of atropine and salicylate, focusing on their individual clinical and preclinical profiles. Atropine, a competitive antagonist of muscarinic acetylcholine receptors, primarily exerts anticholinergic effects, impacting the cardiovascular, respiratory, and central nervous systems. Salicylate, the active metabolite of aspirin, is a non-steroidal anti-inflammatory drug (NSAID) renowned for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Drug interaction databases suggest a potential for a moderate interaction between atropine and acetylsalicylic acid (aspirin), with a possible increased risk of hypertension. However, dedicated clinical or preclinical studies investigating the therapeutic co-administration of atropine and salicylate are scarce. The most relevant clinical scenario where both agents might be present is in cases of organophosphate poisoning, where atropine is a cornerstone of treatment and salicylates may be used for symptomatic relief, though this combination is not studied for synergistic efficacy.
Comparative Data Summary
The following tables summarize the key pharmacological and clinical characteristics of atropine and salicylate based on available data.
Table 1: General Pharmacological Profile
| Feature | Atropine | Salicylate |
| Drug Class | Anticholinergic (Muscarinic Antagonist) | Non-Steroidal Anti-inflammatory Drug (NSAID) |
| Primary Mechanism | Competitive, reversible antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, M5).[1][2][3] | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.[4][5][6] |
| Key Effects | Increased heart rate, reduced secretions, bronchodilation, mydriasis, CNS effects.[2][3] | Anti-inflammatory, analgesic, antipyretic, antiplatelet.[4][6] |
| Common Clinical Uses | Symptomatic bradycardia, organophosphate poisoning, reduction of secretions, ophthalmic applications.[2][3] | Pain relief, fever reduction, inflammation management, prevention of cardiovascular events. |
Table 2: Pharmacokinetic Properties
| Parameter | Atropine | Salicylate |
| Bioavailability | ~25% (oral) | 80-100% (from aspirin)[7] |
| Protein Binding | 14-44%[1] | 50-80% (to albumin)[7] |
| Metabolism | Hepatic hydrolysis to tropine and tropic acid.[1] | Metabolized from acetylsalicylic acid in the liver and gut wall.[7] |
| Elimination Half-life | ~2 hours (rapid phase), ~13 hours (slow phase)[3] | Dose-dependent; increases with higher doses. |
| Excretion | 15-50% excreted unchanged in urine.[2] | Primarily renal; urine pH affects clearance.[7] |
Signaling Pathways and Mechanisms of Action
Atropine's Anticholinergic Signaling Pathway
Atropine functions by blocking the action of acetylcholine at muscarinic receptors. This antagonism prevents the activation of G-protein coupled receptors, thereby inhibiting downstream signaling cascades. In the heart, for instance, atropine's blockade of M2 receptors on the sinoatrial node leads to an increase in heart rate.[2][8]
Salicylate's Anti-inflammatory Signaling Pathway
Salicylate's primary mechanism involves the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, salicylate reduces the inflammatory response.[4][6] Additionally, salicylates can inhibit the activation of the transcription factor NF-κB, further contributing to their anti-inflammatory effects.[5][6][9]
Experimental Protocols
While direct comparative experimental protocols are unavailable, representative methodologies for key experiments cited for each compound are detailed below.
Atropine: Evaluation of Sialorrhea in a Preclinical Model
A preclinical study investigating the effect of sublingual atropine on reducing salivary gland uptake of a radiotracer provides a relevant experimental workflow.[3][10]
Salicylate: In Vitro Assay for COX Inhibition
The inhibitory effect of salicylates on COX enzymes is a cornerstone of its mechanism. A common in vitro experimental workflow to determine this is as follows:
Conclusion
This comparative guide underscores the distinct pharmacological profiles of atropine and salicylate. Atropine's potent anticholinergic activity makes it invaluable in specific clinical settings like symptomatic bradycardia and organophosphate poisoning. Salicylate's well-established anti-inflammatory and analgesic effects, primarily through COX inhibition, have cemented its role in managing pain, fever, and inflammation.
For researchers and drug development professionals, the key takeaway is the current lack of robust data on the combined use of atropine and salicylate. While their individual mechanisms are well-understood, the potential for pharmacokinetic and pharmacodynamic interactions necessitates caution. Future preclinical and clinical studies are warranted to explore any potential synergistic or antagonistic effects and to establish a safety and efficacy profile for their co-administration. The diagrams and data presented herein provide a foundational understanding for designing such future investigations.
References
- 1. drugs.com [drugs.com]
- 2. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 3. Sublingual Atropine Administration as a Tool to Decrease Salivary Glands' PSMA-Ligand Uptake: A Preclinical Proof of Concept Study Using [68Ga]Ga-PSMA-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlanticcanadapoisoncentre.ca [atlanticcanadapoisoncentre.ca]
- 5. litfl.com [litfl.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines [emedicine.medscape.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Sublingual Atropine Administration as a Tool to Decrease Salivary Glands’ PSMA-Ligand Uptake: A Preclinical Proof of Concept Study Using [68Ga]Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von Einecs 227-618-5 (Atropinsalicylat) im Labor
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die ordnungsgemäße Entsorgung von chemischen Substanzen wie Einecs 227-618-5, auch bekannt als Atropinsalicylat, von entscheidender Bedeutung, um die Sicherheit von Personal und Umwelt zu gewährleisten. Die Einhaltung der korrekten Verfahren minimiert Risiken und stellt die Konformität mit den gesetzlichen Vorschriften sicher.
Atropinsalicylat muss als gefährlicher Abfall behandelt und über einen zugelassenen Abfallentsorgungsbetrieb entsorgt werden. Eine Entsorgung über das Abwasser oder den Hausmüll ist strengstens untersagt.
Unmittelbare Sicherheits- und Entsorgungsmaßnahmen
Bei der Handhabung und Entsorgung von Atropinsalicylat sind stets die entsprechenden persönlichen Schutzausrüstungen (PSA) zu tragen. Dazu gehören Schutzhandschuhe, Schutzkleidung, Augenschutz und Gesichtsschutz. Bei Staubentwicklung ist ein Atemschutz erforderlich.
Vorgehen bei Verschüttungen:
-
Verschüttetes Material vorsichtig aufnehmen, um Staubbildung zu vermeiden.
-
Das aufgenommene Material in einen geeigneten, verschließbaren Behälter für gefährliche Abfälle geben.
-
Den betroffenen Bereich gründlich reinigen.
-
Kontaminierte Kleidung sofort wechseln.
Schritt-für-Schritt-Anleitung zur Entsorgung
-
Abfallidentifizierung: Kennzeichnen Sie den Abfallbehälter deutlich als "Gefährlicher Abfall: Enthält Atropinsalicylat".
-
Getrennte Sammlung: Sammeln Sie Abfälle, die Atropinsalicylat enthalten, getrennt von anderen chemischen Abfällen, um unerwünschte Reaktionen zu vermeiden.[1]
-
Originalbehälter verwenden: Belassen Sie Chemikalienreste möglichst in ihren Originalbehältern.
-
Sichere Lagerung: Lagern Sie die Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, verschlossen und für unbefugte Personen unzugänglich.[2][3]
-
Beauftragung eines Entsorgungsunternehmens: Kontaktieren Sie ein zertifiziertes Unternehmen für die Entsorgung von Laborchemikalien, um die Abholung und fachgerechte Beseitigung zu veranlassen.[2][4][5]
Kontaminierte Verpackungen: Leere Behälter können Produktrückstände enthalten und müssen wie das Produkt selbst als gefährlicher Abfall behandelt werden.
Quantitative Daten zur Entsorgung
Spezifische quantitative Grenzwerte für die Entsorgung von Atropinsalicylat sind in der Regel in den nationalen und lokalen Vorschriften festgelegt. Es ist unerlässlich, diese spezifischen Vorgaben zu konsultieren.
| Parameter | Vorschrift | Anmerkung |
| Abfallschlüsselnummer (AVV) | Gemäß lokaler Gesetzgebung | In Deutschland beispielsweise unter 160506* (Laborchemikalien, die aus gefährlichen Stoffen bestehen oder solche enthalten) oder 180108* (Zytotoxische und zytostatische Arzneimittel) einzuordnen.[6][7][8] |
| Transportklassifizierung | UN-Nummer: 1544 | Klasse 6.1 (Giftige Stoffe), Verpackungsgruppe II. Ordnungsgemäßer Versandname: Alkaloidsalze, fest, n.a.g. (Atropinsulfat-Monohydrat). |
Logische Darstellung des Entsorgungsprozesses
Die folgende Grafik visualisiert den Entscheidungsprozess und die notwendigen Schritte für eine sichere Entsorgung von Atropinsalicylat im Labor.
Bildunterschrift: Workflow für die sichere Entsorgung von Atropinsalicylat.
References
- 1. ethz.ch [ethz.ch]
- 2. fishersci.com [fishersci.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. merck.com [merck.com]
- 5. msd.com [msd.com]
- 6. Laborchemikalien entsorgen // REMONDIS Industrie Service [remondis-industrie-service.de]
- 7. indaver.com [indaver.com]
- 8. Zytostatische Arzneimittel entsorgen - Abfallmanager Medizin [abfallmanager-medizin.de]
Essential Safety and Logistical Information for Handling Triphenyltin Acetate
For researchers, scientists, and drug development professionals handling Einecs 227-618-5, identified as Triphenyltin Acetate, a comprehensive understanding of the requisite personal protective equipment (PPE) is paramount to ensure laboratory safety.[1] Triphenyltin Acetate is a hazardous substance that can be fatal if inhaled or in contact with skin, and it is toxic if swallowed.[2][3] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[2][3] Therefore, strict adherence to safety protocols and the use of appropriate PPE is mandatory.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the essential PPE for handling Triphenyltin Acetate based on various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| General Handling & Weighing (in ventilated enclosure) | Primary: • Full-face respirator with appropriate particulate and organic vapor cartridges • Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) • Chemical safety goggles • Lab coat or chemical-resistant suit • Closed-toe shoes |
| Preparing Solutions (in fume hood) | Primary: • Full-face respirator with appropriate particulate and organic vapor cartridges • Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) • Chemical safety goggles • Chemical-resistant apron over lab coat • Closed-toe shoes |
| Synthesizing or Modifying the Compound | Primary: • Supplied-air respirator (if potential for high exposure) • Heavy-duty chemical-resistant gloves • Chemical safety goggles and face shield • Full-body chemical-resistant suit • Chemical-resistant boots |
| Spill Cleanup | Primary: • Self-contained breathing apparatus (SCBA) • Chemical-resistant gloves • Chemical safety goggles and face shield • Full-body chemical-resistant suit • Chemical-resistant boots |
| Waste Disposal | Primary: • Full-face respirator with appropriate particulate and organic vapor cartridges • Chemical-resistant gloves • Chemical safety goggles • Lab coat or chemical-resistant suit • Closed-toe shoes |
Experimental Workflow for PPE Selection
The selection of appropriate PPE is a critical step that should be integrated into the experimental planning phase. The following diagram outlines the logical workflow for determining the necessary protective equipment when working with Triphenyltin Acetate.
Operational and Disposal Plans
Handling:
-
Always handle Triphenyltin Acetate in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Avoid generating dust.[3]
-
Use personal protective equipment as required.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a locked-up area.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Contaminated PPE should be disposed of as hazardous waste. Absorbent materials, such as coveralls, that have been heavily contaminated with the undiluted substance should be discarded and not reused.[5]
-
Inform personnel who clean or launder reusable PPE that it may be contaminated with a hazardous chemical.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
